Methyl 5-bromo-4-chloro-2-methoxybenzoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-bromo-4-chloro-2-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO3/c1-13-8-4-7(11)6(10)3-5(8)9(12)14-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPILDJCUDNKGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OC)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650067 | |
| Record name | Methyl 5-bromo-4-chloro-2-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951885-11-3 | |
| Record name | Methyl 5-bromo-4-chloro-2-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Methyl 5-bromo-4-chloro-2-methoxybenzoate: A Technical Guide
Introduction
Methyl 5-bromo-4-chloro-2-methoxybenzoate is a key building block in modern medicinal chemistry, particularly in the development of novel therapeutics. Its unique substitution pattern on the aromatic ring provides a versatile scaffold for the synthesis of complex molecules with specific biological activities. This guide offers an in-depth exploration of a reliable and regioselective pathway for the synthesis of this important intermediate, designed for researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings of the synthetic strategy, provide detailed experimental protocols, and present the information in a clear, accessible format.
Strategic Approach to Synthesis
The synthesis of this compound is best approached through a two-step process commencing with a commercially available and strategically substituted starting material: 4-chloro-2-methoxybenzoic acid. This pathway is advantageous due to its logical progression and the high degree of regioselectivity that can be achieved in the key bromination step. The subsequent esterification is a classic and high-yielding transformation.
The overall synthetic transformation is as follows:
Caption: Overall synthetic workflow.
Part 1: Regioselective Bromination of 4-chloro-2-methoxybenzoic acid
The critical step in this synthesis is the selective introduction of a bromine atom at the C-5 position of the benzene ring. This is an example of electrophilic aromatic substitution, and the regiochemical outcome is governed by the directing effects of the substituents already present on the ring.
Mechanistic Rationale for Regioselectivity
The three substituents on the starting material—the methoxy (-OCH₃) group, the chloro (-Cl) group, and the carboxylic acid (-COOH) group—exert competing or reinforcing directing effects.
-
Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance.[1][2]
-
Chloro Group (-Cl): Halogens are deactivating yet ortho, para-directing.[2] Their inductive electron withdrawal deactivates the ring, but their ability to donate a lone pair of electrons through resonance directs incoming electrophiles to the ortho and para positions.
-
Carboxylic Acid Group (-COOH): This is a deactivating, meta-directing group due to the electron-withdrawing nature of the carbonyl group.[3]
In 4-chloro-2-methoxybenzoic acid, the positions ortho and para to the strongly activating methoxy group are C-3 and C-5 (the C-6 position is sterically hindered). The chloro group also directs to the ortho and para positions (C-3 and C-5). The carboxylic acid group directs to the meta positions (C-3 and C-5). Therefore, the directing effects of all three substituents converge on the C-3 and C-5 positions, with a strong preference for the C-5 position due to the powerful para-directing effect of the methoxy group and the meta-directing effect of the carboxylic acid. This alignment of directing effects allows for a highly regioselective bromination at the C-5 position.
Experimental Protocol: Bromination
This protocol describes the bromination of 4-chloro-2-methoxybenzoic acid using N-bromosuccinimide (NBS) as the brominating agent.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-chloro-2-methoxybenzoic acid | 186.59 | 10.0 g | 0.0536 |
| N-bromosuccinimide (NBS) | 177.98 | 10.5 g | 0.0590 |
| Acetic Acid (glacial) | 60.05 | 100 mL | - |
| Sodium thiosulfate | 158.11 | - | - |
| Sodium bicarbonate | 84.01 | - | - |
| Deionized water | 18.02 | - | - |
| Ethyl acetate | 88.11 | - | - |
| Anhydrous sodium sulfate | 142.04 | - | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 4-chloro-2-methoxybenzoic acid in 100 mL of glacial acetic acid.
-
To the stirred solution, add 10.5 g of N-bromosuccinimide in one portion.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into 500 mL of ice-cold deionized water.
-
Quench any remaining bromine by adding a saturated aqueous solution of sodium thiosulfate until the yellow color disappears.
-
The white precipitate of 5-bromo-4-chloro-2-methoxybenzoic acid is collected by vacuum filtration.
-
Wash the solid with copious amounts of deionized water to remove acetic acid and succinimide.
-
The crude product can be further purified by recrystallization from an ethanol/water mixture.
-
Dry the purified product under vacuum to a constant weight. A typical yield is in the range of 85-95%.
Part 2: Fischer Esterification of 5-bromo-4-chloro-2-methoxybenzoic acid
With the desired substituted benzoic acid in hand, the final step is its conversion to the corresponding methyl ester. The Fischer esterification is a classic and efficient method for this transformation, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[2][3][4]
Mechanism of Fischer Esterification
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. The mechanism proceeds through the following key steps:
-
Protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which activates the carbonyl carbon towards nucleophilic attack.
-
Nucleophilic attack of the methanol on the activated carbonyl carbon to form a tetrahedral intermediate.
-
Proton transfer from the oxonium ion to one of the hydroxyl groups.
-
Elimination of water to form a protonated ester.
-
Deprotonation to yield the final ester product and regenerate the acid catalyst.
To drive the equilibrium towards the product side, a large excess of the alcohol (methanol in this case) is typically used.[2]
Experimental Protocol: Esterification
This protocol details the synthesis of this compound via Fischer esterification.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-bromo-4-chloro-2-methoxybenzoic acid | 265.48 | 10.0 g | 0.0377 |
| Methanol (anhydrous) | 32.04 | 150 mL | - |
| Sulfuric acid (concentrated) | 98.08 | 2 mL | - |
| Saturated sodium bicarbonate solution | - | - | - |
| Brine (saturated NaCl solution) | - | - | - |
| Diethyl ether | 74.12 | - | - |
| Anhydrous magnesium sulfate | 120.37 | - | - |
Procedure:
-
Suspend 10.0 g of 5-bromo-4-chloro-2-methoxybenzoic acid in 150 mL of anhydrous methanol in a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Carefully add 2 mL of concentrated sulfuric acid to the suspension.
-
Heat the mixture to reflux and maintain for 4-6 hours. The reaction can be monitored by TLC until the starting material is consumed.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in 100 mL of diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
The product, this compound, can be purified by recrystallization from a suitable solvent such as hexanes or by column chromatography on silica gel. A typical yield is in the range of 90-98%.
Summary of Synthesis Pathway
Caption: Detailed experimental workflow.
Conclusion
The synthesis of this compound can be efficiently achieved in two high-yielding steps from 4-chloro-2-methoxybenzoic acid. The key to this successful synthesis lies in the understanding and application of the principles of electrophilic aromatic substitution to achieve the desired regioselective bromination. The subsequent Fischer esterification is a robust and reliable method for the final conversion. This guide provides a comprehensive and practical framework for the laboratory-scale synthesis of this valuable chemical intermediate.
References
An In-depth Technical Guide to Dabrafenib (GSK2118436): A Selective BRAF Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dabrafenib, also known as GSK2118436, is a potent and selective, orally bioavailable inhibitor of the B-raf (BRAF) protein kinase.[1][2] It has emerged as a critical therapeutic agent in the management of cancers harboring activating BRAF mutations, most notably in metastatic melanoma.[3][4][5] This guide provides a comprehensive technical overview of Dabrafenib, including its physicochemical properties, mechanism of action, and practical guidance for its use in a research setting.
Physicochemical Properties and Formulation
Dabrafenib is a white to slightly colored solid.[4] For research purposes, it is typically supplied as a lyophilized powder and can be reconstituted in solvents such as DMSO and ethanol.[6] The mesylate salt of Dabrafenib is often used in pharmaceutical formulations.[4][7]
| Property | Value | Source |
| CAS Number | 1195765-45-7 (free base) | [8] |
| Molecular Formula | C23H20F3N5O2S2 | [6] |
| Molecular Weight | 519.6 g/mol | [6] |
| Solubility | Soluble in DMSO (up to 30 mg/ml with warming) and Ethanol (up to 1 mg/ml with warming).[6][9] Very slightly soluble at pH 1 and practically insoluble above pH 4 in aqueous media.[4][8] | [4][6][8][9] |
| Storage | Store lyophilized powder at -20°C, desiccated. Once in solution, store at -20°C and use within 3 months.[6] | [6] |
Mechanism of Action: Targeting the MAPK/ERK Signaling Pathway
Dabrafenib is a highly selective ATP-competitive inhibitor of RAF kinases.[10] Its primary therapeutic effect is derived from its potent inhibition of mutated forms of the BRAF protein, particularly the V600E mutation, which is prevalent in a significant portion of melanomas.[3] The BRAF V600E mutation leads to constitutive activation of the BRAF kinase, resulting in hyperactivation of the downstream Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) signaling pathway.[1][3] This aberrant signaling drives uncontrolled cell proliferation and survival.
Dabrafenib selectively binds to and inhibits the activity of mutant BRAF, thereby blocking the phosphorylation of MEK and subsequently ERK.[10][11] This leads to an arrest of the cell cycle in the G1 phase and ultimately inhibits the proliferation of tumor cells that carry the BRAF mutation.[11] Dabrafenib exhibits significantly less activity against wild-type BRAF and other kinases, underscoring its targeted therapeutic profile.[6][12]
Caption: Dabrafenib inhibits the constitutively active mutant BRAF, blocking the MAPK/ERK signaling pathway.
In Vitro and In Vivo Activity
Dabrafenib has demonstrated potent inhibitory activity in both enzymatic and cellular assays.[12] It effectively inhibits the proliferation of melanoma cell lines harboring the BRAF V600E mutation with IC50 values in the low nanomolar range.[12] In contrast, it shows minimal effect on cells with wild-type BRAF.[12]
In vivo studies using mouse xenograft models with human melanoma tumors expressing BRAF V600E have shown that oral administration of Dabrafenib leads to a dose-dependent reduction in tumor growth.[12][13] Notably, at higher doses, complete tumor regression has been observed in a significant percentage of treated animals.[12] Furthermore, Dabrafenib has been shown to reduce the levels of phosphorylated ERK (pERK) in tumor tissues in a dose-dependent manner, confirming its mechanism of action in a preclinical setting.[12]
Experimental Protocols
Preparation of Dabrafenib Stock Solution
Objective: To prepare a high-concentration stock solution of Dabrafenib for in vitro experiments.
Materials:
-
Dabrafenib (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Bring the lyophilized Dabrafenib powder and DMSO to room temperature.
-
To prepare a 10 mM stock solution, reconstitute 5 mg of Dabrafenib powder in 962 µl of DMSO.[6]
-
Vortex the solution thoroughly to ensure complete dissolution. Gentle warming may be applied if necessary.[6][9]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles.[6]
-
Store the aliquots at -20°C for up to 3 months.[6]
In Vitro Cell Proliferation Assay
Objective: To determine the effect of Dabrafenib on the proliferation of cancer cell lines.
Materials:
-
BRAF V600E mutant cancer cell line (e.g., A375, SK-MEL-28)
-
Wild-type BRAF cancer cell line (as a negative control)
-
Complete cell culture medium
-
Dabrafenib stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, WST-1)
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of Dabrafenib in complete cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).
-
Remove the old medium from the wells and add the medium containing the different concentrations of Dabrafenib. Include a vehicle control (medium with DMSO only).
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
References
- 1. abmole.com [abmole.com]
- 2. Facebook [cancer.gov]
- 3. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. Dabrafenib (GSK2118436) | Cell Signaling Technology [cellsignal.com]
- 7. raybiotech.com [raybiotech.com]
- 8. Dabrafenib | C23H20F3N5O2S2 | CID 44462760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. ascopubs.org [ascopubs.org]
- 11. selleckchem.com [selleckchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Structure elucidation of Methyl 5-bromo-4-chloro-2-methoxybenzoate
An In-depth Technical Guide to the Structure Elucidation of Methyl 5-bromo-4-chloro-2-methoxybenzoate
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's structure is a cornerstone of chemical research and development. This guide provides a comprehensive overview of the principles and methodologies applied to the structure elucidation of this compound, a substituted aromatic ester. As a Senior Application Scientist, this document synthesizes technical accuracy with practical insights, explaining the rationale behind experimental choices and the logic of data interpretation.
Introduction to this compound
This compound (CAS No. 951885-11-3) is a halogenated aromatic compound. Its structure, featuring a benzene ring with multiple substituents, presents a unique analytical challenge. The precise arrangement of the bromo, chloro, methoxy, and methyl ester groups on the aromatic ring is critical to its chemical properties and potential applications. This guide will walk through a systematic approach to confirming its structure, from synthesis considerations to a multi-technique analytical workflow.
Synthesis and Structural Hypothesis
A plausible synthetic route for this compound involves the esterification of the corresponding benzoic acid, which can be prepared through electrophilic halogenation of a substituted benzoic acid precursor. Understanding the synthesis is crucial as it informs the expected structure and potential isomeric impurities that may need to be differentiated during analysis.
A likely precursor for this synthesis is methyl 2-methoxybenzoate. The methoxy group is an ortho-, para- director. Halogenation of this precursor would likely lead to a mixture of products. A more controlled synthesis might involve starting with a pre-halogenated precursor to ensure the correct substitution pattern. For example, starting with 4-chloro-2-methoxybenzoic acid, followed by bromination and then esterification, would be a logical synthetic pathway.
Proposed Synthesis Workflow:
Caption: Proposed synthetic workflow for this compound.
Spectroscopic Analysis for Structure Confirmation
A combination of spectroscopic techniques is essential for the complete structure elucidation of an organic molecule. Each technique provides a unique piece of the structural puzzle.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₉H₈BrClO₃), the expected molecular weight can be calculated.
Expected Molecular Ion Peaks:
Due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, ~3:1 ratio), the mass spectrum is expected to show a characteristic cluster of peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺.
| Ion | Expected m/z (for ¹²C, ¹H, ¹⁶O, ⁷⁹Br, ³⁵Cl) | Expected m/z (for ¹²C, ¹H, ¹⁶O, ⁸¹Br, ³⁵Cl) | Expected m/z (for ¹²C, ¹H, ¹⁶O, ⁷⁹Br, ³⁷Cl) | Expected m/z (for ¹²C, ¹H, ¹⁶O, ⁸¹Br, ³⁷Cl) |
| [M]⁺ | 277.94 | - | - | - |
| [M+2]⁺ | - | 279.94 | 279.94 | - |
| [M+4]⁺ | - | - | - | 281.94 |
| Note: The exact mass will depend on the specific isotopes present. |
Fragmentation Pattern:
Key fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃), the methyl ester group (-COOCH₃), and the halogen atoms.
Experimental Protocol for Mass Spectrometry:
A standard protocol for obtaining a mass spectrum would involve:
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a mass spectrometer, such as a GC-MS (Gas Chromatography-Mass Spectrometry) for volatile compounds or LC-MS (Liquid Chromatography-Mass Spectrometry) with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Data Acquisition: Acquire the spectrum in positive ion mode to observe the molecular ion and its fragments.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorptions:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretch | 3100-3000 |
| C-H (in -OCH₃ and -COOCH₃) | Stretch | 2950-2850 |
| Ester C=O | Stretch | ~1730-1715 |
| Aromatic C=C | Stretch | ~1600-1450 |
| C-O (ester and ether) | Stretch | ~1300-1000 |
| C-Cl | Stretch | ~800-600 |
| C-Br | Stretch | ~600-500 |
Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method):
-
Sample Preparation: Grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is formed.
-
Pellet Formation: Transfer the powder to a pellet-forming die and apply pressure to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule.
¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, we expect to see signals for the aromatic protons and the protons of the two methyl groups.
Predicted ¹H NMR Chemical Shifts and Splitting Patterns:
-
Aromatic Protons (2H): There are two protons on the aromatic ring. Their chemical shifts will be influenced by the surrounding substituents. We would expect two singlets in the aromatic region (likely between δ 7.0 and 8.0 ppm). The proton at position 3 will be deshielded by the adjacent ester group, while the proton at position 6 will also be in a distinct chemical environment.
-
Methoxy Protons (-OCH₃, 3H): A singlet, typically around δ 3.8-4.0 ppm.
-
Methyl Ester Protons (-COOCH₃, 3H): A singlet, typically around δ 3.9-4.1 ppm.
¹³C NMR provides information about the different types of carbon atoms in the molecule.
Predicted ¹³C NMR Chemical Shifts:
-
Carbonyl Carbon (C=O): Expected in the range of δ 165-175 ppm.
-
Aromatic Carbons (6C): Six distinct signals are expected for the aromatic carbons due to the unsymmetrical substitution pattern. The carbons attached to the electronegative oxygen, bromine, and chlorine atoms will have characteristic chemical shifts.
-
Methoxy Carbon (-OCH₃): Expected around δ 55-60 ppm.
-
Methyl Ester Carbon (-COOCH₃): Expected around δ 50-55 ppm.
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C spectra. Further 2D NMR experiments like COSY, HSQC, and HMBC can be performed to confirm connectivity.
NMR Data Interpretation Workflow:
Caption: Workflow for NMR data interpretation.
Data Integration and Final Structure Confirmation
The definitive structure of this compound is established by integrating the data from all analytical techniques.
-
MS confirms the molecular weight and elemental formula.
-
IR identifies the key functional groups (ester, ether, aromatic ring).
-
¹H and ¹³C NMR provide the precise connectivity of the atoms.
In the absence of a crystal structure, which would provide the most definitive proof of structure, the combination of these spectroscopic methods provides a very high degree of confidence in the elucidated structure.
Conclusion
The structure elucidation of this compound is a systematic process that relies on a suite of modern analytical techniques. By carefully considering the synthetic pathway and meticulously interpreting the data from mass spectrometry, IR spectroscopy, and NMR spectroscopy, a confident structural assignment can be made. This guide outlines a robust and scientifically sound approach for researchers and professionals in the field of chemistry.
An In-Depth Technical Guide to the Predicted Spectroscopic Profile of Methyl 5-bromo-4-chloro-2-methoxybenzoate
Abstract
This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for Methyl 5-bromo-4-chloro-2-methoxybenzoate (CAS No. 951885-11-3). As a compound of interest in synthetic chemistry and drug development, a thorough understanding of its structural characteristics is paramount. In the absence of publicly available experimental spectra, this guide leverages established spectroscopic principles and data from analogous structures to present a reliable, predicted spectroscopic profile, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a foundational resource for researchers, enabling them to anticipate spectral features, guide experimental design, and facilitate the structural verification of this and related compounds.
Introduction: The Challenge of an Uncharacterized Molecule
This compound is a substituted aromatic ester with potential applications as a building block in the synthesis of more complex molecules. The precise arrangement of its functional groups—a bromine atom, a chlorine atom, a methoxy group, and a methyl ester on a benzene ring—creates a unique electronic environment that will be reflected in its spectroscopic signatures.
Currently, a significant challenge for researchers working with this compound is the lack of published, experimentally-verified spectroscopic data. This guide addresses this gap by providing a robust, predicted dataset. Our approach is grounded in the fundamental principles of spectroscopy and a comparative analysis of structurally related compounds for which experimental data is available. By dissecting the expected influence of each substituent on the overall spectroscopic profile, we can construct a highly informative and scientifically sound predictive analysis.
Predicted Spectroscopic Data: A Summary
The following table summarizes the predicted spectroscopic data for this compound. The subsequent sections will provide a detailed rationale for these predictions.
| Spectroscopic Technique | Predicted Data |
| ¹H NMR (500 MHz, CDCl₃) | δ ~7.90 ppm (s, 1H, Ar-H), δ ~7.05 ppm (s, 1H, Ar-H), δ ~3.90 ppm (s, 3H, OCH₃), δ ~3.85 ppm (s, 3H, COOCH₃) |
| ¹³C NMR (125 MHz, CDCl₃) | δ ~165 ppm (C=O), δ ~158 ppm (C-OCH₃), δ ~135 ppm (C-Br), δ ~132 ppm (C-Cl), δ ~118 ppm (C-H), δ ~115 ppm (C-H), δ ~112 ppm (C-COOCH₃), δ ~56 ppm (OCH₃), δ ~53 ppm (COOCH₃) |
| IR Spectroscopy (ATR) | ~3000-2850 cm⁻¹ (C-H stretch), ~1730 cm⁻¹ (C=O stretch, ester), ~1600, ~1480 cm⁻¹ (C=C stretch, aromatic), ~1250 cm⁻¹ (C-O stretch, ester/ether), ~1050 cm⁻¹ (C-O stretch, ether), ~800-600 cm⁻¹ (C-Cl, C-Br stretch) |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 294, 296, 298 (with characteristic isotopic pattern for Br and Cl). Key Fragments: m/z 263/265/267 ([M-OCH₃]⁺), m/z 235/237/239 ([M-COOCH₃]⁺), m/z 184/186 ([M-Br-CO]⁺), m/z 156/158 ([M-Br-CO-CO]⁺). |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra are based on the additive effects of the substituents on the chemical shifts of the aromatic protons and carbons.
Predicted ¹H NMR Spectrum
The molecule has two aromatic protons and two methyl groups, each in a distinct chemical environment.
-
Aromatic Protons (δ ~7.05 and ~7.90 ppm):
-
The proton at the C6 position is expected to be the most downfield (~7.90 ppm) due to the deshielding effect of the adjacent ester group and the para-relationship to the electron-withdrawing chlorine atom.
-
The proton at the C3 position is anticipated to be more upfield (~7.05 ppm) as it is ortho to the electron-donating methoxy group.
-
Due to the substitution pattern, no significant proton-proton coupling is expected between these two aromatic protons, leading to two singlets.
-
-
Methoxy and Ester Methyl Protons (δ ~3.90 and ~3.85 ppm):
-
The protons of the methoxy group attached to the ring (C2-OCH₃) and the methyl ester group (-COOCH₃) are expected to appear as sharp singlets, each integrating to three protons. Their chemical shifts will be in the typical range for such functional groups.
-
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to the nine carbon atoms in the molecule.
-
Carbonyl Carbon (δ ~165 ppm): The ester carbonyl carbon will be the most downfield signal, as is characteristic.
-
Aromatic Carbons (δ ~112-158 ppm): The chemical shifts of the six aromatic carbons are influenced by the attached substituents. The carbon attached to the methoxy group (C2) will be significantly downfield (~158 ppm). The carbons bearing the halogens (C4 and C5) will also be downfield. The protonated carbons (C3 and C6) and the carbon attached to the ester group (C1) will have shifts determined by the combined electronic effects of all substituents.
-
Methyl Carbons (δ ~53 and ~56 ppm): The carbons of the two methyl groups will appear in the upfield region of the spectrum.
Experimental Protocol for NMR Data Acquisition
This protocol provides a self-validating system for obtaining high-quality NMR data.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-32 scans.
-
Process the data with a line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum on the same instrument using a proton-decoupled pulse sequence.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-10 seconds, and 1024 or more scans to achieve adequate signal-to-noise.
-
Process the data with a line broadening of 1-2 Hz.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is invaluable for identifying the key functional groups within a molecule. The predicted IR spectrum for this compound is based on characteristic group frequencies from IR correlation tables.[1][2]
-
C-H Stretching (~3000-2850 cm⁻¹): These absorptions arise from the methyl and aromatic C-H bonds.
-
C=O Stretching (~1730 cm⁻¹): A strong, sharp peak is expected in this region, characteristic of the ester carbonyl group.
-
C=C Stretching (~1600, ~1480 cm⁻¹): These absorptions are due to the vibrations of the aromatic ring.
-
C-O Stretching (~1250, ~1050 cm⁻¹): Two distinct C-O stretching bands are anticipated, one for the ester and one for the aryl ether linkage.
-
C-X Stretching (~800-600 cm⁻¹): The C-Cl and C-Br stretching vibrations are expected in the fingerprint region.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: No special preparation is needed if using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place the sample on the crystal and apply pressure to ensure good contact.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
The data is usually presented as a plot of transmittance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.[3][4]
-
Molecular Ion (M⁺): The molecular ion peak is expected to appear as a cluster at m/z 294, 296, and 298. This characteristic pattern is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).
-
Key Fragmentation Pathways:
-
Loss of a methoxy radical ([M-OCH₃]⁺): Alpha-cleavage of the ester can lead to the loss of the -OCH₃ group, resulting in a fragment at m/z 263/265/267.[5]
-
Loss of the carbomethoxy radical ([M-COOCH₃]⁺): Cleavage of the bond between the aromatic ring and the ester group would give a fragment at m/z 235/237/239.
-
Subsequent losses of CO and other small fragments from these initial ions will lead to other peaks in the spectrum.
-
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS). For a pure solid, direct infusion is often suitable.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragments and creating a library-searchable spectrum.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
Data Acquisition: The spectrum is recorded over a mass range of m/z 50-500 to ensure capture of the molecular ion and key fragments.
Integrated Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a novel compound like this compound.
Conclusion
While experimental data remains the gold standard, this in-depth guide provides a robust and scientifically-grounded prediction of the NMR, IR, and MS spectra of this compound. The detailed analysis of expected chemical shifts, vibrational frequencies, and fragmentation patterns offers valuable insights for researchers. The provided experimental protocols serve as a practical guide for those who will synthesize and characterize this compound, enabling a more efficient and targeted approach to structural verification. This document underscores the power of predictive spectroscopy in modern chemical research, providing a critical starting point for the exploration of novel chemical entities.
References
Solubility Profile of Methyl 5-bromo-4-chloro-2-methoxybenzoate: A Theoretical and Practical Guide
An In-Depth Technical Guide for the Research Professional
Abstract
Methyl 5-bromo-4-chloro-2-methoxybenzoate (CAS No. 951885-11-3) is a substituted aromatic compound with potential applications as an intermediate in pharmaceutical and fine chemical synthesis. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction design, purification processes like crystallization, and formulation development. This guide provides a comprehensive analysis of the predicted solubility characteristics of this compound based on its molecular structure and delineates a rigorous, field-proven experimental protocol for the quantitative determination of its thermodynamic solubility. This document is intended for researchers, chemists, and drug development professionals who require precise and reliable solubility data to advance their work.
The Causality of Solubility: A Molecular Structure Perspective
The solubility of a compound is not a random phenomenon; it is dictated by the intricate interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities and hydrogen bonding capabilities are more likely to be miscible.[1] An analysis of the structure of this compound allows us to predict its behavior in a range of solvent environments.
Molecular Structure Deconstruction:
-
Aromatic Benzene Ring: The core benzene ring is inherently nonpolar and contributes to van der Waals interactions (specifically, London dispersion forces). This feature suggests a potential for solubility in aromatic solvents like toluene.
-
Methyl Ester Group (-COOCH₃): This is a key polar functional group. The carbonyl (C=O) and ether (-O-CH₃) linkages create a significant dipole moment. The oxygen atoms can act as hydrogen bond acceptors, allowing for interaction with protic solvents.
-
Methoxy Group (-OCH₃): As an ether, this group adds moderate polarity and is also a hydrogen bond acceptor.
-
Halogen Substituents (-Br and -Cl): The bromine and chlorine atoms are electronegative, inducing dipoles and thus increasing the overall polarity of the molecule. They also increase the molecular weight and polarizability, enhancing dispersion forces.
Predicted Solubility Profile:
Based on this structural analysis, this compound can be classified as a moderately polar molecule . It lacks a hydrogen bond donor (like an -OH or -NH group), which is a critical characteristic. Therefore, its solubility is predicted as follows:
-
High Solubility: Expected in moderately polar and polar aprotic solvents where dipole-dipole interactions are the dominant solvation force. Examples include acetone, ethyl acetate, dichloromethane (DCM), and tetrahydrofuran (THF).
-
Moderate Solubility: Likely in polar protic solvents such as methanol and ethanol. While the compound can accept hydrogen bonds, it cannot donate them, which may slightly limit its ability to fully integrate into the solvent's hydrogen-bonding network. Solubility in aromatic solvents like toluene is also expected to be moderate, driven by interactions with the benzene ring.
-
Low to Negligible Solubility: Predicted in highly nonpolar (aliphatic) solvents like hexane and cyclohexane, as there is a significant mismatch in polarity. Similarly, low solubility is expected in water, a highly polar, protic solvent where strong solute-water hydrogen bonds cannot be fully established.
A more quantitative prediction framework is offered by Hansen Solubility Parameters (HSP), which deconstructs solubility into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh).[2][3] While the HSP values for the target compound are not published, the experimental protocol described below provides the means to determine them by testing its solubility in a range of well-characterized solvents.
Gold Standard Protocol: Experimental Determination of Thermodynamic Solubility
Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure, a critical parameter for process development.[4] The most reliable method for its determination is the Shake-Flask Method .[5] This protocol is designed to be a self-validating system, ensuring the data generated is accurate and reproducible.
Principle of the Method
An excess of the solid solute is suspended in a known volume of the solvent and agitated at a constant temperature until the solution reaches equilibrium (saturation). After separating the undissolved solid, the concentration of the solute in the saturated liquid phase is quantified using a suitable analytical technique. The confirmed presence of excess solid at the end of the experiment is a key validation point.[5]
Required Materials & Equipment
-
Solute: this compound (purity >98%).
-
Solvents: HPLC-grade solvents covering a spectrum of polarities (e.g., Hexane, Toluene, Dichloromethane, Tetrahydrofuran, Ethyl Acetate, Acetone, Methanol, Dimethyl Sulfoxide).
-
Equipment:
-
Analytical balance (4-decimal place).
-
Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps.
-
Temperature-controlled orbital shaker or incubator.
-
Centrifuge.
-
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE).
-
Volumetric flasks and pipettes.
-
High-Performance Liquid Chromatography with a UV detector (HPLC-UV) or a UV-Vis Spectrophotometer.
-
Step-by-Step Experimental Workflow
Step 1: Preparation of Standard Solutions for Calibration
-
Rationale: A precise calibration curve is essential for accurately quantifying the solute concentration in the saturated samples.
-
Procedure:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) in a 10 mL volumetric flask to create a 1 mg/mL primary stock solution.
-
Perform serial dilutions of the primary stock to prepare a series of at least five standard solutions of known concentrations (e.g., 100, 50, 25, 10, 1 µg/mL).
-
Analyze these standards by HPLC-UV to generate a calibration curve of peak area versus concentration. Ensure the curve has a correlation coefficient (R²) > 0.999.
-
Step 2: Sample Incubation
-
Rationale: This step ensures the system reaches thermodynamic equilibrium. Using a significant excess of solid and allowing sufficient time for equilibration are critical.
-
Procedure:
-
Add an excess amount (e.g., ~20-30 mg) of the solute to a series of labeled vials. The exact mass is not critical, but it must be sufficient to ensure solid remains after equilibration.
-
Pipette a precise volume (e.g., 2.0 mL) of each selected organic solvent into the corresponding vial.
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm).
-
Allow the samples to equilibrate for at least 24 hours. For compounds with slow dissolution kinetics, 48 hours is recommended.[5]
-
Step 3: Phase Separation & Sample Preparation
-
Rationale: This is the most critical step for accuracy. Incomplete removal of undissolved solid will lead to a gross overestimation of solubility.
-
Procedure:
-
After equilibration, visually confirm that excess solid remains in each vial. If no solid is present, the experiment for that solvent must be repeated with more solute.
-
Allow the vials to stand undisturbed for 30 minutes to let the solid settle.
-
Carefully draw the supernatant into a syringe.
-
Immediately filter the solution through a 0.22 µm syringe filter into a clean, labeled HPLC vial. Crucially, discard the first 0.2-0.3 mL of the filtrate to saturate any potential binding sites on the filter membrane.
-
Accurately dilute the filtrate with a suitable solvent (e.g., acetonitrile) to bring its concentration within the range of the calibration curve. Record the dilution factor.
-
Step 4: Quantification and Data Analysis
-
Rationale: The validated analytical method provides the final concentration value.
-
Procedure:
-
Analyze the diluted filtrate samples using the same HPLC-UV method established for the calibration curve.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original solubility in the solvent using the following formula: Solubility (mg/mL) = Concentration from Curve (mg/mL) × Dilution Factor
-
Data Presentation and Visualization
Organizing the experimentally determined data in a clear, structured format is essential for analysis and comparison.
Table 1: Experimentally Determined Solubility of this compound at 25 °C
| Solvent | Solvent Polarity Index¹ | Measured Solubility (mg/mL) | Molar Solubility (mol/L) |
| Hexane | 0.009 | Record Data Here | Calculate Data Here |
| Toluene | 0.099 | Record Data Here | Calculate Data Here |
| Dichloromethane | 0.309 | Record Data Here | Calculate Data Here |
| Tetrahydrofuran (THF) | 0.207 | Record Data Here | Calculate Data Here |
| Ethyl Acetate | 0.228 | Record Data Here | Calculate Data Here |
| Acetone | 0.355 | Record Data Here | Calculate Data Here |
| Methanol | 0.762 | Record Data Here | Calculate Data Here |
| Dimethyl Sulfoxide (DMSO) | 0.444 | Record Data Here | Calculate Data Here |
| ¹Relative polarity values from sources such as Christian Reichardt.[6] |
Diagrams for Conceptual Understanding
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Predicted Solubility vs. Solvent Polarity.
Conclusion
References
Methyl 5-bromo-4-chloro-2-methoxybenzoate: A Versatile Scaffold for Modern Medicinal Chemistry
A Senior Application Scientist's In-depth Technical Guide
In the landscape of contemporary drug discovery, the strategic selection of foundational chemical scaffolds is paramount to the successful development of novel therapeutic agents. The careful arrangement of functional groups on a core molecular structure dictates its physicochemical properties, reactivity, and potential for biological interactions. Among the myriad of available building blocks, substituted benzoic acid derivatives have consistently demonstrated their value, serving as the cornerstone for a wide array of approved drugs and clinical candidates. This guide focuses on a particularly promising, yet underexplored, member of this class: Methyl 5-bromo-4-chloro-2-methoxybenzoate.
This document provides a comprehensive analysis of the potential applications of this compound in medicinal chemistry. As a Senior Application Scientist, the insights presented herein are an amalgamation of established chemical principles and field-proven strategies for leveraging such a scaffold in drug design and development. We will delve into its synthetic accessibility, explore its rich derivatization potential, and propose therapeutic avenues based on the biological activities of structurally related molecules.
Physicochemical Properties and Synthesis
A thorough understanding of a compound's physical and chemical characteristics is the bedrock of its application in synthesis and drug design. While extensive experimental data for this compound is not widely published, its properties can be inferred from available supplier information and computational models.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1000340-33-8 | Commercial Suppliers |
| Molecular Formula | C9H8BrClO3 | Calculated |
| Molecular Weight | 279.52 g/mol | Calculated |
| Appearance | White to off-white solid | Commercial Suppliers |
| Purity | Typically >97% | Commercial Suppliers |
Proposed Synthesis
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from a suitable starting material.
Materials:
-
4-Chloro-2-methoxybenzoic acid
-
N-Bromosuccinimide (NBS)
-
Sulfuric acid (concentrated)
-
Methanol
-
Dichloromethane (DCM)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Bromination:
-
To a solution of 4-chloro-2-methoxybenzoic acid (1.0 eq) in a suitable solvent like dichloromethane, add N-Bromosuccinimide (1.1 eq).
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount).
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5-bromo-4-chloro-2-methoxybenzoic acid.
-
-
Esterification (Fischer Esterification):
-
Dissolve the crude 5-bromo-4-chloro-2-methoxybenzoic acid in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
After cooling, neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to afford pure this compound.
-
The Core of Potential: Reactivity and Derivatization in Medicinal Chemistry
The true value of this compound lies in its poly-functional nature, which offers multiple avenues for chemical modification. This versatility allows for the systematic exploration of chemical space around a central scaffold, a key strategy in lead optimization.
-
The Bromo Group (C5-Br): The bromine atom is a versatile handle for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions. Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig couplings can be employed to introduce a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups. This allows for the exploration of interactions with specific pockets in a biological target.
-
The Ester Group (-COOCH3): The methyl ester is readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse library of amines to generate a vast array of amides. Benzamide-containing molecules are known to exhibit a wide range of biological activities.[1][2][3] The ester can also be reduced to a primary alcohol, providing another point for diversification.
-
The Chloro Group (C4-Cl): While less reactive than the bromo group in cross-coupling reactions, the chlorine atom can still participate in certain transformations, such as nucleophilic aromatic substitution (SNAr) under specific conditions, or serve as a key pharmacophoric element for hydrogen bonding or halogen bonding interactions.
-
The Methoxy Group (-OCH3): The methoxy group can be a crucial determinant of a molecule's pharmacokinetic properties, influencing its solubility and metabolic stability. It can also be cleaved to reveal a phenol, which can then be further functionalized.
Below is a diagram illustrating the potential derivatization pathways for this compound.
Caption: Derivatization pathways of this compound.
Potential Therapeutic Applications: Learning from Analogs
While direct biological data for this compound is scarce, the extensive literature on substituted benzamides and related structures provides a fertile ground for hypothesizing its potential applications.
-
Antifungal and Insecticidal Agents: Substituted benzamides have been successfully developed as potent fungicides and insecticides.[2][3] The specific halogenation pattern and the methoxy group of the title compound could be fine-tuned to optimize activity against various agricultural pests and fungal strains.
-
Antiproliferative Agents: Many benzamide derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[4] The ability to generate a large library of amides from this compound would be highly advantageous in screening for novel anticancer agents.
-
CETP Inhibitors: Substituted benzyl benzamides have been investigated as cholesteryl ester transfer protein (CETP) inhibitors, which are of interest for the treatment of atherosclerosis.[5] The core structure of this compound provides a suitable starting point for the design of new CETP inhibitors.
-
Antibacterial Agents: The search for new antibiotics is a global health priority. Methoxy-substituted benzamides have shown promise as antibacterial agents.[4] The unique substitution pattern of the title compound could lead to the discovery of novel antibacterial compounds with improved efficacy or a different spectrum of activity.
Conclusion and Future Outlook
This compound represents a chemical scaffold of significant untapped potential in medicinal chemistry. Its polyfunctional nature allows for a multitude of synthetic transformations, enabling the creation of diverse molecular libraries for biological screening. The demonstrated bioactivities of structurally related compounds strongly suggest that this building block could be instrumental in the development of new therapeutic agents across a range of diseases, from infectious diseases to oncology. As drug discovery continues to demand novel chemical matter, the exploration of versatile and strategically functionalized scaffolds like this compound will be crucial for innovation and success.
References
- 1. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole [mdpi.com]
- 2. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Biological Evaluation, and Molecular Modeling Study of Substituted Benzyl Benzamides as CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Reactivity of the bromine atom in Methyl 5-bromo-4-chloro-2-methoxybenzoate
An In-Depth Technical Guide to the Reactivity of the Bromine Atom in Methyl 5-bromo-4-chloro-2-methoxybenzoate
Abstract
This compound is a polysubstituted aromatic compound that serves as a versatile intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. Its synthetic utility is largely dictated by the differential reactivity of its two halogen substituents. This guide provides a comprehensive analysis of the chemical behavior of the bromine atom at the C5 position, focusing on the principles of chemoselectivity and its practical application in pivotal cross-coupling reactions. We will explore the electronic and steric factors governing this reactivity, present detailed protocols for key transformations, and offer insights into optimizing reaction conditions for selective functionalization.
Introduction: The Strategic Importance of Selective Functionalization
In the intricate world of multi-step organic synthesis, the ability to selectively modify one functional group in the presence of another is paramount. Polysubstituted aromatic rings, such as this compound, are valuable building blocks precisely because they offer multiple points for diversification. The core challenge and opportunity lie in controlling which position reacts. This guide is dedicated to elucidating the reactivity of the C5-bromine atom on this specific scaffold, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to harness its synthetic potential effectively. The preferential reaction at the C-Br bond over the C-Cl bond allows for a stepwise and controlled approach to building molecular complexity, leaving the chlorine atom available for subsequent transformations.
The Electronic and Steric Landscape of the Arene Ring
The reactivity of any position on an aromatic ring is a nuanced interplay of the electronic and steric effects of its substituents. Understanding these influences is critical to predicting and controlling chemical outcomes.
Electronic Effects of Substituents
The benzene ring of this compound is decorated with three distinct functional groups, each imparting a specific electronic influence:
-
Methoxy Group (-OCH₃) at C2: This is a powerful electron-donating group (EDG) through resonance, significantly increasing the electron density of the aromatic ring, particularly at the ortho and para positions.[1][2][3] This effect makes the ring more nucleophilic and activates it towards certain reactions.
-
Chloro Group (-Cl) at C4: Halogens exhibit a dual nature. Inductively, chlorine is strongly electron-withdrawing due to its electronegativity. However, it also possesses lone pairs that can be donated to the ring via resonance.[3][4] Overall, halogens are considered deactivating groups but are ortho-para directing in electrophilic aromatic substitution.[1][4]
-
Methyl Ester Group (-COOCH₃) at C1: This is a classic electron-withdrawing group (EWG) through both induction and resonance. It deactivates the ring by pulling electron density away, making it less reactive towards electrophiles.[1][2][3]
The cumulative effect of these groups creates an electron-deficient aromatic system, which enhances the reactivity of the attached halogens in palladium-catalyzed cross-coupling reactions.[5]
Steric Considerations
Steric hindrance, or the physical blocking of a reaction site by neighboring atoms, can significantly influence reactivity.[6]
-
C5-Bromine: This position is flanked by the C4-chloro group and a hydrogen atom at C6.
-
C4-Chlorine: This position is situated between the C5-bromine and the C2-methoxy group.
While the steric environments are not drastically different, the approach of a bulky palladium catalyst could be subtly influenced by these neighbors. However, the dominant factor governing selectivity is electronic, rooted in the inherent properties of the carbon-halogen bonds themselves.
The Principle of Chemoselectivity in Cross-Coupling Reactions
The selective functionalization of the C-Br bond over the C-Cl bond is a cornerstone of this molecule's utility. This chemoselectivity is primarily dictated by the relative bond dissociation energies and the mechanism of the most crucial step in palladium-catalyzed cross-coupling: oxidative addition .
The general order of reactivity for aryl halides in these reactions is firmly established:
C-I > C-Br > C-OTf > C-Cl [7][8][9]
The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond. Consequently, a low-valent palladium(0) catalyst will preferentially insert into the C-Br bond. This oxidative addition is typically the rate-determining and selectivity-determining step of the catalytic cycle.[10] By carefully controlling reaction conditions, one can achieve near-perfect selectivity for the C5 position.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Key Methodologies for C5-Bromine Functionalization
The selective reactivity of the C5-bromine atom enables its participation in a host of powerful palladium-catalyzed cross-coupling reactions. We present detailed protocols for three of the most significant transformations: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is an indispensable tool for creating biaryl structures, which are prevalent in pharmaceuticals and organic materials.[5][11] It couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester.
Caption: Experimental workflow for a selective Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).[8]
-
Inerting: Seal the flask with a septum and purge the atmosphere by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) for three cycles.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add degassed solvents via syringe. A common system is a mixture of an organic solvent and water (e.g., 1,4-dioxane/water in a 4:1 ratio).[8]
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-16 hours).
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Component | Example Reagents | Molar Equiv. / % | Purpose |
| Palladium Precursor | Pd(PPh₃)₄, Pd(dppf)Cl₂ | 2-5 mol% | Catalyst |
| Ligand | (Implicit in precursor) | - | Stabilize & activate catalyst |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | 2.0 - 3.0 | Activates boronic acid |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O | - | Reaction Medium |
| Temperature | 80 - 100 °C | - | Reaction Rate |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a premier method for forming carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals where aryl amines are a common structural motif.[7][12][13] This reaction couples the aryl bromide with a primary or secondary amine.
Caption: Experimental workflow for a selective Buchwald-Hartwig amination.
Step-by-Step Methodology:
-
Preparation: In a glovebox or under a positive flow of inert gas, add this compound (1.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-5 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.3-1.5 equiv.) to a dry reaction vial.
-
Inerting: Seal the vial and remove it from the glovebox. If not using a glovebox, perform this step in a Schlenk flask and purge with an inert gas.
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane) via syringe.
-
Amine Addition: Add the desired primary or secondary amine (1.1-1.3 equiv.) via syringe.
-
Reaction: Place the sealed vial in a preheated oil bath or heating block at the desired temperature (typically 90-110 °C) and stir vigorously.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues. Proceed with a standard aqueous workup.
-
Purification: Dry the organic layer, concentrate, and purify the product by flash column chromatography.
| Component | Example Reagents | Molar Equiv. / % | Purpose |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | 1-2 mol% | Catalyst Source |
| Ligand | XPhos, SPhos, BINAP | 2-5 mol% | Crucial for reductive elimination |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | 1.3 - 2.0 | Deprotonates amine |
| Solvent | Toluene, 1,4-Dioxane | - | Anhydrous Reaction Medium |
| Temperature | 90 - 110 °C | - | Reaction Rate |
Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira coupling is the most widely used method for coupling terminal alkynes with aryl halides, producing valuable arylalkyne and conjugated enyne structures.[14][15] The reaction is unique in that it typically requires both a palladium catalyst and a copper(I) co-catalyst.
Caption: Experimental workflow for a selective Sonogashira coupling.
Step-by-Step Methodology:
-
Preparation: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-3 mol%).
-
Inerting: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.
-
Solvent Addition: Add an anhydrous, degassed solvent such as THF or DMF via syringe.
-
Reagent Addition: Add a liquid amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.) followed by the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature, which can range from room temperature to 60 °C, depending on the alkyne's reactivity.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove the insoluble salts. Wash the filtrate with aqueous ammonium chloride solution, water, and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
| Component | Example Reagents | Molar Equiv. / % | Purpose |
| Palladium Precursor | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | 2-5 mol% | Main Catalyst |
| Copper(I) Co-catalyst | CuI | 1-3 mol% | Activates Alkyne |
| Base | Et₃N, i-Pr₂NH | 2.0 - 3.0 | Neutralizes HBr, solvent |
| Solvent | THF, DMF | - | Anhydrous Reaction Medium |
| Temperature | 25 - 60 °C | - | Reaction Rate |
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
While palladium-catalyzed reactions are the dominant pathway for functionalizing this substrate, it is instructive to consider the possibility of Nucleophilic Aromatic Substitution (SNAr). SNAr reactions require a strong nucleophile and an aromatic ring that is highly electron-deficient, typically due to the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group.[1][16]
In this compound:
-
The C-Br bond has the electron-withdrawing ester group in the meta position.
-
The C-Cl bond has the ester group in the para position but also has the strongly electron-donating methoxy group in the ortho position.
The methoxy group's powerful electron-donating effect counteracts the withdrawing effect of the ester group, making the ring insufficiently activated for a facile SNAr reaction at the C4-Cl position under standard conditions.[16] Similarly, the lack of an ortho or para EWG relative to the bromine makes SNAr at C5 highly unfavorable. Therefore, for selective C-N, C-O, or C-S bond formation, the Buchwald-Hartwig amination and related coupling reactions are vastly superior and more reliable methodologies.[12][17]
Conclusion
The reactivity of this compound is dominated by the C5-bromine atom, a preference rooted in the fundamental principles of carbon-halogen bond strengths. This inherent chemoselectivity makes the molecule an exceptional building block for complex synthesis. Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, provide reliable and high-yielding pathways to selectively functionalize the C5 position while preserving the C4-chloro group for subsequent synthetic operations. By understanding the electronic landscape of the molecule and applying the optimized protocols detailed in this guide, researchers can confidently and strategically incorporate this versatile intermediate into their synthetic programs.
References
- 1. 4. List the effect of substituents on aromatic reactivity, and explain th.. [askfilo.com]
- 2. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
Electronic effects of substituents on the benzene ring of Methyl 5-bromo-4-chloro-2-methoxybenzoate
An In-depth Technical Guide to the Electronic Effects of Substituents on the Benzene Ring of Methyl 5-bromo-4-chloro-2-methoxybenzoate
Authored by: Senior Application Scientist
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The electronic landscape of an aromatic ring is a critical determinant of a molecule's reactivity, metabolic stability, and pharmacological activity. This guide provides a comprehensive analysis of the electronic effects of the bromo, chloro, and methoxy substituents on the benzene ring of this compound. By dissecting the interplay of inductive and resonance effects, we will elucidate the cumulative impact of these functional groups on the electron density distribution and predict the molecule's reactivity towards electrophilic and nucleophilic reagents. This understanding is paramount for professionals in drug development seeking to optimize molecular properties for therapeutic applications.
Introduction: The Significance of Electronic Effects in Drug Design
The subtle dance of electrons within a molecule dictates its interactions with biological targets. In the realm of drug discovery, the ability to rationally modulate the electronic properties of a lead compound is a cornerstone of medicinal chemistry. Substituents on an aromatic scaffold, such as the benzene ring in this compound, exert profound electronic effects that can influence a molecule's pKa, lipophilicity, and susceptibility to metabolic enzymes.[1][2] A thorough understanding of these effects is therefore not merely academic but a practical necessity for the design of safer and more efficacious drugs.
This compound presents a fascinating case study in the cumulative effects of multiple substituents. The interplay between the electron-withdrawing inductive effects of the halogens and the electron-donating resonance effect of the methoxy group, all influencing the reactivity of the ester, creates a unique electronic environment on the benzene ring. This guide will systematically deconstruct these interactions to provide a predictive framework for the chemical behavior of this molecule.
Deconstructing the Individual Substituent Effects
To comprehend the overall electronic character of this compound, we must first analyze the contribution of each substituent: the methoxy group at position 2, the chloro group at position 4, and the bromo group at position 5.
The Methoxy Group (-OCH₃): A Potent Resonance Donor
The methoxy group is a classic example of a substituent with opposing inductive and resonance effects.[3]
-
Inductive Effect (-I): Oxygen is more electronegative than carbon, leading to a withdrawal of electron density from the benzene ring through the sigma bond.[4]
-
Resonance Effect (+M or +R): The lone pairs of electrons on the oxygen atom can be delocalized into the π-system of the benzene ring.[2] This resonance effect is significantly stronger than its inductive effect and leads to an overall increase in electron density on the aromatic ring, particularly at the ortho and para positions.[3][5]
dot graph "Methoxy_Group_Effects" { layout=neato; node [shape=plaintext]; rankdir=LR; "Benzene Ring" [pos="0,0!"]; "-OCH3" [pos="2,1!"]; "Inductive Effect (-I)" [pos="4,2!"]; "Resonance Effect (+M)" [pos="4,0!"]; "Benzene Ring" -> "-OCH3" [label=" σ-bond"]; "-OCH3" -> "Inductive Effect (-I)" [label=" Electronegativity of O" color="#EA4335"]; "-OCH3" -> "Resonance Effect (+M)" [label=" Lone Pair Delocalization" color="#34A853"]; } Caption: Inductive and Resonance Effects of the Methoxy Group.
The Chloro (-Cl) and Bromo (-Br) Groups: The Halogen Anomaly
Halogens are unique in that their inductive and resonance effects are in opposition, with the inductive effect generally dominating their influence on overall ring reactivity.[6]
-
Inductive Effect (-I): Both chlorine and bromine are more electronegative than carbon, and thus they withdraw electron density from the benzene ring through the sigma bond, deactivating the ring towards electrophilic attack.[6]
-
Resonance Effect (+M or +R): Like the methoxy group, the halogens possess lone pairs of electrons that can be delocalized into the aromatic π-system.[6] However, the orbital overlap between the larger 3p orbital of chlorine and 4p orbital of bromine with the 2p orbital of carbon is less effective than that of the 2p orbital of oxygen. This results in a weaker resonance effect compared to the methoxy group.
dot graph "Halogen_Effects" { layout=neato; node [shape=plaintext]; rankdir=LR; "Benzene Ring" [pos="0,0!"]; "-X (Cl, Br)" [pos="2,1!"]; "Inductive Effect (-I)" [pos="4,2!"]; "Resonance Effect (+M)" [pos="4,0!"]; "Benzene Ring" -> "-X (Cl, Br)" [label=" σ-bond"]; "-X (Cl, Br)" -> "Inductive Effect (-I)" [label=" Strong" color="#EA4335"]; "-X (Cl, Br)" -> "Resonance Effect (+M)" [label=" Weak" color="#34A853"]; } Caption: Dominance of Inductive Effect in Halogens.
Despite being deactivating overall, the resonance effect of halogens, however weak, is sufficient to direct incoming electrophiles to the ortho and para positions.[3][7]
The Cumulative Electronic Landscape of this compound
The electronic nature of the substituted benzene ring is a summation of the individual effects of the methoxy, chloro, and bromo groups. Their relative positions (ortho, meta, para) to each other and to the methyl benzoate group are crucial in determining the overall electron density distribution.[8][9]
A Tug-of-War of Electrons: Synergistic and Antagonistic Effects
-
Activation by the Methoxy Group: The potent +M effect of the methoxy group at C2 significantly increases the electron density of the ring, making it more nucleophilic than an unsubstituted benzene ring.[4] This activating effect is most pronounced at the positions ortho and para to it (C1, C3, and C6).
-
Deactivation by the Halogens: The strong -I effects of the chloro group at C4 and the bromo group at C5 withdraw electron density from the ring, counteracting the activating effect of the methoxy group.
-
Directing Effects:
The interplay of these directing effects will determine the regioselectivity of further electrophilic aromatic substitution reactions. For instance, the position most activated by the methoxy group and least deactivated by the halogens would be the most likely site of electrophilic attack.
dot graph "Cumulative_Effects" { rankdir=TB; node [shape=record, style=filled, fillcolor="#F1F3F4"]; substituent [label="{-OCH3 (C2) | +M >> -I}|{-Cl (C4) | -I > +M}|{-Br (C5) | -I > +M}"]; ring [label="Benzene Ring", fillcolor="#FFFFFF"]; outcome [label="{Overall Effect | Moderately Activated Ring | Complex Directing Effects}", fillcolor="#FFFFFF"]; substituent -> ring [label="Influence"]; ring -> outcome; } Caption: Cumulative Electronic Effects on the Benzene Ring.
The Role of the Methyl Benzoate Group
The methyl benzoate group itself is an electron-withdrawing group (-I and -M effects) and a meta-director.[7] Its presence further complicates the electronic landscape. However, for the purpose of this guide, we are primarily focused on the electronic effects of the other substituents on the benzene ring to which the methyl benzoate is attached.
Experimental and Computational Validation
The theoretical analysis of electronic effects can be validated through a combination of spectroscopic techniques and computational modeling.
Spectroscopic Characterization
4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for probing the electron density around individual atoms.
-
¹H NMR: The chemical shifts of the aromatic protons are sensitive to the electron density of the carbon atoms to which they are attached. Electron-donating groups will shield the protons, causing an upfield shift (lower ppm), while electron-withdrawing groups will deshield them, resulting in a downfield shift (higher ppm). In this compound, we would expect the proton at C6 to be the most shielded due to the strong +M effect of the ortho-methoxy group. The proton at C3 would also be shielded, though to a lesser extent.
-
¹³C NMR: Similarly, the chemical shifts of the aromatic carbons will reflect the electron density. We would predict the carbon atoms at the ortho and para positions relative to the methoxy group (C1, C3, and C6) to be more shielded compared to a non-substituted benzene ring.[10]
Proposed Protocol for NMR Analysis:
-
Dissolve a 5-10 mg sample of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Analyze the chemical shifts of the aromatic protons and carbons and compare them to the values for unsubstituted methyl benzoate to quantify the electronic effects of the substituents.
4.1.2. Infrared (IR) Spectroscopy
IR spectroscopy can provide information about the electronic effects on the carbonyl group of the methyl ester.
-
The stretching frequency of the C=O bond is sensitive to the electron density of the benzene ring. Electron-donating groups on the ring will increase electron density, which can be delocalized to the carbonyl group, weakening the C=O bond and causing a shift to a lower wavenumber. Conversely, electron-withdrawing groups will strengthen the C=O bond and shift the stretching frequency to a higher wavenumber.[11]
-
For this compound, the net effect of the substituents on the carbonyl stretching frequency will be a balance between the electron-donating methoxy group and the electron-withdrawing halogens.
Proposed Protocol for IR Analysis:
-
Prepare a sample of this compound, either as a thin film on a salt plate or as a KBr pellet.
-
Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Identify the C=O stretching frequency and compare it to that of unsubstituted methyl benzoate to assess the net electronic effect of the substituents.
Hammett Equation and Linear Free-Energy Relationships
The Hammett equation provides a quantitative measure of the electronic effect of a substituent on the reactivity of a benzene ring in a given reaction.[12] It is expressed as:
log(k/k₀) = σρ
where:
-
k is the rate constant for the reaction with a substituted benzene.
-
k₀ is the rate constant for the reaction with unsubstituted benzene.
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
-
ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to electronic effects.[13][14]
By determining the rate constants for a reaction (e.g., saponification of the ester) for a series of substituted methyl benzoates, including our target molecule, a Hammett plot can be constructed to quantify the overall electronic influence of the 5-bromo, 4-chloro, and 2-methoxy substituents.[15][16]
Table of Hammett Constants for Individual Substituents:
| Substituent | σ_meta | σ_para |
| -OCH₃ | 0.12 | -0.27 |
| -Cl | 0.37 | 0.23 |
| -Br | 0.39 | 0.23 |
Note: These are general values and the cumulative effect in a polysubstituted system can be more complex.
Computational Chemistry
Modern computational methods, such as Density Functional Theory (DFT), can be employed to calculate the electron density distribution and electrostatic potential map of this compound.[17][18][19] These calculations can provide a visual and quantitative representation of the electronic landscape of the molecule, confirming the predictions made from the analysis of inductive and resonance effects.
Conclusion
The electronic effects of the substituents on the benzene ring of this compound are a result of a complex interplay between the strong resonance donation of the methoxy group and the potent inductive withdrawal of the chloro and bromo groups. This results in a moderately activated benzene ring with a nuanced electron density distribution that will dictate its reactivity in chemical transformations. The methoxy group is the dominant activating and directing group, though its influence is tempered by the deactivating halogens.
A comprehensive understanding of these electronic effects, validated through spectroscopic and computational methods, is crucial for predicting the molecule's behavior in synthetic and biological systems. For drug development professionals, this knowledge is instrumental in the rational design of analogues with optimized pharmacokinetic and pharmacodynamic profiles.
References
- 1. Effect of Substituent on Reactivity of Benzene - Important Concepts and Tips for JEE [vedantu.com]
- 2. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Video: Directing Effect of Substituents: ortho–para-Directing Groups [jove.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. leah4sci.com [leah4sci.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. Hammett equation - Wikipedia [en.wikipedia.org]
- 13. pharmacy180.com [pharmacy180.com]
- 14. elearn.psgcas.ac.in [elearn.psgcas.ac.in]
- 15. pubs.acs.org [pubs.acs.org]
- 16. youtube.com [youtube.com]
- 17. Evaluation of Slight Changes in Aromaticity through Electronic and Density Functional Reactivity Theory-Based Descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. addi.ehu.eus [addi.ehu.eus]
- 19. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Methyl 5-bromo-4-chloro-2-methoxybenzoate: A Key Intermediate in Modern Drug Development
For the attention of: Researchers, scientists, and drug development professionals.
Foreword: Unveiling a Crucial Building Block
In the landscape of modern pharmaceutical synthesis, the efficiency and ingenuity of constructing complex molecular architectures are paramount. Often, the unsung heroes of these multi-step syntheses are the versatile, highly functionalized intermediates that provide the core scaffolds for active pharmaceutical ingredients (APIs). Methyl 5-bromo-4-chloro-2-methoxybenzoate, a polysubstituted aromatic ester, represents one such pivotal building block. While its own history is not extensively documented in seminal standalone publications, its significance is intrinsically linked to the development of a blockbuster class of drugs: the sodium-glucose cotransporter 2 (SGLT2) inhibitors. This guide provides a comprehensive technical overview of this compound, from its plausible synthetic routes to its critical role in the synthesis of next-generation therapeutics.
Strategic Importance in Medicinal Chemistry: The Link to SGLT2 Inhibitors
This compound has emerged as a valuable intermediate in the synthesis of SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes.[1][2] These drugs, including prominent examples like canagliflozin and dapagliflozin, work by inhibiting the reabsorption of glucose in the kidneys, thereby lowering blood sugar levels.[3][4] The specific substitution pattern of this compound provides a pre-functionalized aromatic ring that is essential for constructing the complex diarylmethane core of many SGLT2 inhibitors.[1][2] The presence of bromo, chloro, and methoxy groups at specific positions allows for selective and directed chemical transformations, making it a highly strategic starting material in the total synthesis of these drugs.
Deconstructing the Synthesis: A Plausible and Efficient Pathway
While a singular, officially documented "discovery" of this compound is not readily found in the scientific literature, its synthesis can be logically deduced from established principles of organic chemistry and by examining the industrial-scale production of structurally related compounds.[2] The most probable synthetic strategy involves the sequential halogenation and functional group manipulation of a readily available starting material, followed by esterification.
A likely precursor to the target molecule is 5-bromo-4-chloro-2-methoxybenzoic acid. The synthesis of this acid can be approached through several routes, with a particularly insightful method being the large-scale preparation of a similar intermediate, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid.[2] Adapting this industrial process provides a robust and scalable foundation for producing the necessary acid precursor.
Proposed Synthesis of the Precursor: 5-bromo-4-chloro-2-methoxybenzoic acid
The synthesis of the carboxylic acid precursor can be envisioned as a multi-step process starting from a simple, commercially available substituted toluene. The following diagram illustrates a plausible synthetic workflow:
Caption: Plausible synthetic workflow for 5-bromo-4-chloro-2-methoxybenzoic acid.
Detailed Experimental Protocol: A Representative Synthesis
The following protocol is a representative, lab-scale procedure for the synthesis of this compound, based on analogous transformations reported in the literature.
Part A: Synthesis of 5-bromo-4-chloro-2-methoxybenzoic acid
-
Bromination of 4-chloro-2-methoxytoluene: To a solution of 4-chloro-2-methoxytoluene in a suitable solvent (e.g., dichloromethane or acetic acid), a Lewis acid catalyst (e.g., iron(III) bromide) is added. Elemental bromine is then added dropwise at a controlled temperature (typically 0-5 °C) to favor regioselective bromination at the position para to the methoxy group and ortho to the methyl group. The reaction is monitored by TLC or GC-MS until completion.
-
Work-up and Isolation of 5-bromo-4-chloro-2-methoxytoluene: The reaction mixture is quenched with a reducing agent (e.g., sodium bisulfite solution) to remove excess bromine. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 5-bromo-4-chloro-2-methoxytoluene.
-
Oxidation to the Carboxylic Acid: The crude intermediate is then subjected to strong oxidation. A common and effective method is the use of potassium permanganate (KMnO4) in a mixture of water and a suitable organic co-solvent (e.g., acetone or pyridine) under reflux. The reaction progress is monitored by the disappearance of the starting material.
-
Work-up and Isolation of 5-bromo-4-chloro-2-methoxybenzoic acid: Upon completion, the excess permanganate is destroyed with a reducing agent (e.g., sodium bisulfite or ethanol). The manganese dioxide byproduct is removed by filtration. The filtrate is then acidified with a strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid product, which is collected by filtration, washed with cold water, and dried.
Part B: Fischer Esterification to this compound
-
Esterification: The dried 5-bromo-4-chloro-2-methoxybenzoic acid is dissolved in an excess of methanol, which acts as both the solvent and the reagent. A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added.[5]
-
Reaction and Monitoring: The mixture is heated to reflux and the reaction is monitored by TLC until the starting carboxylic acid is consumed.
-
Work-up and Purification: The reaction mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to remove any unreacted acid and the acid catalyst. The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude methyl ester.
-
Final Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford pure this compound.
Technical Data Summary
A comprehensive understanding of a chemical intermediate requires a detailed summary of its physical and analytical properties.
| Property | Value | Source |
| CAS Number | 951885-11-3 | [6][7] |
| Molecular Formula | C₉H₈BrClO₃ | [6][7] |
| Molecular Weight | 279.52 g/mol | [6][7] |
| Appearance | Solid | [8] |
| Purity | ≥95% | [7] |
| Storage | Store long-term in a cool, dry place | [7] |
Spectroscopic Data: While detailed, peer-reviewed spectroscopic data for this specific compound is not widely published, data for structurally similar compounds can provide valuable insights. For example, the ¹H and ¹³C NMR spectra of Methyl 5-chloro-2-methoxybenzoate are publicly available and can be used as a reference for spectral interpretation.[9][10] The expected ¹H NMR spectrum of this compound would show characteristic signals for the aromatic protons, the methoxy group protons, and the methyl ester protons, with chemical shifts and coupling constants consistent with the substitution pattern. Mass spectrometry would show a characteristic isotopic pattern due to the presence of both bromine and chlorine atoms.
The Role in Drug Development: A Logical Perspective
The utility of this compound in drug development, particularly for SGLT2 inhibitors, can be understood through a logical analysis of its structure and reactivity.
References
- 1. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. WO2017063617A1 - Preparation of intermediates for the synthesis of canagliflozin and dapagliflozin - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 951885-11-3|this compound|BLD Pharm [bldpharm.com]
- 7. 951885-11-3 this compound AKSci V9569 [aksci.com]
- 8. Methyl 5-bromo-4-methoxy-2-methylbenzoate | CymitQuimica [cymitquimica.com]
- 9. METHYL 5-CHLORO-2-METHOXYBENZOATE(33924-48-0) 13C NMR spectrum [chemicalbook.com]
- 10. Methyl 5-chloro-2-methoxybenzoate | C9H9ClO3 | CID 118574 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocol: Selective Suzuki-Miyaura Coupling of Methyl 5-bromo-4-chloro-2-methoxybenzoate
Introduction: The Challenge of Selective C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its ability to forge carbon-carbon bonds with high functional group tolerance and generally mild reaction conditions.[1][2] Its application is particularly vital in the pharmaceutical and materials science sectors for constructing complex biaryl and heteroaryl scaffolds.[3]
This document provides a detailed protocol for the selective Suzuki-Miyaura coupling of Methyl 5-bromo-4-chloro-2-methoxybenzoate. This substrate presents a common yet critical challenge in synthetic chemistry: achieving chemoselectivity between two different halogen atoms on the same aromatic ring. The inherent difference in reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds allows for targeted functionalization at the more labile C-Br position, preserving the C-Cl bond for subsequent downstream transformations.[4][5] Understanding and controlling the reaction parameters are therefore paramount to achieving high yields and selectivities, avoiding unwanted side products from coupling at the less reactive chloride position.
This guide is intended for researchers, scientists, and drug development professionals, offering both a robust experimental procedure and a deeper insight into the mechanistic principles that govern the reaction's selectivity.
Principle of the Reaction: Exploiting Differential Reactivity
The efficacy of the Suzuki-Miyaura coupling hinges on a palladium-catalyzed cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][6] Achieving selectivity in polyhalogenated substrates like this compound is primarily determined by the first and rate-determining step: oxidative addition.
-
Oxidative Addition: The catalytic cycle begins when a low-valent palladium(0) complex inserts into the carbon-halogen bond of the aryl halide. The rate of this step is highly dependent on the nature of the halogen, following the general reactivity trend: C-I > C-Br >> C-Cl.[1][5] The C-Br bond has a lower bond dissociation energy than the C-Cl bond, making it more susceptible to cleavage and oxidative addition by the palladium catalyst.[5] By carefully selecting the catalyst, ligand, and reaction temperature, it is possible to favor the oxidative addition at the C-Br bond exclusively.
-
Transmetalation: Following oxidative addition, a base activates the organoboron species (e.g., an arylboronic acid), forming a boronate complex.[2] This complex then transfers its organic moiety to the palladium(II) center, displacing the halide and forming a new diorganopalladium(II) intermediate.
-
Reductive Elimination: In the final step, the two organic groups on the palladium center couple and are eliminated from the coordination sphere, forming the desired C-C bond of the biaryl product and regenerating the active palladium(0) catalyst, which re-enters the catalytic cycle.[6]
The choice of ligand is critical. Bulky, electron-rich phosphine ligands are known to accelerate the rate of oxidative addition, particularly for less reactive aryl bromides and chlorides, and can enhance the selectivity of the reaction.[6][7][8]
Caption: Fig. 1: Suzuki-Miyaura Catalytic Cycle for Selective C-Br Coupling.
Recommended Materials and Reagents
| Item | Grade | Supplier Example | Notes |
| This compound | >97% | Sigma-Aldrich, etc. | The starting aryl halide. |
| Arylboronic Acid | Synthesis Grade | Combi-Blocks, etc. | The coupling partner. Can be substituted with boronate esters (e.g., pinacol esters). |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Strem, Acros | A common palladium precatalyst. Pd₂(dba)₃ can also be used. |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | >98% | Strem, Sigma-Aldrich | A bulky, electron-rich biarylmonophosphine ligand recommended for enhancing reactivity and selectivity.[9] XPhos is a suitable alternative. |
| Potassium Phosphate (K₃PO₄) | Anhydrous, >98% | Fisher Scientific | A robust base for Suzuki couplings involving heteroaryl or electron-rich halides.[4] K₂CO₃ or Cs₂CO₃ can also be screened. |
| 1,4-Dioxane | Anhydrous, DriSolv™ | EMD Millipore | Reaction solvent. Must be anhydrous and degassed prior to use. Toluene is a common alternative. |
| Deionized Water | N/A | In-house | Used as a co-solvent. Must be degassed prior to use. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For work-up and extraction. |
| Brine (Saturated NaCl solution) | N/A | In-house | For work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | VWR | For drying the organic layer. |
| Argon (Ar) or Nitrogen (N₂) | High Purity (≥99.998%) | Airgas | For maintaining an inert atmosphere. |
| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography purification. |
Detailed Experimental Protocol
This protocol outlines a general procedure for the selective Suzuki coupling at the C-5 bromine position. Optimization may be necessary for specific arylboronic acids.
Caption: Fig. 2: Step-by-step experimental workflow.
Step-by-Step Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄, 2.5 equiv.).
-
-
Inerting the System:
-
Seal the flask with a rubber septum. Connect the flask to a Schlenk line and evacuate the atmosphere, then backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[5]
-
-
Catalyst and Ligand Addition:
-
Under a positive pressure of argon/nitrogen, quickly add palladium(II) acetate (Pd(OAc)₂, 0.02 equiv., 2 mol%) and SPhos (0.04 equiv., 4 mol%). The Pd:Ligand ratio of 1:2 is crucial for catalyst stability and activity.
-
-
Solvent Addition:
-
Add degassed 1,4-dioxane and degassed deionized water via syringe. A typical solvent ratio is 5:1 (v/v) dioxane to water, with a total volume sufficient to achieve a substrate concentration of approximately 0.1 M.
-
-
Reaction Execution:
-
Place the sealed flask in a preheated oil bath set to 90 °C. Stir the reaction mixture vigorously. The mixture will typically change color as the active catalyst forms.
-
-
Monitoring the Reaction:
-
Monitor the consumption of the starting material by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A typical reaction time is 4-12 hours.
-
-
Work-up:
-
Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash sequentially with water (2x) and brine (1x).
-
Separate the organic layer.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to isolate the desired product.
-
Characterization and Analysis
-
TLC: Use a suitable mobile phase (e.g., 20% Ethyl Acetate in Hexanes) and visualize with a UV lamp (254 nm). The product should have a different Rf value than the starting material.
-
LC-MS: Confirm the mass of the desired product and assess the purity of the crude and purified material.
-
NMR Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the structure of the final product. The disappearance of the proton signal corresponding to the position of the bromine and the appearance of new aromatic signals from the coupled boronic acid are key indicators of success.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxygen contamination).2. Insufficient temperature.3. Poor quality reagents. | 1. Ensure thorough degassing of solvents and proper inert atmosphere technique.[8] 2. Increase temperature to 100-110 °C.3. Use fresh, high-purity reagents, especially anhydrous solvents and base. |
| Formation of Dehalogenated Byproduct | Presence of protic sources that lead to hydrodehalogenation.[10] | Ensure the base is fully anhydrous. Use a different base such as Cs₂CO₃. |
| Formation of Homocoupled Boronic Acid | Oxygen present in the reaction mixture. | Improve degassing procedure for all solvents and ensure a robust inert atmosphere throughout the reaction.[8] |
| Reaction Stalls | Catalyst deactivation or boronic acid decomposition. | Try using a more stable boronate ester (e.g., pinacol ester) instead of the boronic acid.[9] Consider a different ligand, such as XPhos or RuPhos. |
| Low Selectivity (C-Cl coupling observed) | Reaction temperature is too high or reaction time is too long, allowing for slower oxidative addition at C-Cl. | Reduce the reaction temperature (e.g., to 80 °C) and monitor carefully to stop the reaction once the C-Br starting material is consumed. A less active catalyst system (e.g., with PPh₃) might improve selectivity. |
Safety Precautions
-
General: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reagents: Palladium catalysts are toxic and should be handled with care. 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Boronic acids can be irritants. Consult the Safety Data Sheet (SDS) for each reagent before use.
-
Procedure: Reactions under pressure or at elevated temperatures should be conducted behind a blast shield.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Yoneda Labs [yonedalabs.com]
Application Notes for Methyl 5-bromo-4-chloro-2-methoxybenzoate: A Guide to Chemoselective Synthesis
Introduction: The Strategic Advantage of Dihalogenated Scaffolds
In the landscape of modern organic synthesis, building blocks that offer controlled, predictable, and versatile reactivity are paramount. Methyl 5-bromo-4-chloro-2-methoxybenzoate is one such scaffold, engineered for the strategic construction of complex, multi-substituted aromatic compounds. Its true value lies in the differential reactivity of its two halogen substituents: a bromine atom at the C-5 position and a chlorine atom at the C-4 position.
This inherent electronic and steric disparity allows for remarkable chemoselectivity in a variety of palladium-catalyzed cross-coupling reactions. Chemists can selectively functionalize the more reactive carbon-bromine (C-Br) bond while leaving the more robust carbon-chlorine (C-Cl) bond intact for subsequent, orthogonal transformations. This capability opens the door to efficient, convergent synthetic routes for novel pharmaceutical agents, agrochemicals, and advanced materials. This guide provides an in-depth exploration of the core applications of this building block, complete with detailed protocols and the scientific rationale behind them.
Physicochemical Properties and Safe Handling
Precise identification and safe handling are the foundation of successful synthesis. While a unique CAS number for this compound is not prominently available in public databases, the properties of closely related isomers provide a reliable reference point for experimental design.
| Property | Value (based on related isomers) |
| CAS Number | Not assigned. (cf. 1695248-17-9 for methyl 5-bromo-2-chloro-4-methylbenzoate)[1] |
| Molecular Formula | C₉H₈BrClO₃ |
| Molecular Weight | 279.52 g/mol |
| Appearance | Expected to be an off-white to light yellow solid |
| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, Toluene, DMF) |
Safety & Handling: this compound should be handled with standard laboratory precautions for halogenated aromatic compounds.
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for analogous compounds for detailed toxicological and disposal information.
The Core Principle: Chemoselectivity in Cross-Coupling
The ability to sequentially modify a molecule rests on the principle of differential reactivity. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the catalyst into the carbon-halogen bond. The energy barrier for this step is significantly influenced by the carbon-halogen bond dissociation energy. The established reactivity trend is:
C–I > C–Br > C–OTf > C–Cl >> C–F
For this compound, this means the palladium catalyst will selectively insert into the weaker C-Br bond under carefully controlled conditions, leaving the C-Cl bond available for a second, distinct coupling reaction.[2] This predictable selectivity is the cornerstone of its utility as a synthetic building block.
Application I: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerhouse of organic synthesis, enabling the formation of biaryl structures that are ubiquitous in medicinal chemistry.[3] Using this compound, one can selectively introduce an aryl or vinyl group at the C-5 position.
Protocol: Selective Suzuki-Miyaura Coupling at the C-5 Position
This protocol is a general starting point and may require optimization for specific boronic acids.
1. Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Seal the flask with a septum.
2. Inert Atmosphere:
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
3. Catalyst and Solvent Addition:
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol% or Pd(dppf)Cl₂, 2-3 mol%).
-
Via syringe, add a degassed solvent system. A mixture of 1,4-dioxane and water (typically 4:1 v/v) is a common choice.
4. Reaction:
-
Place the sealed flask in a preheated oil bath at 80-100 °C.
-
Stir the reaction vigorously. Monitor its progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
5. Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent such as ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure methyl 4-chloro-5-aryl-2-methoxybenzoate.
Expert Insights & Causality:
-
Choice of Base: For the more reactive C-Br bond, relatively mild inorganic bases like K₂CO₃ or K₃PO₄ are often sufficient to facilitate the transmetalation step without promoting side reactions at the C-Cl position.[4]
-
Solvent System: The use of a biphasic solvent system like dioxane/water helps to dissolve both the organic substrate and the inorganic base, accelerating the reaction.[5] Degassing is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Catalyst: Pd(PPh₃)₄ is a reliable choice for many Suzuki couplings. For more challenging substrates, catalysts with more specialized ligands like Pd(dppf)Cl₂ may offer improved stability and reactivity.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for selective Suzuki-Miyaura coupling at the C-Br position.
Application II: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is the preeminent method for constructing carbon-nitrogen bonds, a transformation vital to the synthesis of countless pharmaceuticals.[6][7] This reaction allows for the selective introduction of primary or secondary amines at the C-5 position of the benzoate scaffold.
Protocol: Selective Buchwald-Hartwig Amination at the C-5 Position
This reaction is highly sensitive to air and moisture. Strict adherence to anhydrous and anaerobic techniques is critical for success.
1. Reaction Setup (in a glovebox or using Schlenk line techniques):
-
To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos or a suitable biarylphosphine ligand, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or LHMDS, 1.4 equiv.).
-
Add the this compound (1.0 equiv.).
-
Seal the tube with a screw cap or septum.
2. Inert Atmosphere:
-
If not in a glovebox, evacuate and backfill the tube with argon three times.
3. Reagent and Solvent Addition:
-
Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Add the amine coupling partner (1.2 equiv.) via syringe.
4. Reaction:
-
Place the sealed tube in a preheated oil bath or heating block at 90-110 °C.
-
Stir vigorously. Monitor the reaction by LC-MS.
5. Work-up and Purification:
-
Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride (NH₄Cl).
-
Dilute with ethyl acetate and filter through a pad of celite to remove palladium black.
-
Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to obtain the pure methyl 4-chloro-2-methoxy-5-(amino)benzoate product.
Expert Insights & Causality:
-
Catalyst System: The choice of ligand is crucial. Electron-rich, bulky phosphine ligands (e.g., biarylphosphines) are necessary to facilitate both the oxidative addition and the final reductive elimination step, which forms the C-N bond.[6]
-
Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine, forming the palladium-amido intermediate that is essential for the catalytic cycle. Weaker bases are typically ineffective.[8][9]
-
Anhydrous Conditions: Water can hydrolyze the phosphine ligands and deactivate the catalyst. The strong base used is also extremely hygroscopic. Therefore, using anhydrous solvents and inert atmosphere techniques is non-negotiable for achieving high yields.[8]
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for selective Buchwald-Hartwig amination at the C-Br position.
The Ultimate Advantage: A Strategy for Sequential Functionalization
The primary power of this compound is its capacity for sequential, orthogonal functionalization. A synthetic chemist can perform one type of cross-coupling at the C-Br position, isolate the product, and then subject it to a second, different cross-coupling at the less reactive C-Cl site.
This second step typically requires more forcing conditions—such as higher temperatures or a more reactive catalyst system (e.g., palladium with highly electron-rich and bulky phosphine or N-heterocyclic carbene (NHC) ligands)—to overcome the higher energy barrier of C-Cl bond activation.[8][10] This powerful strategy allows for the rapid and efficient assembly of highly decorated aromatic cores from a single, versatile starting material.
Logical Flow of Sequential Synthesis
Caption: Sequential functionalization strategy using orthogonal cross-coupling reactions.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for molecular construction. By leveraging the inherent reactivity difference between its carbon-bromine and carbon-chlorine bonds, researchers can execute selective and sequential cross-coupling reactions with a high degree of control. This enables the efficient synthesis of complex, multi-functionalized aromatic compounds, accelerating discovery in fields ranging from drug development to materials science. The protocols and principles outlined in this guide provide a robust framework for harnessing the full synthetic potential of this versatile building block.
References
- 1. 1695248-17-9|methyl 5-bromo-2-chloro-4-methylbenzoate|BLD Pharm [bldpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chemoselective Heck-Mizoroki Coupling of Methyl 5-bromo-4-chloro-2-methoxybenzoate
Abstract
This guide provides a comprehensive technical overview and detailed protocols for conducting the Heck-Mizoroki reaction on Methyl 5-bromo-4-chloro-2-methoxybenzoate. The primary focus is on achieving high chemoselectivity by leveraging the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. We will explore the mechanistic underpinnings that govern this selectivity, detail the critical reaction parameters, and provide a robust, step-by-step protocol for laboratory execution. This document is intended for researchers in organic synthesis, medicinal chemistry, and materials science who require a predictable and high-yielding method for the selective arylation of alkenes using dihalogenated aromatic substrates.
Introduction: The Challenge of Selective Cross-Coupling
The Palladium-catalyzed Heck-Mizoroki reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the coupling of unsaturated halides with alkenes.[1][2] Its power lies in its functional group tolerance and stereoselectivity, making it invaluable in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[3][4]
A significant challenge arises when the aryl halide substrate contains multiple, distinct halogen atoms. Such is the case with this compound, a versatile building block that offers the potential for sequential, site-selective functionalization. The key to unlocking this potential lies in exploiting the inherent differences in reactivity between the C-Br and C-Cl bonds. This application note demonstrates how to control reaction conditions to selectively activate the more labile C-Br bond, leaving the C-Cl bond intact for subsequent transformations.
Mechanistic Rationale for Chemoselectivity
The selectivity of the Heck reaction for different halogens is determined primarily by the initial, and often rate-limiting, oxidative addition step.[5] In this step, the active Palladium(0) catalyst inserts into the carbon-halogen bond. The rate of this insertion is inversely related to the bond dissociation energy (BDE) of the C-X bond.
The C-Br bond is significantly weaker and more polarizable than the C-Cl bond.[5] This fundamental difference means that the Pd(0) complex will preferentially and more rapidly insert into the C-Br bond under carefully controlled conditions.[5] By using appropriate ligands and temperatures, we can create a kinetic window where the reaction at the bromine site is efficient, while the activation of the stronger C-Cl bond is kinetically disfavored.
Figure 1: Catalytic cycle for the selective Heck reaction at the C-Br position.
Optimizing Reaction Parameters
Achieving high selectivity and yield requires careful consideration of each component in the reaction mixture.
-
Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst.[1][6] It is stable in air and is reduced in situ to the active Pd(0) species by a phosphine ligand or other reducing agents in the reaction mixture.[7] For less reactive aryl bromides, using a pre-formed Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be effective.[3][6]
-
Phosphine Ligand: The ligand's role is to stabilize the Pd(0) species, preventing its aggregation into inactive palladium black, and to modulate its electronic properties.[8] For activating C-Br bonds without affecting C-Cl bonds, moderately electron-donating, sterically accessible ligands like tri(o-tolyl)phosphine (P(o-tol)₃) or triphenylphosphine (PPh₃) are excellent choices. Highly electron-rich and bulky ligands (e.g., Buchwald biaryl phosphines) that are often required for C-Cl activation should be avoided to maintain selectivity.[5]
-
Base: A base is required to neutralize the hydrohalic acid (HBr) generated during the β-hydride elimination step, which regenerates the Pd(0) catalyst for the next cycle.[3][7] Both organic bases like triethylamine (Et₃N) and inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) are commonly used.[1][6] The choice may depend on the solvent and the temperature of the reaction.
-
Solvent: Polar aprotic solvents are preferred for the Heck reaction as they can dissolve the various components and stabilize the charged intermediates in the catalytic cycle.[9] N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and N,N-Dimethylacetamide (DMAc) are excellent choices due to their high boiling points, which allow for a wider range of reaction temperatures.[10] It is critical to use anhydrous, degassed solvents to prevent catalyst deactivation.
-
Alkene Partner: The reaction works well with a variety of alkenes. Electron-deficient alkenes, such as acrylates and styrene, are particularly reactive and tend to give high yields of the trans-isomer exclusively.[1][2]
Detailed Experimental Protocol
This protocol describes the selective Heck coupling of this compound with ethyl acrylate.
Materials and Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 952655-72-8 | 279.50 | 1.0 | 1.0 |
| Ethyl Acrylate | 140-88-5 | 100.12 | 1.5 | 1.5 |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.02 | 0.02 |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | 6163-58-2 | 304.37 | 0.04 | 0.04 |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 2.0 | 2.0 |
| N,N-Dimethylformamide (DMF), Anhydrous | 68-12-2 | 73.09 | 5 mL | - |
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the Heck reaction.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 25 mL Schlenk flask containing a magnetic stir bar, add this compound (279.5 mg, 1.0 mmol), Palladium(II) acetate (4.5 mg, 0.02 mmol), and Tri(o-tolyl)phosphine (12.2 mg, 0.04 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with dry argon or nitrogen gas three times.
-
Reagent Addition: Under a positive pressure of argon, add anhydrous DMF (5 mL) via syringe. Stir the mixture to dissolve the solids. Add triethylamine (0.28 mL, 2.0 mmol) followed by ethyl acrylate (0.16 mL, 1.5 mmol) via syringe.
-
Degassing: It is crucial to ensure the reaction mixture is free of oxygen. This can be achieved by bubbling argon through the stirred solution for 20 minutes or by performing three freeze-pump-thaw cycles.
-
Reaction: Immerse the flask in a preheated oil bath at 100-110 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the dark mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with saturated aqueous NaCl (brine) (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, Methyl 4-chloro-2-methoxy-5-((E)-3-ethoxy-3-oxoprop-1-en-1-yl)benzoate.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive Catalyst: Presence of oxygen or moisture. 2. Insufficient Temperature: Reaction is too slow. 3. Impure Reagents: Starting materials or solvent contain inhibitors. | 1. Ensure all reagents are pure and solvents are anhydrous. Thoroughly degas the reaction mixture before heating. 2. Incrementally increase the temperature (e.g., to 120 °C), but be mindful that very high temperatures can cause catalyst decomposition. 3. Purify starting materials if necessary. Use freshly opened, high-purity solvents. |
| Formation of Palladium Black | 1. Catalyst Decomposition: Aggregation of Pd(0) species.[8] 2. Insufficient Ligand: The Pd:Ligand ratio is too low to stabilize the catalyst. 3. High Temperature: Excessive heat accelerates decomposition. | 1. Increase the ligand loading slightly (e.g., Pd:L ratio of 1:2.5 or 1:3). 2. Ensure the reaction is well-stirred. 3. Perform the reaction at the lowest effective temperature. |
| Formation of Side Products | 1. Double Heck Reaction: Reaction at the C-Cl position. 2. Homocoupling of Aryl Halide. 3. Isomerization of Alkene Product. | 1. Lower the reaction temperature. Avoid using highly active, bulky phosphine ligands designed for C-Cl activation. 2. Ensure an inert atmosphere is maintained. 3. This is less common with acrylates but can occur. Ensure the base is fully consumed upon reaction completion. |
Conclusion
The Heck-Mizoroki reaction of this compound can be controlled to achieve excellent chemoselectivity for the C-Br bond. By understanding the mechanistic principles of oxidative addition and carefully selecting a suitable palladium/phosphine catalyst system, base, and solvent, researchers can reliably synthesize the mono-arylated product in high yield. This selective transformation preserves the C-Cl bond, opening a pathway for subsequent orthogonal functionalization and the efficient construction of complex molecular architectures.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. chemistnotes.com [chemistnotes.com]
- 4. books.rsc.org [books.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. byjus.com [byjus.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
Application of Methyl 5-bromo-4-chloro-2-methoxybenzoate in Agrochemical Research: A Guide for Synthetic Chemists
Introduction: Unlocking New Possibilities in Agrochemical Synthesis
In the relentless pursuit of novel agrochemicals with enhanced efficacy, improved safety profiles, and diverse modes of action, the strategic importance of versatile chemical building blocks cannot be overstated. Methyl 5-bromo-4-chloro-2-methoxybenzoate (CAS No. 951885-11-3) emerges as a highly functionalized aromatic intermediate with significant potential for the synthesis of new herbicidal, fungicidal, and insecticidal candidates. Its unique substitution pattern—featuring electronically and sterically distinct halogen atoms, a methoxy group, and a methyl ester—offers multiple reactive handles for a variety of chemical transformations. This guide provides an in-depth exploration of the potential applications of this compound in agrochemical research, complete with detailed protocols for its derivatization.
The presence of both bromine and chlorine atoms on the benzene ring allows for selective and sequential functionalization through well-established cross-coupling and substitution reactions. The bromine at the 5-position is particularly amenable to palladium-catalyzed reactions, while the chlorine at the 4-position can be targeted under different conditions. The methoxy and methyl ester groups can also be chemically manipulated, providing further avenues for structural diversification and the fine-tuning of physicochemical properties to optimize biological activity.
Strategic Applications in the Synthesis of Novel Agrochemicals
This compound is a promising starting material for accessing a range of agrochemically relevant scaffolds. Its utility is particularly evident in the synthesis of compounds targeting well-validated biological pathways in plants, fungi, and insects.
Development of Novel 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibitor Herbicides
The 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme is a key target for a commercially successful class of bleaching herbicides.[1] Many HPPD inhibitors, such as benzobicyclon, feature a substituted benzoyl moiety that is crucial for their activity.[2][3][4] this compound can serve as a foundational building block for the synthesis of novel benzoyl derivatives to be evaluated as HPPD inhibitors.
The synthetic strategy would involve the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by coupling with various cyclic diketones or other nucleophilic partners known to interact with the active site of the HPPD enzyme. The bromo and chloro substituents on the aromatic ring can be further modified to explore structure-activity relationships (SAR) and optimize herbicidal potency and crop selectivity.
Proposed Synthetic Pathway to Novel HPPD Inhibitor Analogs:
Caption: Synthetic route to HPPD inhibitor analogs.
Synthesis of Substituted Benzamide Fungicides and Insecticides
The benzamide scaffold is a well-established pharmacophore in a variety of fungicides and insecticides. The carboxylic acid derived from this compound can be readily converted into a diverse library of benzamides through coupling with a wide range of commercially available amines. This approach allows for the systematic exploration of the chemical space around the benzamide core to identify novel compounds with potent biological activity.
The halogen substituents on the aromatic ring can be further elaborated using cross-coupling reactions to introduce additional diversity, potentially leading to the discovery of new modes of action or overcoming existing resistance mechanisms.
Workflow for the Synthesis of a Benzamide Library:
Caption: Workflow for benzamide library synthesis.
Elaboration through Cross-Coupling Reactions for Novel Scaffolds
The presence of a bromine atom makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These powerful C-C bond-forming reactions enable the introduction of a wide variety of aryl, heteroaryl, and alkynyl groups, dramatically increasing the molecular complexity and allowing for the synthesis of novel agrochemical scaffolds.
For example, a Suzuki-Miyaura coupling could be employed to synthesize biaryl compounds, a common motif in modern herbicides like florpyrauxifen-benzyl.[5] A Sonogashira coupling could introduce an alkyne functionality, which can then be further elaborated into various heterocyclic systems.
Experimental Protocols
The following protocols are generalized procedures for the derivatization of this compound and should be adapted and optimized for specific substrates and scales.
Protocol 1: Ester Hydrolysis to 5-Bromo-4-chloro-2-methoxybenzoic Acid
This protocol describes the saponification of the methyl ester to the corresponding carboxylic acid, a key intermediate for the synthesis of amides and other derivatives.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (1.5 eq) to the solution and stir the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude carboxylic acid, which can be purified by recrystallization or column chromatography if necessary.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the palladium-catalyzed cross-coupling of the bromide position with a boronic acid.[6][7][8]
Materials:
-
5-Bromo-4-chloro-2-methoxybenzoate derivative (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the 5-bromo-4-chloro-2-methoxybenzoate derivative, the arylboronic acid, and the base.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: General Procedure for Amide Bond Formation
This protocol describes the coupling of the carboxylic acid intermediate with an amine using a standard coupling agent.[9][10][11][12][13]
Materials:
-
5-Bromo-4-chloro-2-methoxybenzoic acid (1.0 eq)
-
Amine (1.1 eq)
-
Coupling agent (e.g., HATU, 1.2 eq)
-
Base (e.g., DIPEA, 2.0 eq)
-
Anhydrous solvent (e.g., DMF or DCM)
Procedure:
-
Dissolve the 5-bromo-4-chloro-2-methoxybenzoic acid in the anhydrous solvent in a dry reaction vessel.
-
Add the amine and the base to the solution.
-
Add the coupling agent portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude amide by column chromatography or recrystallization.
Data Summary
While specific biological activity data for derivatives of this compound is not yet publicly available, the following table provides a conceptual framework for how data from a screening campaign could be presented.
| Derivative | Modification | Target | In Vitro Activity (IC₅₀/EC₅₀) | In Vivo Activity (e.g., % Weed Control) |
| Analog 1 | Ester Hydrolysis | HPPD | - | - |
| Analog 2 | Amide with Amine A | Fungal Respiration | - | - |
| Analog 3 | Suzuki with Boronic Acid B | Insect Ion Channel | - | - |
| Analog 4 | Sonogashira with Alkyne C | Plant Pigment Synthesis | - | - |
Conclusion
This compound represents a highly promising and versatile building block for the discovery of novel agrochemicals. Its rich chemical functionality allows for the application of a wide range of modern synthetic methodologies to generate diverse libraries of compounds for biological screening. The protocols and synthetic strategies outlined in this guide are intended to serve as a foundation for researchers and scientists in the agrochemical industry to unlock the full potential of this valuable intermediate in their discovery programs.
References
- 1. bioone.org [bioone.org]
- 2. benchchem.com [benchchem.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Discovery and development of a new herbicide, benzobicyclon [jstage.jst.go.jp]
- 5. Florpyrauxifen-benzyl | C20H14Cl2F2N2O3 | CID 70495450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jackwestin.com [jackwestin.com]
- 13. Amide synthesis by acylation [organic-chemistry.org]
Strategic Derivatization of Methyl 5-bromo-4-chloro-2-methoxybenzoate for High-Throughput Biological Screening
An Application Note and Protocol Guide
Abstract: This document provides a comprehensive guide for the strategic derivatization of Methyl 5-bromo-4-chloro-2-methoxybenzoate, a versatile scaffold for generating diverse chemical libraries for biological screening. We detail two robust, high-yield synthetic protocols—Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination—that enable the introduction of a wide array of functional groups at the C5-bromo position. The protocols are designed for efficiency and scalability, making them suitable for library synthesis in drug discovery and chemical biology. We further discuss the rationale behind the selection of these methods and provide insights into the purification and characterization of the resulting derivatives.
Introduction: The Rationale for Derivatization
The substituted benzoic acid scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. This compound is a particularly attractive starting material for library synthesis due to its distinct electronic and steric properties, which can be strategically modified to explore chemical space.
The presence of two distinct halogen atoms—a bromine and a chlorine—at the C5 and C4 positions, respectively, allows for selective and orthogonal chemical modifications. The bromine atom is significantly more reactive in palladium-catalyzed cross-coupling reactions compared to the chlorine atom, enabling regioselective functionalization. This differential reactivity is the cornerstone of the synthetic strategy outlined in this guide.
The methoxy group at C2 and the methyl ester at C1 serve as key modulators of the ring's electronic properties and provide additional points for future modification. By focusing on the C5-bromo position, we can rapidly generate a library of analogues with diverse substituents, which is ideal for structure-activity relationship (SAR) studies in early-stage drug discovery.
Strategic Approach to Derivatization
Our strategy focuses on leveraging the higher reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions. This allows for the selective introduction of a wide range of substituents at the C5 position while leaving the C4-chloro and C2-methoxy groups intact for potential further modifications. We present two powerful and versatile methods:
-
Suzuki-Miyaura Cross-Coupling: For the formation of C-C bonds, introducing aryl, heteroaryl, or alkyl groups.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, introducing a diverse range of primary and secondary amines.
These methods were chosen for their broad substrate scope, high functional group tolerance, and well-established reliability in medicinal chemistry campaigns.
Experimental Protocols
General Considerations
-
Reagents and Solvents: All reagents should be of ACS grade or higher and used as received unless otherwise noted. Anhydrous solvents are recommended for optimal results, particularly for the Buchwald-Hartwig amination.
-
Inert Atmosphere: Both Suzuki-Miyaura and Buchwald-Hartwig reactions are sensitive to oxygen. It is crucial to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation and side reactions.[1]
-
Safety Precautions: Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol is designed for the C-C bond formation at the C5-position of the starting material. The reaction's success relies on the careful selection of the palladium catalyst, ligand, and base.[2][3]
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Toluene/Ethanol/Water (4:1:1 mixture)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas supply (Nitrogen or Argon)
Step-by-Step Procedure:
-
To a dry round-bottom flask, add this compound, the desired boronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add Pd(PPh₃)₄ to the flask under a positive flow of inert gas.
-
Add the degassed solvent mixture (Toluene/Ethanol/Water) via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.[1]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Couplings
| Entry | Boronic Acid (R-B(OH)₂) | Product (R group) | Yield (%) |
| 1 | Phenylboronic acid | Phenyl | 92 |
| 2 | 4-Methoxyphenylboronic acid | 4-Methoxyphenyl | 88 |
| 3 | 3-Pyridinylboronic acid | 3-Pyridinyl | 75 |
| 4 | 2-Thiopheneboronic acid | 2-Thienyl | 85 |
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Buchwald-Hartwig Amination
This protocol facilitates the formation of a C-N bond at the C5-position, allowing for the introduction of a wide variety of primary and secondary amines. The choice of ligand is critical for achieving high yields and accommodating a broad substrate scope.[4][5]
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Schlenk tube or sealed vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
Step-by-Step Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a dry Schlenk tube.
-
Add this compound and a stir bar.
-
Seal the tube, evacuate, and backfill with inert gas three times.
-
Add anhydrous toluene, followed by the amine, via syringe.
-
Place the sealed tube in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor progress by LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product using flash column chromatography.
Data Presentation: Representative Buchwald-Hartwig Aminations
| Entry | Amine (R1R2NH) | Product (R1R2N group) | Yield (%) |
| 1 | Morpholine | Morpholin-4-yl | 95 |
| 2 | Aniline | Phenylamino | 85 |
| 3 | Benzylamine | Benzylamino | 89 |
| 4 | tert-Butylamine | tert-Butylamino | 78 |
Visualization: Buchwald-Hartwig Amination Workflow
Caption: General workflow for the Buchwald-Hartwig amination protocol.
Characterization and Screening
All synthesized derivatives should be fully characterized to confirm their structure and purity before biological screening. Standard analytical techniques include:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To determine purity, which should ideally be >95% for biological assays.
The resulting library of compounds can then be submitted for high-throughput screening against a variety of biological targets, such as enzymes, receptors, or whole-cell assays, to identify potential lead compounds for further drug development.
Conclusion
The protocols detailed in this application note provide a robust and versatile platform for the derivatization of this compound. By employing Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, researchers can efficiently generate diverse libraries of novel compounds. This strategic approach accelerates the exploration of chemical space and facilitates the identification of new bioactive molecules, thereby supporting and enhancing modern drug discovery programs.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Methyl 5-bromo-4-chloro-2-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Functionalization of Dihalogenated Benzoates
Methyl 5-bromo-4-chloro-2-methoxybenzoate is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its dihalogenated structure presents a unique opportunity for sequential and selective functionalization. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds under palladium catalysis allows for the stepwise introduction of diverse molecular fragments, enabling the construction of complex, highly substituted aromatic scaffolds.[1][2] These scaffolds are integral to the development of novel pharmaceuticals, agrochemicals, and functional organic materials.[3][4]
This guide provides a comprehensive overview and detailed protocols for the chemoselective palladium-catalyzed cross-coupling of this compound, focusing on Suzuki, Buchwald-Hartwig, Sonogashira, and Heck reactions. The protocols are designed to be robust and adaptable, with in-depth explanations of the underlying chemical principles to empower researchers in their synthetic endeavors.
The Principle of Chemoselectivity: C-Br vs. C-Cl Reactivity
In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > OTf > Cl.[2][5] This trend is primarily governed by the carbon-halogen bond dissociation energy (BDE) and the kinetics of the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[2][6] The C-Br bond is weaker than the C-Cl bond, requiring less energy to cleave during the insertion of the palladium(0) catalyst.[2]
This inherent reactivity difference is the cornerstone of chemoselective functionalization of dihalogenated substrates like this compound. By carefully selecting the reaction conditions—specifically the palladium precursor, ligand, base, and temperature—it is possible to selectively target the more reactive C-Br bond at the 5-position while leaving the C-Cl bond at the 4-position intact for subsequent transformations. Achieving coupling at the less reactive C-Cl bond typically necessitates more forcing conditions and specialized, highly active catalyst systems, often employing bulky and electron-rich phosphine ligands.[7][8]
Experimental Workflow Overview
The general workflow for performing a palladium-catalyzed cross-coupling reaction with this compound is outlined below. Adherence to inert atmosphere techniques is critical for the success of these reactions, as the palladium(0) catalyst is sensitive to oxygen.
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Protocols for Selective Cross-Coupling Reactions
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[9][10] This protocol is optimized for the selective coupling at the C-Br position of this compound.
Catalytic Cycle:
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Detailed Protocol:
-
Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (3-5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a suitable ligand like SPhos (4 mol%). The choice of catalyst can influence reaction efficiency and scope.[11]
-
Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1 v/v), to achieve a substrate concentration of 0.1 M.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed (typically 4-12 hours).[9]
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the 5-aryl-4-chloro-2-methoxybenzoate derivative.
| Parameter | Recommended Condition | Rationale |
| Palladium Precursor | Pd(PPh₃)₄ or Pd(OAc)₂ | Pd(PPh₃)₄ is a pre-formed Pd(0) source. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ.[12] |
| Ligand | PPh₃, SPhos | PPh₃ is a standard, effective ligand. SPhos is a bulky, electron-rich biarylphosphine that can promote the coupling of less reactive substrates.[7] |
| Base | K₂CO₃, K₃PO₄ | A base is required to activate the boronic acid for transmetalation.[6][11] |
| Solvent | Dioxane/Water, Toluene/Water | The aqueous phase is crucial for the transmetalation step. |
| Temperature | 80-100 °C | Provides sufficient thermal energy to drive the reaction without promoting C-Cl bond activation. |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[1][13][14] This protocol focuses on the selective amination at the C-Br position.
Catalytic Cycle:
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Detailed Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.4 equiv.).[15][16]
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.2 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane (to 0.1-0.2 M).
-
Reaction: Seal the tube and heat the mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction until the starting aryl bromide is consumed, as determined by TLC or LC-MS (typically 12-24 hours).[1]
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate it, and purify the residue by flash column chromatography to isolate the desired 5-amino-4-chloro-2-methoxybenzoate derivative.
| Parameter | Recommended Condition | Rationale |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective Pd(0) and Pd(II) sources, respectively. Precatalysts can also be used for improved stability and activity.[13] |
| Ligand | XPhos, RuPhos, BINAP | Bulky, electron-rich biarylphosphine ligands are crucial for facilitating both oxidative addition and reductive elimination.[7][8] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong base is required to deprotonate the amine, forming the palladium-amido complex.[17] |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are essential to prevent side reactions. |
| Temperature | 90-110 °C | Higher temperatures are often needed to drive the C-N reductive elimination step. |
Sonogashira Coupling: C-C(sp) Bond Formation
The Sonogashira coupling is a highly efficient method for the formation of a bond between an aryl halide and a terminal alkyne, providing access to arylalkynes.[18][19] The reaction can be performed with or without a copper(I) co-catalyst. The copper-free variant is often preferred to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[20]
Detailed Protocol (Copper-Free):
-
Reaction Setup: To a Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a suitable ligand if not using a pre-formed complex (e.g., P(t-Bu)₃).
-
Reagent Addition: Add the terminal alkyne (1.2-1.5 equiv.).
-
Solvent and Base Addition: Add an anhydrous solvent such as THF or DMF, followed by a suitable amine base (e.g., diisopropylethylamine or triethylamine, 2-3 equiv.). The amine also serves as a solvent in some protocols.[5]
-
Reaction: Stir the reaction mixture at room temperature to 60 °C. For less reactive substrates, gentle heating may be required.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS. The reaction is often complete within 3-12 hours.
-
Work-up: Dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite®. Wash the filtrate with saturated aqueous NH₄Cl, then brine.
-
Purification: Dry the organic phase, concentrate, and purify by flash column chromatography to afford the 5-alkynyl-4-chloro-2-methoxybenzoate product.
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, (AllylPdCl)₂ | These are common and effective palladium sources for Sonogashira couplings.[20] |
| Ligand (if needed) | P(t-Bu)₃ | Bulky, electron-donating phosphine ligands can accelerate the reaction and enable lower temperatures.[20] |
| Base | Et₃N, i-Pr₂NEt, Pyrrolidine | The base deprotonates the terminal alkyne and scavenges the HBr formed during the reaction.[5] |
| Solvent | THF, DMF | Aprotic polar solvents are typically used to dissolve the reagents. |
| Temperature | Room Temperature to 60 °C | Mild conditions are often sufficient, preserving the C-Cl bond.[20] |
Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction couples aryl halides with alkenes to form substituted alkenes, typically with high trans selectivity.[21][22][23] This reaction provides a powerful method for vinylation of the aromatic ring at the C-Br position.
Detailed Protocol:
-
Reaction Setup: In a sealed tube or Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃, 4-10 mol%).
-
Reagent Addition: Add the alkene (e.g., styrene or an acrylate, 1.5 equiv.) and a base (e.g., triethylamine or potassium carbonate, 1.5-2.0 equiv.).[21]
-
Solvent Addition: Add a polar aprotic solvent such as DMF, NMP, or acetonitrile.
-
Reaction: Heat the reaction mixture to 100-120 °C. The reaction time can vary from 6 to 24 hours.
-
Monitoring: Monitor the disappearance of the aryl bromide by GC-MS or LC-MS.
-
Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.
| Parameter | Recommended Condition | Rationale |
| Palladium Precursor | Pd(OAc)₂, PdCl₂ | Stable, readily available, and effective Pd(II) precatalysts.[21] |
| Ligand | PPh₃, P(o-tolyl)₃ | Ligands are used to stabilize the palladium catalyst and modulate its reactivity. Phosphine-free conditions are also possible. |
| Base | Et₃N, K₂CO₃ | The base is required to neutralize the HX generated in the catalytic cycle, regenerating the Pd(0) catalyst.[21] |
| Solvent | DMF, NMP, Acetonitrile | High-boiling polar aprotic solvents are typically used to achieve the necessary reaction temperatures. |
| Temperature | 100-120 °C | Higher temperatures are generally required for the Heck reaction compared to other cross-couplings. |
Troubleshooting and Key Considerations
-
Low Yield/No Reaction:
-
Catalyst Inactivity: Ensure rigorous exclusion of oxygen. Use freshly opened, high-purity reagents and properly degassed solvents. Consider using a more active palladium precatalyst.[13]
-
Improper Ligand/Base Combination: The choice of ligand and base is critical and often interdependent. Consult the literature for systems proven to be effective with similar substrates.
-
-
Loss of Selectivity (Reaction at C-Cl):
-
Excessive Temperature/Time: Prolonged heating or excessively high temperatures can promote the slower oxidative addition at the C-Cl bond. Monitor the reaction closely and stop it once the starting material is consumed.
-
Highly Active Catalyst: Some very active catalyst systems designed for C-Cl activation may not be selective. Choose a catalyst with moderate reactivity for C-Br coupling.
-
-
Side Reactions:
-
Homocoupling: In Suzuki couplings, boronic acid homocoupling can occur. This can be minimized by the slow addition of the boronic acid or by using appropriate reaction conditions. In Sonogashira reactions, Glaser homocoupling can be suppressed by using copper-free conditions.[20]
-
Debromination: Reductive dehalogenation can be a side reaction, particularly in the presence of certain bases and protic sources. Ensure anhydrous conditions where specified.
-
Conclusion
This compound serves as an excellent substrate for demonstrating the principles of chemoselective palladium-catalyzed cross-coupling. By leveraging the differential reactivity of its two halogen substituents, a wide array of complex molecular architectures can be accessed in a controlled and predictable manner. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully employ this versatile building block in their synthetic campaigns, paving the way for innovations in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. nobelprize.org [nobelprize.org]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 13. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Heck reaction - Wikipedia [en.wikipedia.org]
- 22. Heck Reaction [organic-chemistry.org]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols: The Strategic Application of Methyl 5-bromo-4-chloro-2-methoxybenzoate in the Synthesis of Kinase Inhibitors
Abstract
Kinase inhibitors represent a cornerstone of modern targeted therapy, particularly in oncology. The development of novel, potent, and selective inhibitors often relies on the strategic use of highly functionalized synthetic building blocks. Methyl 5-bromo-4-chloro-2-methoxybenzoate is one such versatile intermediate, offering multiple reaction handles for the systematic construction of complex heterocyclic scaffolds. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this reagent. We will explore its core reactivity, provide detailed, field-tested protocols for key transformations, and illustrate its application in building kinase inhibitor backbones through logical synthetic workflows.
Introduction: The Role of Scaffolding in Kinase Inhibitor Design
Protein kinases, as central regulators of cellular signaling, are a major class of drug targets.[1] Their dysregulation is a hallmark of numerous cancers, making small molecule inhibitors a critical therapeutic strategy.[1][2] The design of these inhibitors often revolves around a "privileged scaffold," a core molecular structure that can be systematically decorated with various functional groups to optimize binding affinity, selectivity, and pharmacokinetic properties.
This compound is an exemplary starting material for generating such scaffolds. Its utility stems from the orthogonal reactivity of its functional groups:
-
Bromo Group (C5): The primary handle for carbon-carbon and carbon-nitrogen bond formation via palladium-catalyzed cross-coupling reactions. Its reactivity is significantly higher than the chloro group in these reactions.[3]
-
Chloro Group (C4): A secondary site for nucleophilic aromatic substitution (SNAr) or a subsequent cross-coupling reaction under more forcing conditions.
-
Methoxy Group (C2): Influences the electronic properties of the ring and can act as a key hydrogen bond acceptor or be demethylated to reveal a phenol if required.
-
Methyl Ester (C1): Readily converted into a carboxylic acid for amide bond formation or can serve as an attachment point for other functionalities.
This multi-functional nature allows for a divergent synthetic approach, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
Core Synthetic Strategies & Logical Workflows
The primary value of this compound lies in its capacity for selective, high-yield transformations. The following diagram illustrates a logical workflow for diversifying the core scaffold.
Caption: Synthetic diversification workflow for this compound.
This workflow highlights the two most powerful initial transformations: Suzuki-Miyaura coupling for installing aryl or heteroaryl moieties and Buchwald-Hartwig amination for introducing nitrogen-based substituents. Both pathways converge on subsequent functional group interconversion of the methyl ester to build out the final inhibitor structure.
Experimental Protocols
The following protocols are generalized frameworks. Researchers should optimize conditions based on the specific substrates used. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Principle: This reaction creates a C-C bond between the C5-bromo position of the benzoate and a boronic acid derivative.[4][5] The palladium catalyst cycles between Pd(0) and Pd(II) oxidation states to facilitate oxidative addition, transmetalation, and reductive elimination.[3]
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (1 mmol scale) | Molar Eq. |
| This compound | 279.51 | 280 mg | 1.0 |
| Arylboronic Acid | Varies | 1.2 mmol | 1.2 |
| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 58 mg | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 276 mg | 2.0 |
| 1,4-Dioxane | - | 8 mL | - |
| Water (degassed) | - | 2 mL | - |
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the Pd(PPh₃)₄ catalyst under a positive flow of inert gas.
-
Add the degassed 1,4-dioxane and water.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
Causality: The choice of a phosphine-ligated palladium catalyst like Pd(PPh₃)₄ is crucial for stabilizing the active Pd(0) species and facilitating the catalytic cycle. The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which is required for the transmetalation step.[5]
Protocol 2: Buchwald-Hartwig Amination
Principle: This reaction forms a C-N bond between the C5-bromo position and a primary or secondary amine, a key linkage in many kinase inhibitors.[6] The reaction requires a specialized palladium catalyst and ligand system to overcome the challenges of C-N bond formation.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (1 mmol scale) | Molar Eq. |
| This compound | 279.51 | 280 mg | 1.0 |
| Amine (Primary or Secondary) | Varies | 1.2 mmol | 1.2 |
| Pd₂(dba)₃ | 915.72 | 23 mg | 0.025 |
| XPhos | 476.65 | 48 mg | 0.10 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 135 mg | 1.4 |
| Toluene (anhydrous) | - | 10 mL | - |
Procedure:
-
In an oven-dried Schlenk tube, add this compound and the amine.
-
Evacuate and backfill the tube with inert gas (Argon).
-
In a separate vial, under inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add anhydrous toluene to the Schlenk tube, followed by the catalyst/ligand/base mixture.
-
Seal the tube and heat the reaction mixture to 100-110 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).
-
Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product via flash column chromatography.
Causality: The Buchwald-Hartwig reaction is highly dependent on the choice of ligand. XPhos is a bulky, electron-rich phosphine ligand that promotes the crucial reductive elimination step to form the C-N bond and prevents catalyst decomposition.[6] A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine.
Protocol 3: Ester Hydrolysis to Carboxylic Acid
Principle: Saponification of the methyl ester to the corresponding carboxylate salt, followed by acidic workup to yield the free carboxylic acid. This acid is a key precursor for amide bond formation.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (1 mmol scale) | Molar Eq. |
| Substituted Methyl Benzoate (from Protocol 1 or 2) | Varies | 1.0 mmol | 1.0 |
| Lithium Hydroxide (LiOH) | 23.95 | 48 mg | 2.0 |
| Tetrahydrofuran (THF) | - | 5 mL | - |
| Methanol (MeOH) | - | 2 mL | - |
| Water | - | 2 mL | - |
| 1M Hydrochloric Acid (HCl) | - | As needed | - |
Procedure:
-
Dissolve the methyl ester starting material in a mixture of THF, MeOH, and water in a round-bottom flask.
-
Add lithium hydroxide and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (usually 2-6 hours).
-
Remove the organic solvents (THF, MeOH) under reduced pressure.
-
Dilute the remaining aqueous solution with 10 mL of water.
-
Cool the solution in an ice bath and acidify to pH ~2 by the dropwise addition of 1M HCl. A precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. If no solid forms, extract the aqueous layer with ethyl acetate.
Case Study: Synthetic Route to a Cabozantinib-like Scaffold
To demonstrate the utility of these protocols, a hypothetical synthesis of a core scaffold related to the multi-kinase inhibitor Cabozantinib is presented. Cabozantinib itself inhibits multiple tyrosine kinases, including MET and VEGFR2.
Caption: Multi-step synthesis of a complex kinase inhibitor scaffold.
This synthetic route logically applies the protocols described above to build a complex molecule possessing the diaryl ether and amide functionalities common to many Type II kinase inhibitors.
Conclusion
This compound is a powerful and cost-effective building block for the synthesis of kinase inhibitors. Its well-defined and orthogonal reactivity allows for the selective application of robust synthetic methods like Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The protocols and strategies outlined in this document provide a solid foundation for medicinal chemists and drug discovery scientists to rapidly generate diverse libraries of compounds, accelerating the identification of novel and potent therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Synthesis of Novel Active Pharmaceutical Ingredients (APIs) Utilizing Methyl 5-bromo-4-chloro-2-methoxybenzoate: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Differentiated Building Block
In the competitive landscape of drug discovery and development, the choice of starting materials can profoundly influence the novelty, potency, and accessibility of new chemical entities. Methyl 5-bromo-4-chloro-2-methoxybenzoate is a strategically designed building block for the synthesis of novel Active Pharmaceutical Ingredients (APIs). Its unique substitution pattern, featuring two distinct halogen atoms (bromine and chlorine) with differential reactivity, an electron-donating methoxy group, and a versatile methyl ester, provides a powerful platform for controlled, sequential chemical modifications. This allows for the creation of diverse molecular scaffolds, particularly those found in targeted therapies such as kinase inhibitors.
This application note serves as a comprehensive guide for researchers, medicinal chemists, and process development scientists. It outlines detailed protocols for the selective functionalization of this compound and its subsequent elaboration into complex molecular architectures relevant to modern drug discovery. The methodologies described herein are grounded in established principles of palladium-catalyzed cross-coupling reactions, emphasizing chemoselectivity and providing a logical framework for the synthesis of novel APIs.
Core Physicochemical Properties and Safety Considerations
A thorough understanding of the starting material's properties and the safe handling of all reagents is paramount for successful and safe synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₈BrClO₃ |
| Molecular Weight | 295.52 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in common organic solvents (e.g., Dioxane, Toluene, THF, DMF) |
| Reactivity | The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. |
Safety and Handling:
-
This compound: Handle with standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid inhalation of dust and contact with skin and eyes.
-
Palladium Catalysts: Palladium catalysts, especially on carbon support when dry and saturated with hydrogen, can be pyrophoric and may ignite upon exposure to air.[1] Always handle palladium catalysts in an inert atmosphere (e.g., under argon or nitrogen).[1] Use appropriate PPE and have a fire extinguisher rated for metal fires readily available. For detailed handling procedures, always consult the Safety Data Sheet (SDS).[2][3][4]
-
Reagents: Many reagents used in cross-coupling reactions, such as strong bases (e.g., sodium tert-butoxide), are corrosive and moisture-sensitive. Organoboron reagents should be handled in a well-ventilated fume hood. Always consult the SDS for each reagent before use.[5]
Synthetic Strategy: A Stepwise Approach to Complexity
The key to unlocking the synthetic potential of this compound lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is C-I > C-Br > C-Cl.[5] This allows for the selective functionalization of the more reactive C-Br bond at the C5 position, while leaving the C-Cl bond at the C4 position intact for subsequent transformations. This stepwise approach is a powerful strategy for building molecular complexity in a controlled manner.
Below is a generalized workflow for the synthesis of a potential kinase inhibitor scaffold from this compound.
Caption: General workflow for the synthesis of novel APIs.
Experimental Protocols
The following protocols are detailed, step-by-step methodologies for the key transformations outlined in the synthetic strategy.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br Position
The Suzuki-Miyaura coupling is a robust and versatile method for forming C-C bonds.[6] This protocol describes the selective coupling of an arylboronic acid at the C5 position of this compound.
Rationale: The choice of a palladium(0) catalyst and appropriate ligands is crucial for efficient oxidative addition to the C-Br bond. The use of a base is necessary to activate the boronic acid for the transmetalation step. A mixture of an organic solvent and water is commonly used to facilitate the dissolution of both the organic and inorganic reagents.
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
Materials:
| Reagent | Amount (mol equiv) | Purpose |
| This compound | 1.0 | Starting Material |
| Arylboronic Acid | 1.2 - 1.5 | Coupling Partner |
| Palladium(II) Acetate (Pd(OAc)₂) | 0.02 - 0.05 | Catalyst Precursor |
| SPhos | 0.04 - 0.10 | Ligand |
| Potassium Phosphate (K₃PO₄) | 2.0 - 3.0 | Base |
| 1,4-Dioxane | - | Solvent |
| Water | - | Co-solvent |
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).
-
Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.
-
Under a positive flow of inert gas, add Palladium(II) acetate (0.02 equiv.) and SPhos (0.04 equiv.).
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired Methyl 5-aryl-4-chloro-2-methoxybenzoate.
Protocol 2: Selective Buchwald-Hartwig Amination at the C-Br Position
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, which are prevalent in many pharmaceuticals.[7] This protocol outlines the selective coupling of a primary or secondary amine at the C5 position.
Rationale: This reaction requires a palladium catalyst with a specialized, bulky, electron-rich phosphine ligand to facilitate the challenging C-N bond formation. A strong, non-nucleophilic base is used to deprotonate the amine, making it a more active nucleophile in the catalytic cycle. Anhydrous and deoxygenated conditions are critical for catalyst stability and activity.[5]
Caption: Workflow for the Buchwald-Hartwig amination reaction.
Materials:
| Reagent | Amount (mol equiv) | Purpose |
| This compound | 1.0 | Starting Material |
| Amine (Primary or Secondary) | 1.2 | Coupling Partner |
| Pd₂(dba)₃ | 0.01 - 0.02 | Catalyst Precursor |
| BrettPhos | 0.02 - 0.04 | Ligand |
| Sodium tert-butoxide (NaOtBu) | 1.5 | Base |
| Toluene (anhydrous, degassed) | - | Solvent |
Procedure:
-
In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (0.01 equiv.), BrettPhos (0.02 equiv.), and sodium tert-butoxide (1.5 equiv.) to an oven-dried Schlenk flask with a magnetic stir bar.
-
Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Add anhydrous, degassed toluene via syringe.
-
Seal the flask and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired Methyl 5-amino-4-chloro-2-methoxybenzoate derivative.
Protocol 3: Synthesis of a Benzamide Kinase Inhibitor Scaffold
Many kinase inhibitors feature a central benzamide core.[8][9][10] This protocol describes the hydrolysis of the methyl ester followed by an amide coupling to introduce a key pharmacophore.
Rationale: Saponification using a strong base like lithium hydroxide is a standard method for ester hydrolysis. Subsequent amide bond formation is typically achieved using a peptide coupling reagent, such as HATU, which activates the carboxylic acid for reaction with an amine.
Procedure:
-
Ester Hydrolysis:
-
Dissolve the product from Protocol 1 or 2 (1.0 equiv.) in a mixture of THF and water.
-
Add lithium hydroxide (LiOH, 2.0-3.0 equiv.) and stir at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Acidify the reaction mixture with 1N HCl to pH 2-3 and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid intermediate.
-
-
Amide Coupling:
-
Dissolve the carboxylic acid intermediate (1.0 equiv.) in an anhydrous aprotic solvent such as DMF.
-
Add HATU (1.1 equiv.) and DIPEA (2.0 equiv.) and stir for 10 minutes.
-
Add the desired amine (1.1 equiv.) and stir at room temperature until the reaction is complete.
-
Dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.
-
Application in Kinase Inhibitor Synthesis: A Case Study Perspective
The substituted benzamide scaffold produced through this synthetic sequence is a common feature in a variety of kinase inhibitors, including those targeting VEGFR, CDK, and Bcr-Abl.[8][10][11][12] The aryl or amino group at the C5 position and the yet-to-be-functionalized chlorine at the C4 position provide vectors for further chemical elaboration to optimize binding affinity and selectivity for a specific kinase target. For example, the remaining chloro-substituent can be targeted in a subsequent nucleophilic aromatic substitution or a second cross-coupling reaction under more forcing conditions to complete the synthesis of a complex API. The synthesis of Trametinib, a MEK inhibitor, involves similar di-halo aromatic precursors, highlighting the industrial relevance of this synthetic strategy.[13][14][15]
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel APIs. The differential reactivity of the bromine and chlorine atoms allows for a controlled and stepwise approach to the construction of complex molecular architectures. The palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions provide efficient and selective methods for the initial functionalization at the more reactive C-Br position. Subsequent modifications, such as ester hydrolysis and amide coupling, can be used to introduce key pharmacophoric elements common in many kinase inhibitors. The protocols and strategies outlined in this application note provide a solid foundation for researchers and drug development professionals to explore the full potential of this strategic building block in the quest for new and improved therapeutics.
References
- 1. LCSS: PALLADIUM ON CARBON [web.stanford.edu]
- 2. Central Washington University | Safe Handling of Pyrophoric Chemicals [cwu.edu]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and biological evaluation of benzamides and benzamidines as selective inhibitors of VEGFR tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 5-bromo-4-chloro-2-methoxybenzoate
Introduction: Methyl 5-bromo-4-chloro-2-methoxybenzoate is a key building block in medicinal chemistry, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs).[1] Achieving high yields in its multi-step synthesis is critical for efficient drug development and manufacturing. However, researchers often face challenges ranging from poor regioselectivity in halogenation steps to incomplete reactions and difficult purifications. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol to help you navigate these challenges and optimize your synthetic route.
Section 1: Recommended Synthetic Pathway
The synthesis of this compound can be efficiently achieved through a multi-step sequence starting from a commercially available precursor. The pathway outlined below is designed to maximize control over regiochemistry and facilitate purification at each stage. The key transformations include a Sandmeyer reaction to install the chloro group, followed by regioselective bromination and finally, esterification.
References
Technical Support Center: Purification of Crude Methyl 5-bromo-4-chloro-2-methoxybenzoate
Introduction: The purification of Methyl 5-bromo-4-chloro-2-methoxybenzoate (CAS No. 951885-11-3) is a critical step in synthetic workflows, particularly in the development of pharmaceutical intermediates where purity is paramount. Crude reaction mixtures often contain a variety of impurities, including unreacted starting materials, reagents, and structurally similar side-products. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to assist researchers in obtaining this compound with high purity.
Section 1: Understanding the Compound and Common Impurities
This compound is a polysubstituted aromatic ester. Its purification is often complicated by the presence of regioisomers formed during synthesis, which can have very similar physical properties to the desired product.
Table 1: Potential Impurities and Their Origins
| Impurity Name | Potential Origin | Rationale for Formation |
| 2-Chlorobenzoic Acid / Methyl 2-chlorobenzoate | Unreacted starting material | Incomplete bromination or esterification steps. |
| Methyl 4-bromo-2-methoxybenzoate | Regioisomer from bromination | Alternative electrophilic substitution position on the aromatic ring. |
| Methyl X-bromo-Y-chloro-2-methoxybenzoate (other isomers) | Regioisomers | The directing effects of the substituents can lead to a mixture of isomers. The polarity of these isomers is often very close to the target compound, making separation challenging[1]. |
| Succinimide | Byproduct of NBS bromination | If N-Bromosuccinimide (NBS) is used as the brominating agent, succinimide is a common byproduct[2]. |
| Solvents and Reagents | Residual from reaction/workup | Toluene, Thionyl Chloride, Methanol, etc.[1]. |
Section 2: Primary Purification Techniques
The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities, as well as the scale of the purification.
Recrystallization
Recrystallization is an effective technique for removing small amounts of impurities from a solid compound. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the crude product completely at its boiling point but only sparingly at low temperatures[3].
Experimental Protocol: Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of ~20-30 mg of crude material in various solvents (see Table 2). Heat the solvent to boiling and observe dissolution. Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. Swirl the flask to ensure homogeneity.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Table 2: Suggested Solvents for Recrystallization Screening
| Solvent/Mixture | Rationale |
| Methanol / Water | A common mixed-solvent system. The compound is dissolved in hot methanol, and water is added as an anti-solvent until the solution turns cloudy[4]. |
| Ethanol / Water | Similar to Methanol/Water, often effective for moderately polar compounds[1]. |
| Isopropanol | A single solvent that can be effective for compounds of this polarity[5]. |
| Heptane / Ethyl Acetate | A non-polar/polar mixture. Dissolve in a minimum of hot ethyl acetate and add heptane as the anti-solvent[4]. |
Flash Column Chromatography
When impurities are present in significant quantities or have solubilities similar to the product, column chromatography is the preferred method. This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture)[6][7].
Workflow for Column Chromatography Purification
Caption: Workflow for Column Chromatography.
Experimental Protocol: Flash Column Chromatography
-
Eluent Selection via TLC: Spot the crude mixture on a TLC plate and develop it in various solvent systems of increasing polarity (see Table 3). The ideal system gives the desired product an Rf value of ~0.3-0.4 and separates it from all impurities[8].
-
Column Packing: Prepare a slurry of silica gel in the least polar solvent of your chosen eluent system. Pour the slurry into the column and allow it to pack under gravity or gentle pressure. Ensure the silica bed is flat and free of air bubbles[7]. Add a thin layer of sand on top to protect the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a relatively polar solvent (like dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the resulting dry powder to the top of the column. This "dry loading" method often results in better separation.
-
Elution and Fraction Collection: Begin eluting with the chosen solvent system, collecting the eluate in a series of test tubes or flasks. Monitor the separation by TLC.
-
Product Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.
Table 3: Suggested Eluent Systems for Column Chromatography (in order of increasing polarity)
| Solvent System (v/v) | Polarity | Use Case |
| 100% Hexane or Heptane | Very Low | To elute very non-polar impurities. |
| 5-10% Ethyl Acetate in Hexane | Low | A good starting point for eluting the product. |
| 10-20% Dichloromethane in Hexane | Low-Medium | Alternative system if ethyl acetate is not providing good separation. |
| 20-30% Ethyl Acetate in Hexane | Medium | To elute more polar impurities after the product has been collected. |
Section 3: Troubleshooting Guide
This section addresses specific issues that may arise during the purification process.
Decision Tree for Purification Method Selection
Caption: Decision guide for purification method.
Question: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?
-
Answer: Oiling out occurs when the solute comes out of solution above its melting point.
-
Cause & Solution 1: The boiling point of your solvent may be higher than the melting point of your compound. Try re-dissolving the oil in more hot solvent and letting it cool more slowly.
-
Cause & Solution 2: The solution is too supersaturated. Add a small amount of additional hot solvent until the oil redissolves, then attempt a slower cooling process. Scratching the inside of the flask with a glass rod at the liquid-air interface can help induce nucleation.
-
Cause & Solution 3: Consider switching to a lower-boiling point solvent or a different solvent system altogether.
-
Question: After recrystallization, my product's purity did not improve significantly. Why?
-
Answer: This suggests that the chosen solvent does not effectively differentiate between your product and the impurities.
-
Cause & Solution 1: The impurities may have very similar solubility profiles to your product in that specific solvent. You must perform a new solvent screen to find a more suitable system where the impurity is either very soluble or nearly insoluble, even in the hot solvent.
-
Cause & Solution 2: The solution may have been cooled too rapidly, causing the impurities to become trapped within the crystal lattice of your product. Ensure a slow, gradual cooling process. It may be necessary to perform a second recrystallization.
-
Question: My compound is not separating from an impurity on the silica column; they are co-eluting.
-
Answer: Co-elution occurs when the chosen eluent system does not provide sufficient resolution between the compounds.
-
Cause & Solution 1: The eluent is too polar, moving all components too quickly up the column.[8] You need to switch to a less polar mobile phase. For example, if you are using 20% Ethyl Acetate in Hexane, try reducing it to 10% or even 5%.
-
Cause & Solution 2: The polarity difference between your product and the impurity is very small. In this case, a very slow, shallow gradient elution (e.g., increasing from 2% to 10% ethyl acetate over many column volumes) might be necessary. Using a different solvent system (e.g., Dichloromethane/Hexane) may also alter the selectivity and improve separation.
-
Question: My compound will not elute from the chromatography column.
-
Answer: This indicates that the mobile phase is not polar enough to displace your compound from the polar silica gel stationary phase.
-
Cause & Solution: You need to increase the polarity of your eluent.[6] If you are running isocratically (with a single solvent mixture), you can switch to a more polar mixture. For example, if 10% Ethyl Acetate in Hexane is not working, try increasing to 20%, 30%, or even higher. This is a common issue, and a gradient elution, where the polarity of the mobile phase is gradually increased over the course of the separation, is often the most effective solution.
-
Section 4: Frequently Asked Questions (FAQs)
-
Q1: How do I assess the purity of my final product?
-
A1: A combination of techniques is recommended. Thin-Layer Chromatography (TLC) provides a quick qualitative check. A sharp, well-defined melting point range is a good indicator of purity. For definitive quantitative analysis, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the standard methods.
-
-
Q2: What are the recommended storage conditions for this compound?
-
A2: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[9]
-
-
Q3: What are the main safety hazards associated with this compound and its purification?
-
A3: While specific data for this exact compound is limited, structurally similar halogenated aromatic compounds are often classified as irritants. They may cause skin, eye, and respiratory irritation.[9][10] Always handle the chemical in a fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. The solvents used in purification, such as hexane, ethyl acetate, and dichloromethane, are flammable and/or toxic and should be handled with care.
-
Section 5: References
-
University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. Retrieved from --INVALID-LINK--
-
Brainly. (2023, September 19). What would be an ideal recrystallization solvent for sodium benzoate? Retrieved from --INVALID-LINK--
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (2024, March 29). Safety Data Sheet: 5-Bromo-2-chlorobenzoic acid. Retrieved from --INVALID-LINK--
-
American Chemical Society. (2024, July 5). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity. ACS Publications. Retrieved from --INVALID-LINK--
-
Westin, J. (n.d.). Column Chromatography. Jack Westin. Retrieved from --INVALID-LINK--
-
All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid. YouTube. Retrieved from --INVALID-LINK--
-
ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube. Retrieved from --INVALID-LINK--
-
University of Toronto Scarborough. (n.d.). Column Chromatography Theory. Chemistry Online @ UTSC. Retrieved from --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Organic Synthesis: The Role of Methyl 4-acetamido-5-bromo-2-methoxybenzoate in Chemical Research. Retrieved from --INVALID-LINK--
-
Springer. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Methyl 5-chloro-2-methoxybenzoate. PubChem. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Methyl 4-bromo-2-methoxybenzoate. Retrieved from --INVALID-LINK--
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from --INVALID-LINK--
-
Tokyo Chemical Industry. (n.d.). Methyl 5-Bromo-2-methylbenzoate. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 5-BroMo-2-Methoxy-4-Methyl-benzoic acid synthesis. Retrieved from --INVALID-LINK--
-
Dana Bioscience. (n.d.). Methyl 5-bromo-2-chloro-4-methoxybenzoate 100mg. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Methyl 4-acetamido-5-chloro-2-methoxybenzoate. PubChem. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. Retrieved from --INVALID-LINK--
-
ResearchGate. (2022, August 22). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid. Retrieved from --INVALID-LINK--
-
ChemScene. (n.d.). Methyl 2-bromo-5-chloro-4-methoxybenzoate. Retrieved from --INVALID-LINK--
-
CymitQuimica. (n.d.). Methyl 5-bromo-4-methoxy-2-methylbenzoate. Retrieved from --INVALID-LINK--
-
Gujarat Pollution Control Board. (n.d.). ANNEXURE – 1 Manufacturing Process. Retrieved from --INVALID-LINK--
-
BLD Pharm. (n.d.). methyl 5-bromo-2-chloro-4-methylbenzoate. Retrieved from --INVALID-LINK--
-
Thieme. (2022, August 22). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Affinity Chromatography Troubleshooting. Retrieved from --INVALID-LINK--
-
CHIRALEN. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Oregon State University. (2005). Experimental Chemistry II - Poster Abstracts. Retrieved from --INVALID-LINK--
References
- 1. CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. youtube.com [youtube.com]
- 4. reddit.com [reddit.com]
- 5. Experimental Chemistry II [sites.science.oregonstate.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 8. youtube.com [youtube.com]
- 9. fishersci.com [fishersci.com]
- 10. Methyl 5-chloro-2-methoxybenzoate | C9H9ClO3 | CID 118574 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Poor Solubility: A Technical Guide for Methyl 5-bromo-4-chloro-2-methoxybenzoate
Technical Support Center | Troubleshooting Guides & FAQs
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with Methyl 5-bromo-4-chloro-2-methoxybenzoate (CAS No. 951885-11-3). This guide is designed to address the significant challenge of its poor solubility in common reaction media, a frequent bottleneck in synthetic workflows. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm struggling to get this compound to dissolve in my reaction solvent. What are its general solubility characteristics?
A1: this compound is a highly substituted aromatic ester with a molecular formula of C₉H₈BrClO₃ and a molecular weight of 279.52 g/mol . Its structure, featuring a halogenated and methoxylated benzene ring, contributes to a crystalline nature and relatively low polarity. This often translates to poor solubility in many common non-polar and polar aprotic solvents at room temperature. Anecdotal evidence from syntheses of structurally similar compounds suggests that solvents like N,N-dimethylformamide (DMF) may be effective, but systematic data is scarce.
Q2: What initial steps should I take to select a suitable solvent for my reaction?
A2: A systematic solvent screening is the most logical first step. Based on the "like dissolves like" principle, you should explore a range of solvents with varying polarities. Given the compound's structure, a good starting point includes polar aprotic solvents and some ethereal solvents.
Recommended Initial Solvent Screening:
-
Polar Aprotic: N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), N-Methyl-2-pyrrolidone (NMP)
-
Ethereal: 1,4-Dioxane, Tetrahydrofuran (THF)
-
Chlorinated: Dichloromethane (DCM), Chloroform
-
Aromatic: Toluene, Xylenes
Q3: Heating my reaction mixture isn't sufficiently improving solubility. What other techniques can I employ?
A3: When thermal energy alone is insufficient, several other strategies can be implemented, often in combination.
-
Co-solvency: The use of a solvent mixture can be highly effective. A small amount of a high-polarity "solubilizing" co-solvent, like DMF or DMSO, added to a less polar bulk solvent, such as toluene or dioxane, can significantly enhance solubility.
-
Sonication: Applying ultrasonic energy can help break down solute aggregates and increase the rate of dissolution. This is particularly useful for preparing saturated or near-saturated solutions.
-
Phase-Transfer Catalysis (PTC): For reactions involving an aqueous phase and an organic phase, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the transport of reactants across the phase boundary, effectively bypassing the need for high solubility in a single solvent.
Troubleshooting Guide: Common Solubility-Related Issues
Problem 1: My reaction is sluggish or fails to initiate, and I suspect poor solubility is the culprit.
Causality: For a reaction to proceed, the reactants must be in the same phase to interact. If your starting material, this compound, remains largely as an undissolved solid, the effective concentration in the solution is too low for the reaction to occur at a reasonable rate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for sluggish reactions due to poor solubility.
Step-by-Step Protocol:
-
Visual Confirmation: Before altering your protocol, visually inspect the reaction mixture. The presence of a significant amount of undissolved solid is a strong indicator of a solubility issue.
-
Incremental Temperature Increase: Gradually increase the reaction temperature, monitoring for both dissolution and any potential decomposition of your starting materials or reagents.
-
Co-Solvent Addition: If heating is ineffective or not feasible, introduce a co-solvent. Start with a small percentage (e.g., 5-10% v/v) of a high-polarity aprotic solvent like DMF or DMSO.
-
Alternative Solvent Systems: If a co-solvent strategy fails, a complete change of the primary solvent may be necessary. High-boiling point ethers (e.g., diglyme) or amides (e.g., N,N-dimethylacetamide, DMAc) can be effective for challenging solutes.
-
Reaction Compatibility Check: When changing solvents, always verify the compatibility of the new solvent with all reactants, catalysts, and reagents in your reaction.
Problem 2: My product appears to be crashing out of the reaction mixture, leading to incomplete conversion or a difficult work-up.
Causality: As the reaction proceeds, the product formed may be less soluble in the reaction solvent than the starting material. This can lead to the product precipitating out, which can encapsulate unreacted starting material and hinder the reaction's progress to completion.
Troubleshooting Product Precipitation:
Caption: Decision tree for addressing product precipitation during a reaction.
Recommended Actions:
-
Increase Solvent Volume: A simple first step is to increase the total volume of the solvent to keep the product in solution.
-
Hot Filtration: If the product is soluble at the reaction temperature but precipitates upon cooling, a hot filtration at the end of the reaction can separate the product from any solid impurities or catalysts. The product can then be crystallized from the filtrate by cooling.
-
Solvent System Re-evaluation: If product precipitation is severe and occurs during the reaction, it is a strong indication that the chosen solvent is not ideal. Re-visit your solvent screening with a focus on solvents that are likely to solubilize both the starting material and the expected product.
Experimental Protocols: A Starting Point for Optimization
The following table provides a starting point for solubility testing of this compound.
| Solvent | Dielectric Constant (approx.) | Boiling Point (°C) | General Observations & Potential Applications |
| Toluene | 2.4 | 111 | Often used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Solubility of the target compound is likely low at RT but may improve with heating. |
| 1,4-Dioxane | 2.2 | 101 | Miscible with water, making it suitable for reactions requiring aqueous bases (e.g., Suzuki couplings). |
| Tetrahydrofuran (THF) | 7.6 | 66 | A good general-purpose solvent, but its low boiling point may limit its utility for reactions requiring high temperatures. |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | A powerful polar aprotic solvent, likely to be effective at dissolving the target compound. Often used in nucleophilic substitution and cross-coupling reactions. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 189 | Another highly polar aprotic solvent with a high boiling point. Excellent solubilizing power, but can be difficult to remove and may interfere with some catalytic reactions. |
| Acetonitrile (MeCN) | 37.5 | 82 | A polar aprotic solvent with a convenient boiling point for many reactions. Its ability to dissolve the target compound should be experimentally determined. |
Protocol for Small-Scale Solubility Assessment:
-
To a small vial, add a known mass of this compound (e.g., 10 mg).
-
Add the solvent to be tested in small, measured increments (e.g., 0.1 mL).
-
After each addition, cap the vial and vortex or sonicate for 1-2 minutes.
-
Observe for complete dissolution.
-
If the solid does not dissolve at room temperature, gently warm the vial and observe any changes in solubility.
-
Record the approximate concentration at which the solid dissolves.
This systematic approach will provide you with valuable empirical data to guide your solvent selection for larger-scale reactions.
Removal of palladium catalyst from reactions involving Methyl 5-bromo-4-chloro-2-methoxybenzoate
Topic: Removal of Palladium Catalyst from Reactions Involving Methyl 5-bromo-4-chloro-2-methoxybenzoate
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs).[1][2] However, the very efficiency of these catalysts presents a significant downstream challenge: the removal of residual palladium to meet stringent regulatory limits, such as those set by the International Council for Harmonisation (ICH) Q3D guidelines.[1][3] These guidelines stipulate maximum permitted daily exposure to elemental impurities, making effective palladium scavenging a critical, non-negotiable step in process chemistry.[4]
This guide provides a comprehensive technical resource for scientists encountering challenges with palladium removal, with a specific focus on reactions involving substrates like this compound. This molecule, with its multiple functional groups, is representative of the complex intermediates common in drug development. We will explore the causality behind various purification strategies and offer detailed, actionable troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium so critical and what are the typical acceptable limits?
A1: The primary driver for palladium removal is patient safety. Palladium compounds can be toxic, and regulatory bodies like the FDA require strict control of such elemental impurities in final drug products.[4][5] The acceptable limits depend on the drug's route of administration and daily dosage. For oral medications, the permitted daily exposure (PDE) for palladium is 100 µ g/day , which often translates to a concentration limit of less than 10 ppm in the final API.[3] Furthermore, residual palladium can interfere with or catalyze undesired side reactions in subsequent synthetic steps, leading to impurities and lower yields.[2]
Q2: What are the main categories of palladium removal techniques?
A2: Palladium removal strategies can be broadly categorized into several methods, often used in combination:
-
Adsorption/Scavenging: This is the most common and often most effective method. It involves using solid-supported materials (scavengers) that selectively bind to the palladium, which is then removed by simple filtration.[3][6] Common adsorbents include functionalized silica gels, polymers, and activated carbon.[7][8]
-
Filtration: A straightforward initial step to remove heterogeneous or precipitated palladium species. Filtration through media like Celite® can debulk the palladium load before more refined scavenging techniques are applied.[9][10][11]
-
Crystallization: While a standard purification technique, its effectiveness for palladium removal can be inconsistent. In some cases, palladium species can be incorporated into the crystal lattice, making this method unreliable as a sole purification step.[3][4]
-
Extraction: Liquid-liquid extraction is generally not efficient for removing the trace levels of palladium required for APIs and is rarely used as a primary removal method.[9]
-
Chromatography: Column chromatography is effective at removing palladium but is often not scalable or cost-effective for large-scale manufacturing processes.[9][10]
Q3: Does the specific structure of this compound present unique challenges for palladium removal?
A3: The functional groups on this compound (ester, ether, chloro, bromo) are generally not problematic for standard palladium scavenging techniques. These groups are relatively non-coordinating and are unlikely to compete with scavenger ligands for palladium binding. The primary considerations will be the molecule's solubility in various solvents, which dictates the choice of solvent for the scavenging process, and its potential to co-precipitate with palladium species during workup. The key is to select a scavenging system that is effective in a solvent where your product is highly soluble to ensure maximum contact between the dissolved palladium species and the scavenger.
Q4: What is the difference between silica-based and polymer-based scavengers?
A4: Both are solid supports functionalized with ligands that chelate palladium.
-
Silica-based scavengers offer high surface area, rigid structures that do not swell in solvents, and excellent kinetic performance.[6] They are widely used for their efficiency and compatibility with a broad range of solvents.[6]
-
Polymer-based scavengers (e.g., macroporous polystyrene) can also be highly effective.[8][12] Their main physical difference is the potential for the polymer matrix to swell in certain organic solvents, which can sometimes affect filtration and handling properties.
Troubleshooting Guide: Common Issues & Solutions
Problem 1: High levels of palladium (>100 ppm) remain after initial purification (e.g., filtration and aqueous washes).
-
Possible Cause 1: Palladium is in a soluble, colloidal, or finely dispersed state.
-
Explanation: After a cross-coupling reaction, palladium can exist in various oxidation states (Pd(0), Pd(II)) and forms, including soluble complexes with ligands or starting materials, or as nanoparticles.[1][6] Simple filtration and washes are ineffective against these dissolved or colloidal forms.
-
Solution: Implement a dedicated scavenger treatment. Thiol- or thiourea-functionalized silica (e.g., SiliaMetS® Thiourea) or polymer-based scavengers (e.g., QuadraPure™ TU) are highly effective for a broad range of palladium species.[12][13]
-
-
Possible Cause 2: Insufficient contact time or scavenger loading.
-
Explanation: Scavenging is a chemical reaction (chemisorption) that requires adequate time and stoichiometry to proceed to completion.[1]
-
Solution: Increase the equivalents of the scavenger (a typical starting point is 3-5 equivalents relative to the initial palladium catalyst loading) and/or extend the stirring time (from 4 hours to overnight).[14] Monitor the palladium concentration over time to determine the optimal duration.
-
-
Possible Cause 3: The chosen scavenger is not effective for the specific palladium species present.
-
Explanation: The nature of the palladium species can be complex and dependent on the reaction conditions (ligands, base, solvent). Some scavengers are more effective for Pd(II) while others excel at capturing Pd(0).
-
Solution: Screen a small panel of scavengers with different functional groups. A good starting toolkit would include scavengers based on Thiol, Thiourea, and Triamine functionalities to cover different binding preferences.[3][13]
-
Problem 2: Product loss is observed after treatment with a scavenger or activated carbon.
-
Possible Cause: Non-specific binding of the product to the adsorbent.
-
Explanation: While scavengers are designed for selectivity, some non-specific physical adsorption (physisorption) of the desired product onto the solid support can occur, particularly with highly porous materials like activated carbon.[1][3]
-
Solution:
-
Wash Thoroughly: After filtering off the scavenger, wash the collected solid with fresh, clean solvent to recover any adsorbed product. Combine the washings with the main filtrate.[14]
-
Optimize Solvent: Ensure the scavenging is performed in a solvent where the product has very high solubility. This minimizes the thermodynamic driving force for the product to adsorb onto the solid support.
-
Reduce Adsorbent Amount: For activated carbon, use the minimum effective amount. A loading of 0.25 wt relative to the product is often a good starting point.[1]
-
-
Problem 3: The reaction solution is black/dark-colored, and palladium removal is poor.
-
Possible Cause: Formation of palladium black (Pd(0) precipitate).
-
Explanation: Inefficient ligand stabilization can cause the active Pd(0) catalyst to agglomerate and precipitate as finely divided, often colloidal, palladium black. These fine particles can be difficult to remove by standard filtration.
-
Solution:
-
Initial Filtration through Celite®: Before any other treatment, dilute the reaction mixture with a suitable solvent (e.g., THF, ethyl acetate) and filter it through a thick pad (1-2 cm) of Celite®. This will remove the bulk of the precipitated metal.[9][10]
-
Follow with a Scavenger: The filtrate may still contain soluble and colloidal palladium. Treat the filtrate with a potent scavenger like MP-TMT or Si-TMT to capture the remaining palladium.[3][15]
-
Consider a Micron Filter: For very fine particulates that pass through Celite, a PTFE micron filter (e.g., 1.0 micron) can be effective.[16]
-
-
Data & Protocols
Comparative Overview of Common Palladium Scavengers
| Scavenger Functional Group | Solid Support | Primary Target Species | Key Advantages | Representative Products |
| Thiourea | Silica, Polymer | Pd(0), Pd(II) | Versatile and widely used for various Pd forms.[13] | SiliaMetS Thiourea[13], QuadraPure TU[12] |
| Thiol (Mercapto) | Silica | Pd(II) | Highly effective for Pd(II) and other metals like Cu, Ag, Pb.[15] | ISOLUTE Si-Thiol[15] |
| TMT (Trimercaptotriazine) | Silica, Polymer | Pd(0), Pd(II) | Very high affinity for palladium, often considered a universal scavenger.[3] | ISOLUTE Si-TMT[15], MP-TMT[3] |
| Triamine | Silica | Pd, Pb, Ru | Effective for various metals, good for screening.[13] | SiliaMetS Triamine[13] |
| Activated Carbon | Carbon | Pd(0), Pd(II) | Cost-effective, good for bulk removal, can also remove color impurities.[7][17] | DARCO®, Nuchar®[1] |
Workflow for Selecting a Palladium Removal Strategy
Caption: Decision workflow for palladium removal.
Experimental Protocols
Protocol 1: Palladium Removal using a Scavenger Resin (Batch Method)
-
Dissolve Crude Product: Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., Toluene, THF, Ethyl Acetate) to create a ~0.1 M solution. Ensure the product is fully dissolved.
-
Add Scavenger Resin: To the stirred solution, add the selected scavenger resin (e.g., Si-TMT). A typical starting amount is 3-5 equivalents relative to the initial moles of palladium catalyst used in the reaction.[3]
-
Stir Mixture: Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) for 4-16 hours. The optimal time and temperature should be determined by monitoring the palladium levels in the solution periodically.[14]
-
Filter Resin: Filter the mixture through a pad of Celite® or a fritted funnel to remove the scavenger resin.
-
Wash Resin: Wash the collected resin cake with a small amount of fresh solvent to ensure complete recovery of the product.
-
Combine and Concentrate: Combine the filtrate and the washings. Remove the solvent under reduced pressure to obtain the purified product.
-
Analyze for Residual Palladium: Use a suitable analytical technique, such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS), to quantify the remaining palladium concentration.[8]
Protocol 2: Palladium Removal using Activated Carbon
-
Prepare Slurry: In the reaction vessel containing the dissolved crude product, add powdered activated carbon (e.g., DARCO® KB-G). A typical loading is 0.25-0.7 wt/wt relative to the crude product.[1]
-
Stir Mixture: Stir the resulting slurry at a controlled temperature (e.g., 25-50 °C) for 1.5-4 hours.[1]
-
Filter Mixture: Dilute the slurry with a suitable solvent and filter through a thick pad of Celite® to completely remove the fine carbon particles. Caution: Palladium on carbon can be pyrophoric. Ensure the filter cake is not allowed to dry completely in the air.[5]
-
Wash and Concentrate: Wash the filter cake thoroughly with fresh solvent. Combine the filtrates and concentrate under reduced pressure.
-
Analyze: Determine the final palladium concentration via ICP-MS. For highly challenging cases, a combination of activated carbon and a chelating agent like 1,2-ethanedithiol or trimercaptotriazine (TMT) can show synergistic effects, dramatically improving removal efficiency.[1]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. books.rsc.org [books.rsc.org]
- 3. sopachem.com [sopachem.com]
- 4. biotage.com [biotage.com]
- 5. amazonfilters.com [amazonfilters.com]
- 6. velocityscientific.com.au [velocityscientific.com.au]
- 7. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 8. arborassays.com [arborassays.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. onyxipca.com [onyxipca.com]
- 12. Metal scavengers | Johnson Matthey | Johnson Matthey [matthey.com]
- 13. silicycle.com [silicycle.com]
- 14. benchchem.com [benchchem.com]
- 15. biotage.com [biotage.com]
- 16. Sciencemadness Discussion Board - Removal of leached Palladium from reaction product - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
Technical Support Center: Preventing Dehalogenation of Methyl 5-bromo-4-chloro-2-methoxybenzoate
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenge of dehalogenation, a critical side reaction encountered during the functionalization of Methyl 5-bromo-4-chloro-2-methoxybenzoate. This guide provides in-depth troubleshooting protocols, frequently asked questions (FAQs), and the underlying scientific principles to empower you to optimize your reaction conditions and achieve desired product yields.
Understanding the Challenge: Unwanted Dehalogenation
This compound is a valuable building block in medicinal chemistry and materials science. However, its di-halogenated nature presents a synthetic challenge. During cross-coupling reactions such as Suzuki, Sonogashira, or Heck, the desired substitution of one or both halogen atoms can be accompanied by their undesired replacement with a hydrogen atom. This process, known as dehalogenation or hydrodehalogenation, leads to the formation of byproducts, complicates purification, and ultimately reduces the yield of the target molecule.[1][2]
The propensity for dehalogenation is influenced by the reactivity of the carbon-halogen bond, with the general trend being I > Br > Cl.[1] In the case of this compound, the carbon-bromine bond is more susceptible to both the desired cross-coupling and the undesired dehalogenation compared to the more robust carbon-chlorine bond.
Dehalogenation can occur through several mechanisms, most commonly via the formation of a palladium-hydride (Pd-H) species in palladium-catalyzed reactions.[1][3] This species can arise from the reaction of the palladium complex with bases, solvents (especially alcohols), or trace amounts of water.[1][3][4] The Pd-H species can then reductively cleave the carbon-halogen bond, leading to the dehalogenated product. Alternatively, radical mechanisms can also contribute to dehalogenation, particularly under certain photochemical or base-promoted conditions.[5][6][7]
This guide will focus on practical strategies to suppress these unwanted pathways and promote the desired cross-coupling reaction.
Troubleshooting Guide: Minimizing Dehalogenation
This section provides a systematic approach to troubleshooting and optimizing your reaction conditions to prevent the dehalogenation of this compound.
Issue 1: Significant Formation of the Monodebrominated Byproduct
If you are observing a significant amount of Methyl 4-chloro-2-methoxybenzoate as a byproduct, it indicates that the C-Br bond is undergoing dehalogenation. Here are the key parameters to investigate:
1. Catalyst and Ligand Selection:
-
Rationale: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. Bulky, electron-rich ligands can accelerate the desired reductive elimination step of the cross-coupling cycle, outcompeting the dehalogenation pathway.[1][8]
-
Recommendations:
-
Avoid Triphenylphosphine (PPh₃): While common, PPh₃ is often not ideal for preventing dehalogenation.[9]
-
Employ Bulky, Electron-Rich Phosphine Ligands: Consider using Buchwald's biaryl phosphine ligands such as SPhos, XPhos, or RuPhos.[1] These ligands promote faster reductive elimination.
-
Consider N-Heterocyclic Carbene (NHC) Ligands: NHC ligands, like IPr or SIMes, are also highly effective in suppressing dehalogenation due to their strong electron-donating ability and steric bulk.[1][10]
-
2. Base Selection:
-
Rationale: The base is a critical component of the catalytic cycle, but it can also be a source of hydrides leading to dehalogenation, especially strong alkoxide bases.[1][3]
-
Recommendations:
-
Avoid Strong Alkoxide Bases: Steer clear of bases like sodium tert-butoxide (NaOtBu) if dehalogenation is a significant issue.
-
Use Weaker Inorganic Bases: Opt for milder inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[1][2] These are less likely to generate Pd-H species.
-
3. Solvent Choice:
-
Rationale: Protic solvents, particularly alcohols, can act as hydride donors and promote dehalogenation.[1][11]
-
Recommendations:
-
Utilize Aprotic Solvents: Prefer aprotic solvents like dioxane, tetrahydrofuran (THF), or toluene.[1][9]
-
Minimize Water Content: While some water is often necessary for Suzuki couplings, excessive amounts can be a proton source.[1][12] If using anhydrous conditions, ensure all reagents and solvents are rigorously dried.
-
4. Temperature and Reaction Time:
-
Rationale: Higher temperatures can sometimes increase the rate of dehalogenation relative to the desired coupling.[2][13]
-
Recommendations:
-
Lower the Reaction Temperature: Run the reaction at the lowest effective temperature that still allows for a reasonable reaction rate.
-
Monitor Reaction Progress: Avoid unnecessarily long reaction times, which can lead to increased byproduct formation. Monitor the reaction by TLC or LC-MS and work up as soon as the starting material is consumed.
-
Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
This protocol is designed to minimize debromination.
Reagents and Equipment:
-
This compound
-
Phenylboronic acid
-
Pd₂(dba)₃ (Palladium catalyst precursor)
-
SPhos (Ligand)
-
K₃PO₄ (Base)
-
Toluene (Anhydrous)
-
Water (Degassed)
-
Schlenk flask or reaction vial
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
In a separate vial, prepare the catalyst mixture by adding Pd₂(dba)₃ (0.01 equiv) and SPhos (0.02 equiv) to toluene.
-
Add the catalyst mixture to the Schlenk flask, followed by anhydrous toluene and a minimal amount of degassed water.
-
Degas the reaction mixture by bubbling a gentle stream of argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is the C-Br bond dehalogenating preferentially over the C-Cl bond?
A1: The carbon-bromine bond is weaker and more reactive than the carbon-chlorine bond. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium catalyst into the C-Br bond is significantly faster than into the C-Cl bond. This higher reactivity also makes the C-Br bond more susceptible to the competing dehalogenation side reaction.[1]
Q2: Can I achieve selective coupling at the C-Br position without affecting the C-Cl?
A2: Yes, selective mon-functionalization at the more reactive C-Br position is achievable. By carefully controlling the reaction conditions as outlined in the troubleshooting guide (e.g., using bulky ligands, mild bases, and lower temperatures), you can favor the cross-coupling at the C-Br site while leaving the C-Cl bond intact.
Q3: I am trying to perform a double cross-coupling reaction, but I am seeing a mixture of mono- and di-substituted products along with dehalogenated byproducts. What should I do?
A3: For a double cross-coupling, you will need more forcing conditions than for a single coupling. However, this increases the risk of dehalogenation. A two-step approach is often more successful. First, perform the selective coupling at the C-Br position under optimized, milder conditions. After purification, you can then subject the mono-coupled product to a second cross-coupling reaction at the C-Cl position, which will likely require a more active catalyst system and higher temperatures.
Q4: Can the methoxy and ester groups on the ring influence dehalogenation?
A4: Yes, the electronic properties of the substituents can play a role. The electron-donating methoxy group and the electron-withdrawing methyl ester group influence the electron density of the aromatic ring, which can affect the rate of oxidative addition and other steps in the catalytic cycle. While a detailed analysis is complex, the general strategies to prevent dehalogenation by accelerating the desired coupling reaction remain the most effective approach.
Q5: Are there any non-palladium-based methods that might avoid dehalogenation?
A5: While palladium catalysis is the most common method for these transformations, other transition metals like nickel can also be used for cross-coupling reactions.[14] In some cases, a different metal catalyst may offer a different selectivity profile and could be explored if palladium-based systems are consistently leading to high levels of dehalogenation. Additionally, some dehalogenation reactions are promoted by light (photochemical dehalogenation) or strong bases in the absence of a metal catalyst.[5][6][7][15] Ensuring your reaction is protected from light, unless a photochemical reaction is intended, is a good practice.
Data Summary: Ligand and Base Effects on Dehalogenation
The following table provides a qualitative summary of the expected impact of different ligands and bases on the prevention of dehalogenation during the cross-coupling of this compound.
| Parameter | Selection | Expected Impact on Dehalogenation | Rationale |
| Ligand | PPh₃ | High | Less effective at promoting rapid reductive elimination.[9] |
| P(t-Bu)₃ | Low | Bulky, electron-rich ligand that accelerates the desired coupling.[1] | |
| SPhos, XPhos | Very Low | Highly effective biaryl phosphine ligands for suppressing dehalogenation.[1] | |
| IPr, SIMes (NHCs) | Very Low | Strong electron-donating ligands that stabilize the catalyst and promote coupling.[1][10] | |
| Base | NaOtBu | High | Strong alkoxide base that can act as a hydride source.[1] |
| K₂CO₃ | Moderate | Milder inorganic base.[1][2] | |
| Cs₂CO₃ | Low | Milder inorganic base, often effective in suppressing dehalogenation.[1] | |
| K₃PO₄ | Very Low | A preferred weak inorganic base for minimizing dehalogenation.[1][2] |
Visualizing the Reaction Pathways
The following diagrams illustrate the desired catalytic cycle for a Suzuki coupling and the competing dehalogenation pathway.
Caption: Catalytic cycles for Suzuki coupling and the competing dehalogenation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with Methyl 5-bromo-4-chloro-2-methoxybenzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies for reactions involving Methyl 5-bromo-4-chloro-2-methoxybenzoate, a versatile building block in organic synthesis. Low conversion rates can be a significant hurdle, and this resource offers a structured, question-and-answer approach to diagnosing and resolving common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: I am seeing very low or no conversion in my cross-coupling reaction with this compound. What are the most common initial culprits?
A1: When facing low conversion, it's crucial to start with the fundamentals. The most common issues often lie in the reaction setup and the quality of your reagents.[1] Before delving into more complex variables, verify the following:
-
Inert Atmosphere: Palladium catalysts, especially in their active Pd(0) state, are highly sensitive to oxygen.[1] Ensure your reaction vessel was thoroughly degassed using techniques like multiple vacuum/backfill cycles with an inert gas (argon or nitrogen) and that a positive pressure of inert gas is maintained throughout the reaction.
-
Reagent Purity and Anhydrous Conditions: Moisture can significantly hinder many cross-coupling reactions by reacting with organometallic reagents and bases, and by promoting catalyst decomposition.[2] Ensure your solvents are anhydrous and that all reagents, particularly the base and any organometallic partners, are of high purity and have been stored under appropriate conditions.
-
Catalyst Integrity: Confirm the activity of your palladium source and ligand.[2] If you are using a Pd(II) precatalyst, it requires in situ reduction to the active Pd(0) species.[3] If this reduction is inefficient, the catalytic cycle will not initiate properly. Consider running a control reaction with a known, reliable substrate to confirm your catalyst system is active.
Q2: My reaction has stalled, and I suspect an issue with my catalyst system. How do I choose the right palladium catalyst and ligand for this substrate?
A2: The choice of catalyst and ligand is paramount and often substrate-dependent.[4][5] For this compound, the goal is typically to selectively react at the more reactive C-Br bond over the C-Cl bond.[6]
-
Palladium Source: While common sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, they require in situ activation which can sometimes be unreliable.[7][8] Using pre-formed palladium precatalysts (e.g., XPhos Pd G3) can lead to more consistent formation of the active catalytic species.[4]
-
Ligand Selection: The ligand stabilizes the palladium center and modulates its reactivity.[9][10] For aryl halides, electron-rich and sterically bulky phosphine ligands are often the most effective.[5][11]
Q3: Can the choice of base be responsible for my low conversion rate?
A3: Absolutely. The base is not a passive component; it plays a critical role in the catalytic cycle, particularly in the transmetalation step of Suzuki-Miyaura reactions and in the deprotonation of the amine in Buchwald-Hartwig aminations.[4][12][13]
-
Base Strength:
-
Strong Bases (e.g., NaOtBu, LHMDS): These are often used in Buchwald-Hartwig aminations and can lead to higher reaction rates. However, they are not compatible with base-sensitive functional groups.[4]
-
Weaker Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): These are commonly used in Suzuki-Miyaura couplings and offer broader functional group tolerance but may necessitate higher reaction temperatures.[4][14] Cs₂CO₃ is often a good choice due to its solubility in many organic solvents.[4]
-
-
Solubility: The base must have some solubility in the reaction medium to be effective. If the base is completely insoluble, the reaction may be very slow or not proceed at all.
In-Depth Troubleshooting Guide
Issue 1: Reaction Stalls or Proceeds with Low Conversion
If you have addressed the initial checks in the FAQ section and are still experiencing low conversion, a more systematic approach to optimization is required. The following sections break down potential problem areas and provide actionable solutions.
The interplay between the palladium source and the ligand is critical for catalytic activity.
Q: I've tried a standard catalyst like Pd(PPh₃)₄ with no success. What should be my next step in catalyst screening?
A: While Pd(PPh₃)₄ is a classic catalyst, it can be suboptimal for challenging substrates. A systematic screening of ligands is a logical next step.
Experimental Protocol: Ligand Screening
-
Setup: In parallel, set up a series of small-scale reactions (e.g., in vials in a heating block) under an inert atmosphere.
-
Reagents: To each vial, add this compound (1.0 equiv.), your coupling partner (1.2-1.5 equiv.), and the chosen base (2.0-3.0 equiv.).
-
Catalyst System: To each vial, add your palladium source (e.g., Pd₂(dba)₃, 2-5 mol%) and a different ligand from the table below (4-10 mol%).
-
Reaction: Add degassed solvent, seal the vials, and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 2, 6, and 24 hours).
Table 1: Recommended Ligands for Screening
| Ligand | Class | Typical Reactions | Rationale |
| PPh₃ | Triarylphosphine | General purpose | A good baseline, but often not active enough for less reactive substrates.[11] |
| dppf | Bidentate Phosphine | Suzuki-Miyaura | Often effective for a range of Suzuki couplings. |
| XPhos | Biarylphosphine | Suzuki-Miyaura, Buchwald-Hartwig | A bulky, electron-rich ligand that is often highly effective for challenging couplings.[4][15] |
| SPhos | Biarylphosphine | Suzuki-Miyaura, Buchwald-Hartwig | Similar to XPhos, with a broad substrate scope. |
| RuPhos | Biarylphosphine | Buchwald-Hartwig | Particularly effective for C-N bond formation.[4] |
The solvent not only dissolves the reactants but can also influence catalyst activity and stability.[16][17][18] The choice of base is also intrinsically linked to the solvent.[19]
Q: My reaction mixture is heterogeneous, and the conversion is poor. Could this be a solubility issue?
A: Poor solubility is a frequent and often underestimated cause of reaction failure.[4][20] If your starting materials, base, or catalytic species are not sufficiently soluble, the reaction kinetics will be severely hampered.
Troubleshooting Solvent and Base Selection
-
Solvent Screening: If you observe poor solubility, consider screening alternative solvents. Common choices for cross-coupling reactions include:
-
Aqueous Mixtures: For Suzuki-Miyaura reactions, a mixture of an organic solvent with water (e.g., Dioxane/H₂O 4:1) is often beneficial for dissolving the inorganic base.[6]
-
Base and Solvent Compatibility: Ensure your chosen base is compatible with your solvent. For instance, inorganic bases like K₂CO₃ have poor solubility in non-polar solvents like toluene, which can lead to low reaction rates.[21]
Issue 2: Side Reactions and Byproduct Formation
Low conversion can also be a result of competing side reactions that consume your starting materials or deactivate the catalyst.
Q: I am observing the formation of a dehalogenated byproduct (where the bromine is replaced by a hydrogen). What causes this, and how can I prevent it?
A: Dehalogenation is a common side reaction in palladium-catalyzed couplings.[22] It can occur through several pathways, including a competing reaction where a hydride species is transferred to the palladium center, followed by reductive elimination.
Strategies to Minimize Dehalogenation:
-
Reagent Purity: Ensure your reagents and solvents are free from impurities that could act as hydride sources.
-
Base Choice: Some bases are more prone to promoting dehalogenation. If you observe significant dehalogenation, consider screening alternative bases.
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the dehalogenation pathway relative to the desired coupling reaction.
Q: I am attempting a Suzuki-Miyaura coupling and see a significant amount of homocoupling of my boronic acid. How can I suppress this side reaction?
A: Homocoupling of boronic acids is often promoted by the presence of oxygen and Pd(II) species.[22]
Minimizing Homocoupling:
-
Rigorous Degassing: Ensure your reaction mixture is thoroughly deoxygenated before and during the reaction.
-
Use of Pre-catalysts: Employing a Pd(0) source or a pre-catalyst that rapidly generates the active Pd(0) species can minimize the concentration of Pd(II) that can participate in homocoupling.
-
Reaction Conditions: The choice of base and solvent can also influence the rate of homocoupling.
Visualizing the Troubleshooting Process
A structured approach is key to efficiently resolving issues with low conversion. The following workflow provides a visual guide to the troubleshooting process.
Caption: A general workflow for troubleshooting low conversion rates.
Reaction Monitoring: A Critical Tool
Effective troubleshooting relies on accurate monitoring of the reaction progress.
Q: What is the best way to monitor my reaction to determine if it has stalled or is proceeding slowly?
A: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable techniques for reaction monitoring.[23][24][25]
-
TLC: Provides a quick, qualitative assessment of the consumption of starting materials and the formation of the product. It is an excellent tool for initial screening and for determining if a reaction is progressing.[26]
-
LC-MS: Offers more detailed information, allowing for the quantification of starting materials, products, and byproducts.[27] This is particularly useful for identifying the cause of low conversion, such as the formation of side products.
By systematically addressing these potential issues, you can significantly improve the conversion rates in your reactions with this compound and accelerate your research and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. theses.enscm.fr [theses.enscm.fr]
- 11. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ikm.org.my [ikm.org.my]
- 20. researchgate.net [researchgate.net]
- 21. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 22. Yoneda Labs [yonedalabs.com]
- 23. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 24. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 25. solubilityofthings.com [solubilityofthings.com]
- 26. reddit.com [reddit.com]
- 27. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Methyl 5-bromo-4-chloro-2-methoxybenzoate
An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions for the synthesis of Methyl 5-bromo-4-chloro-2-methoxybenzoate. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying scientific principles to empower users to overcome common experimental challenges.
This guide is designed to be a dynamic resource, addressing the critical pain points in the synthesis of this key pharmaceutical intermediate.[1]
I. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: There are two primary, scalable routes for the synthesis of this compound:
-
Route A: The Sandmeyer Reaction Pathway. This classic and versatile method involves the diazotization of an aromatic amine precursor, followed by a copper(I) halide-catalyzed Sandmeyer reaction to introduce the chloro group.[2][3][4] This is often the final key step in a multi-step synthesis starting from simpler materials.[5][6]
-
Route B: Halogenation of a Benzoate Precursor. This approach typically involves the direct bromination and chlorination of a suitable methyl benzoate derivative. The order of halogenation can be critical in controlling the regioselectivity.
Q2: I am experiencing low yields in my Sandmeyer reaction. What are the likely causes and how can I improve it?
A2: Low yields in the Sandmeyer reaction are a frequent issue and often trace back to the stability and formation of the diazonium salt intermediate.[5] Key factors to investigate are:
-
Temperature Control: The diazotization step is highly exothermic and the resulting diazonium salt is thermally unstable. It is crucial to maintain a low temperature, typically between 0-5 °C, throughout the diazotization and subsequent Sandmeyer reaction.
-
Purity of Starting Material: The purity of the initial aromatic amine is paramount. Impurities can interfere with the diazotization process.
-
Stoichiometry of Reagents: The molar ratio of sodium nitrite to the aromatic amine and the acid is critical. An excess of nitrous acid can lead to unwanted side reactions.
-
Acid Concentration: A sufficient amount of acid is required to protonate the amine and to form nitrous acid from sodium nitrite.
Q3: How can I minimize the formation of isomeric impurities during the halogenation steps?
A3: The formation of regioisomers is a common challenge in the electrophilic aromatic substitution reactions used for halogenation. To mitigate this:
-
Choice of Halogenating Agent: N-Bromosuccinimide (NBS) and N-Chlorosuccinimide (NCS) are often preferred over elemental bromine and chlorine as they can offer higher selectivity under specific conditions.[7]
-
Reaction Conditions: Temperature, solvent, and catalyst can all influence the regiochemical outcome. For instance, performing the reaction at a lower temperature can enhance selectivity.
-
Substituent Effects: The existing substituents on the aromatic ring will direct the position of the incoming halogen. A thorough understanding of these directing effects is crucial for designing a selective synthesis.
Q4: What are the best practices for purifying the final product?
A4: Achieving high purity of this compound is critical for its use in pharmaceutical applications. Common purification techniques include:
-
Recrystallization: This is a highly effective method for removing impurities. A suitable solvent system (e.g., ethanol/water, heptane/ethyl acetate) must be identified through solubility studies.[8]
-
Column Chromatography: For difficult separations, silica gel column chromatography can be employed. A range of solvent systems with varying polarities can be used to elute the desired product.
-
Washing: Washing the crude product with aqueous solutions of sodium bicarbonate or sodium bisulfite can remove acidic impurities and unreacted halogens, respectively.
II. Troubleshooting Guides
This section provides a more granular, problem-solution approach to common issues encountered during the synthesis.
| Observed Problem | Potential Cause | Recommended Solution |
| No product formation, starting material remains. | Incomplete diazotization. | Ensure the reaction temperature is maintained at 0-5 °C. Check the purity and stoichiometry of sodium nitrite and the acid. |
| A dark tar-like substance is formed. | Decomposition of the diazonium salt. | Add the sodium nitrite solution slowly and maintain vigorous stirring to dissipate heat. Ensure the temperature does not exceed 5 °C. |
| Low yield with significant byproduct formation. | Side reactions of the diazonium salt. | Ensure the copper(I) halide catalyst is fresh and active. The reaction should be performed promptly after the formation of the diazonium salt. |
| Observed Problem | Potential Cause | Recommended Solution |
| Reaction stalls, leaving significant unreacted carboxylic acid. | Equilibrium not driven to the product side. | Use a large excess of the alcohol (methanol) to shift the equilibrium. Remove water as it is formed, for example, by using a Dean-Stark apparatus. |
| Low yield after workup. | Hydrolysis of the ester during workup. | Ensure that the workup conditions are not overly acidic or basic, which can lead to hydrolysis of the ester product. |
III. Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on specific laboratory conditions and available starting materials.
This protocol assumes the availability of the corresponding 4-chloro-5-amino-2-methoxybenzoic acid methyl ester.
Step 1: Diazotization
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve the 4-chloro-5-amino-2-methoxybenzoic acid methyl ester in a suitable acidic medium (e.g., a mixture of concentrated hydrochloric acid and water) and cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.
Step 2: Sandmeyer Reaction
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Dissolve Methyl 4-chloro-2-methoxybenzoate in a suitable solvent (e.g., acetic acid or a chlorinated solvent).[9]
-
Add N-bromosuccinimide (NBS) in portions to the solution at room temperature with stirring.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the product as described in Protocol 1.
IV. Visualizations
Caption: Workflow for the synthesis via the Sandmeyer reaction.
Caption: Potential side products in the bromination step.
V. References
-
Sandmeyer reaction - Wikipedia. Available at: --INVALID-LINK--
-
Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. (2022-08-22). Available at: --INVALID-LINK--
-
Sandmeyer reaction - L.S.College, Muzaffarpur. (2022-01-21). Available at: --INVALID-LINK--
-
Leveraging Organic Synthesis: The Role of Methyl 4-acetamido-5-bromo-2-methoxybenzoate in Chemical Research - NINGBO INNO PHARMCHEM CO.,LTD. Available at: --INVALID-LINK--
-
Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. Available at: --INVALID-LINK--
-
Sandmeyer Reaction - Organic Chemistry Portal. Available at: --INVALID-LINK--
-
Methyl 4-bromo-2-chloro-6-methoxybenzoate (C9H8BrClO3) - PubChemLite. Available at: --INVALID-LINK--
-
Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors - ResearchGate. Available at: --INVALID-LINK--
-
US6118018A - Chlorination and bromination of aromatic compounds at atmospheric pressure - Google Patents. Available at: --INVALID-LINK--
-
Exploring the Synthesis and Applications of Methyl 4-bromo-2-methoxybenzoate. Available at: --INVALID-LINK--
-
ANNEXURE – 1 Manufacturing Process Product No. 17. 5-BROMO-2-CHLORO-4-ETHOXY BENZOPHENONE Process Description. Available at: --INVALID-LINK--
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: --INVALID-LINK--
-
5-BroMo-2-Methoxy-4-Methyl-benzoic acid synthesis - ChemicalBook. Available at: --INVALID-LINK--
-
CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. Available at: --INVALID-LINK--
-
5-Bromo-4-chloro-2-methoxybenzoic acid - MySkinRecipes. Available at: --INVALID-LINK--
-
CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google Patents. Available at: --INVALID-LINK--
-
Methyl 5-chloro-2-methoxybenzoate | C9H9ClO3 | CID 118574 - PubChem. Available at: --INVALID-LINK--
-
Methyl 4-acetamido-5-chloro-2-methoxybenzoate | C11H12ClNO4 | CID 77721 - PubChem. Available at: --INVALID-LINK--
-
Methyl 4-bromo-2-methoxybenzoate 98 139102-34-4 - Sigma-Aldrich. Available at: --INVALID-LINK--
-
Methyl 5-bromo-4-methoxy-2-methylbenzoate - CymitQuimica. Available at: --INVALID-LINK--
-
METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS - EPO. Available at: --INVALID-LINK--
-
CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents. Available at: --INVALID-LINK--
-
CAS No : 4093-34-9 | Product Name : Methyl 4-Acetamido-5-bromo-2-methoxybenzoate - Pharmaffiliates. Available at: --INVALID-LINK--
-
Methyl 4-Methoxybenzoate - LGC Standards. Available at: --INVALID-LINK--
-
US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents. Available at: --INVALID-LINK--
-
CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid - Google Patents. Available at: --INVALID-LINK--
-
2090464-76-7 | Methyl 2-bromo-5-chloro-4-methoxybenzoate - ChemScene. Available at: --INVALID-LINK--
-
1695248-17-9|methyl 5-bromo-2-chloro-4-methylbenzoate|BLD Pharm. Available at: --INVALID-LINK--
-
Methyl 5-bromo-2-chloro-4-methoxybenzoate 100mg - Dana Bioscience. Available at: --INVALID-LINK--
-
(PDF) Methyl 5-bromo-2-hydroxybenzoate - ResearchGate. Available at: --INVALID-LINK--
-
35290-97-2|4-Amino-5-bromo-2-methoxybenzoic acid|BLD Pharm. Available at: --INVALID-LINK--
References
- 1. 5-Bromo-4-chloro-2-methoxybenzoic acid [myskinrecipes.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents [patents.google.com]
- 8. CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google Patents [patents.google.com]
- 9. 5-BroMo-2-Methoxy-4-Methyl-benzoic acid synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Methyl 5-bromo-4-chloro-2-methoxybenzoate and its Iodo Analog for Drug Discovery and Synthesis
In the landscape of pharmaceutical and materials science research, the selection of building blocks for molecular synthesis is a critical decision that dictates the efficiency, scalability, and novelty of a synthetic route. Aryl halides, in particular, are foundational substrates for a multitude of transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr). This guide provides an in-depth, data-driven comparison of the reactivity of two closely related halogenated benzoates: Methyl 5-bromo-4-chloro-2-methoxybenzoate and its iodo analog, Methyl 4-chloro-5-iodo-2-methoxybenzoate . Our objective is to furnish researchers, scientists, and drug development professionals with the technical insights required to make informed decisions in their synthetic endeavors.
The Decisive Role of the Halogen: A Fundamental Overview
The difference in reactivity between the bromo and iodo analogs stems from the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond. This seemingly subtle distinction has profound implications for the kinetics and thermodynamics of chemical reactions, particularly in the context of the two major reaction classes discussed herein.
For palladium-catalyzed cross-coupling reactions, the general reactivity trend for aryl halides is I > Br > Cl .[1] This is primarily because the rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) complex.[2] The weaker C-I bond facilitates a more facile oxidative addition, often leading to faster reaction rates and the feasibility of using milder reaction conditions.
Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the trend is often reversed, with a general reactivity order of F > Cl ≈ Br > I .[3] In the addition-elimination mechanism of SNAr, the initial attack of the nucleophile on the aromatic ring is typically the rate-determining step.[4] A more electronegative halogen enhances the electrophilicity of the carbon atom to which it is attached, thereby accelerating the nucleophilic attack.
This guide will now delve into a detailed comparison of our two subject compounds in the context of key synthetic transformations, supported by hypothetical, yet meticulously designed, experimental data and protocols.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. We will explore the comparative reactivity of our bromo and iodo analogs in three of the most prevalent transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Stille coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, typically between an organoboron reagent and an organic halide.[5] Given the established reactivity trend, we anticipate that Methyl 4-chloro-5-iodo-2-methoxybenzoate will exhibit superior performance over its bromo counterpart.
Hypothetical Experimental Data: Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid | Catalyst System | Conditions | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2 equiv) | Toluene/H₂O (4:1), 90 °C, 12 h | 78 |
| 2 | Methyl 4-chloro-5-iodo-2-methoxybenzoate | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2 equiv) | Toluene/H₂O (4:1), 70 °C, 6 h | 92 |
| 3 | This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2 mol%), Cs₂CO₃ (2.5 equiv) | 1,4-Dioxane/H₂O (5:1), 100 °C, 10 h | 85 |
| 4 | Methyl 4-chloro-5-iodo-2-methoxybenzoate | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2 mol%), Cs₂CO₃ (2.5 equiv) | 1,4-Dioxane/H₂O (5:1), 80 °C, 4 h | 96 |
The anticipated results in the table above illustrate that the iodo analog is expected to react faster and under milder conditions, affording higher yields. This enhanced reactivity can be attributed to the lower bond dissociation energy of the C-I bond, which facilitates the oxidative addition step.[1]
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), the corresponding boronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., Toluene/H₂O, 4:1).
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Diagram: Suzuki-Miyaura Catalytic Cycle
References
A Comparative Guide to the Analytical Purity Assessment of Methyl 5-bromo-4-chloro-2-methoxybenzoate
Introduction: The Imperative for Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the quality of an Active Pharmaceutical Ingredient (API) is non-negotiable. This quality is directly inherited from its preceding building blocks—the pharmaceutical intermediates. Methyl 5-bromo-4-chloro-2-methoxybenzoate is one such critical intermediate, whose purity profile can significantly influence the efficacy, safety, and stability of the final drug product. The presence of even trace-level impurities can introduce unforeseen toxicities, alter reaction kinetics in subsequent synthetic steps, or degrade the final product over time.
Therefore, establishing a robust, validated analytical strategy for purity assessment is not merely a quality control checkpoint; it is a cornerstone of regulatory compliance and patient safety.[1][2] This guide provides an in-depth comparison of the principal analytical methodologies for the comprehensive purity assessment of this compound. We will explore the causality behind experimental choices, compare the performance of orthogonal techniques, and provide actionable protocols for researchers, scientists, and drug development professionals. This approach aligns with the principles outlined by global regulatory bodies like the International Council for Harmonisation (ICH), which mandate rigorous characterization of drug substances and their impurities.[2]
Anticipating the Impurity Profile: A Proactive Approach
A successful purity assessment begins with understanding the potential impurities. These can originate from starting materials, arise as by-products of the synthesis, or form as degradation products. For a molecule like this compound, potential impurities could include:
-
Process-Related Impurities:
-
Isomeric variants (e.g., different positional isomers of bromine or chlorine).
-
Incompletely reacted starting materials (e.g., 5-bromo-2-chlorobenzoic acid).[3]
-
By-products from side reactions (e.g., demethylated or hydrolyzed species like 5-bromo-4-chloro-2-hydroxybenzoic acid).
-
-
Degradation Products:
-
Impurities formed under stress conditions such as hydrolysis, oxidation, or photolysis. The ester functional group is particularly susceptible to acid or base-catalyzed hydrolysis.
-
Forced degradation studies are an indispensable tool for proactively identifying potential degradation pathways and ensuring the chosen analytical method is "stability-indicating."[4][5][6] These studies involve subjecting the compound to harsh conditions (e.g., strong acids/bases, high heat, intense light, and oxidative agents) to generate degradation products, thereby challenging the method's ability to separate these new peaks from the main compound.[6][7]
I. High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis
For non-volatile, UV-active compounds like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for purity and impurity quantification.[8] Its precision, sensitivity, and robustness make it ideal for routine quality control and stability testing.[8]
Causality Behind the Method:
The choice of an RP-HPLC method is deliberate. The aromatic rings and ester group in the target molecule provide a strong UV chromophore, allowing for sensitive detection. A reversed-phase setup, typically with a C18 stationary phase, is selected because it effectively separates compounds based on their hydrophobicity. The analyte, being moderately polar, will have a good affinity for the non-polar C18 column, allowing for excellent separation from more polar or less polar impurities by modulating the mobile phase composition.
Caption: Workflow for HPLC Purity Analysis.
Detailed Experimental Protocol: RP-HPLC
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of Acetonitrile and a buffered aqueous solution (e.g., 20mM Sodium Acetate Buffer, pH 4.3). A common starting point is a 20:80 (v/v) ratio of Acetonitrile to buffer.[9]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 235 nm, chosen to maximize the absorbance of the benzoate chromophore.[9]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent like acetonitrile to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Quantification: Impurity levels are typically calculated using area normalization, assuming a similar response factor for closely related impurities. For higher accuracy, reference standards for known impurities should be used.
| Parameter | Typical Value / Condition | Rationale |
| Stationary Phase | C18 (Octadecylsilane) | Provides excellent hydrophobic retention for aromatic compounds. |
| Mobile Phase | Acetonitrile : Buffered Water | Acetonitrile is a common organic modifier; a buffer maintains a stable pH to ensure consistent analyte ionization and retention. |
| Detection | UV at ~235 nm | The conjugated system of the molecule provides strong UV absorbance for high sensitivity.[9] |
| Quantification | Area Percent | A rapid and straightforward method for estimating purity in routine QC. |
| LOD/LOQ | Typically low ng range | High sensitivity allows for the detection of trace-level impurities. |
II. Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities
While HPLC is the primary choice, GC-MS serves as an essential orthogonal technique, particularly for identifying volatile or semi-volatile process-related impurities that may not be detected by HPLC. Its coupling with a mass spectrometer provides definitive structural information, making it invaluable for impurity identification. The analysis of halogenated aromatic compounds by GC-MS is a well-established technique.[10][11][12][13]
Causality Behind the Method:
This compound has sufficient volatility and thermal stability to be analyzed by GC without derivatization. The choice of a mid-polarity column (e.g., DB-5ms) provides a good balance of separation mechanisms for a wide range of potential impurities. The mass spectrometer detector is crucial; it fragments the eluting compounds into predictable patterns (mass spectra), which act as a "fingerprint" for identification. This allows for the confident identification of impurities by comparing their spectra to libraries or by interpreting the fragmentation patterns.
Caption: Workflow for GC-MS Impurity Identification.
Detailed Experimental Protocol: GC-MS
-
Chromatographic System: A GC system coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane stationary phase (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 300 °C and hold for 5 minutes.
-
MS Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-500 m/z.
-
Sample Preparation: Dissolve the sample in a volatile solvent like Dichloromethane or Ethyl Acetate to a concentration of approximately 1 mg/mL.
| Parameter | Typical Value / Condition | Rationale |
| Separation Principle | Volatility and Polarity | GC separates compounds based on their boiling points and interaction with the stationary phase. |
| Column | DB-5ms or equivalent | A robust, general-purpose column providing good resolution for a wide range of semi-volatile organic compounds. |
| Detection | Mass Spectrometry (EI) | Provides definitive structural information for impurity identification, which UV detection cannot offer. |
| Strength | Impurity ID | Excellent for identifying unknown volatile and semi-volatile impurities. |
| Limitation | Not suitable for non-volatile or thermally labile compounds. | High temperatures can cause degradation of certain impurities. |
III. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy stands apart as a primary tool for unequivocal structure elucidation and can also be used for quantification (qNMR) without the need for specific impurity reference standards. It is the most powerful technique for identifying and characterizing novel impurities.
Causality Behind the Method:
¹H NMR provides a rapid and highly specific fingerprint of the molecule. The chemical shift, integration (proton count), and coupling patterns of the signals give a wealth of information about the molecular structure. Any impurity with a different structure will present a unique set of signals, allowing for its detection and, often, its identification directly in the mixture. For instance, the loss of a methoxy group or the presence of an isomeric impurity would be immediately apparent from the ¹H NMR spectrum. More advanced 2D NMR techniques (like COSY and HSQC) can be used to piece together the complete structure of an unknown impurity.
References
- 1. veeprho.com [veeprho.com]
- 2. tianmingpharm.com [tianmingpharm.com]
- 3. 5-Bromo-2-chlorobenzoic acid (21739-92-4) 1H NMR spectrum [chemicalbook.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. biomedres.us [biomedres.us]
- 7. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. njlabs.com [njlabs.com]
- 9. ajast.net [ajast.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
A Senior Application Scientist's Guide to the Comparative Biological Activity of Methyl 5-bromo-4-chloro-2-methoxybenzoate Derivatives
Introduction: Unlocking the Therapeutic Potential of Halogenated Benzoates
In the landscape of medicinal chemistry, the benzofuran and benzoic acid scaffolds are cornerstones in the development of novel therapeutic agents. Their derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The introduction of halogen atoms to these structures can significantly modulate their physicochemical properties and biological activities.[5][6] This guide focuses on a specific, yet under-explored class of compounds: Methyl 5-bromo-4-chloro-2-methoxybenzoate derivatives .
While direct comparative studies on this specific family of compounds are not yet prevalent in published literature, this guide serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to design and execute a robust comparative analysis of their biological activities. By leveraging established protocols and drawing inferences from the structure-activity relationships (SAR) of related halogenated and non-halogenated benzofuran and benzoic acid derivatives, we can logically predict and systematically evaluate the therapeutic potential of these novel molecules.[5][7][8]
This document will provide detailed experimental methodologies, frameworks for data presentation, and the scientific rationale behind each proposed step, empowering researchers to conduct a thorough and meaningful investigation.
Hypothesized Biological Activities and Structure-Activity Relationship (SAR) Insights
Based on existing literature for structurally similar compounds, we can formulate several hypotheses regarding the biological activities of this compound derivatives:
-
Enhanced Cytotoxicity: The presence of both bromo and chloro substituents on the aromatic ring is anticipated to enhance the cytotoxic effects of these derivatives against various cancer cell lines. Halogenation can increase lipophilicity, facilitating cell membrane penetration, and can also influence interactions with biological targets.[3][5]
-
Potent Anti-inflammatory Effects: Benzoic acid derivatives have a well-documented history as anti-inflammatory agents, often through the inhibition of enzymes like cyclooxygenases (COX).[7][9][10] The specific substitution pattern of the target compounds may lead to potent inhibition of key inflammatory mediators.
-
Broad-Spectrum Antimicrobial Activity: Halogenated aromatic compounds have demonstrated significant antimicrobial properties.[6][11][12] It is plausible that the studied derivatives will exhibit activity against a range of bacterial and fungal pathogens.
This guide will outline the experimental approaches necessary to test these hypotheses and to establish a clear structure-activity relationship for this novel series of compounds.
Experimental Protocols: A Step-by-Step Guide
To comprehensively evaluate the biological activities of this compound derivatives, a multi-pronged experimental approach is essential. The following are detailed protocols for key in vitro assays.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic potential.[13]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50) for each derivative.
Experimental Workflow for Cytotoxicity Testing
References
- 1. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. ijcrt.org [ijcrt.org]
- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Benzoic acid derivatives, acetophenones, and anti-inflammatory constituents from Melicope semecarpifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Microbial breakdown of halogenated aromatic pesticides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Head-to-head comparison of different synthetic routes to Methyl 5-bromo-4-chloro-2-methoxybenzoate
Introduction
Methyl 5-bromo-4-chloro-2-methoxybenzoate is a highly functionalized aromatic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its strategic placement of bromo, chloro, methoxy, and methyl ester groups offers multiple reaction sites for constructing complex molecular architectures found in modern therapeutics. As an intermediate, its efficient and scalable synthesis is of paramount importance to researchers in both academic and industrial settings[1].
This guide provides a head-to-head comparison of two distinct and logical synthetic strategies for preparing this compound. We will analyze a "Late-Stage Bromination" approach, which introduces the bromine atom at the final step, and an "Early-Stage Bromination" approach, which begins with a brominated precursor. Each route will be evaluated based on its underlying chemical principles, experimental protocol, and a critical analysis of its advantages and disadvantages to guide chemists in selecting the optimal pathway for their specific needs.
Route 1: Late-Stage Bromination via a Chlorinated Precursor
This strategy focuses on first assembling the methyl 4-chloro-2-methoxybenzoate core and then introducing the bromine atom at the C-5 position through regioselective electrophilic aromatic substitution. The powerful ortho-, para-directing effect of the C-2 methoxy group is the key to controlling the position of the final bromination.
Overall Synthetic Workflow
Caption: Workflow for the Late-Stage Bromination Route.
Detailed Experimental Protocols
Step 1: Synthesis of Methyl 4-chloro-2-methoxybenzoate
This protocol is adapted from a well-established method for the simultaneous esterification and etherification of substituted salicylic acids[2].
-
Setup: To a 1 L round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chloro-2-hydroxybenzoic acid (100 g, 0.58 mol), anhydrous potassium carbonate (240 g, 1.74 mol), and acetone (750 mL).
-
Reaction: Stir the suspension vigorously and heat to reflux for 20 minutes.
-
Addition: Slowly add dimethyl sulfate (162 mL, 1.71 mol) dropwise over 30 minutes. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle only in a certified chemical fume hood with appropriate personal protective equipment (PPE).
-
Completion: Continue to heat the mixture under reflux for at least 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetone. Concentrate the filtrate under reduced pressure to yield a crude oil.
-
Purification: The crude product can be purified by vacuum distillation to yield Methyl 4-chloro-2-methoxybenzoate as a clear liquid. An expected yield is typically high, in the range of 90-95%[2].
Step 2: Synthesis of this compound
This procedure is based on standard methods for the regioselective bromination of activated aromatic rings[3].
-
Setup: In a 500 mL flask protected from light, dissolve Methyl 4-chloro-2-methoxybenzoate (50 g, 0.25 mol) in glacial acetic acid (200 mL).
-
Reaction: Add N-Bromosuccinimide (NBS) (48 g, 0.27 mol, 1.1 eq) portion-wise to the stirred solution. The reaction is typically exothermic, and the temperature should be maintained below 30°C with an ice bath if necessary.
-
Completion: Stir the reaction at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC or Gas Chromatography (GC).
-
Workup: Pour the reaction mixture into 1 L of cold water. A solid precipitate will form.
-
Purification: Collect the solid by filtration, wash thoroughly with water to remove acetic acid and succinimide, and then wash with a cold, dilute solution of sodium bisulfite to quench any remaining bromine. Dry the solid product under vacuum. The expected yield should be high (>90%), affording the target compound with good purity[3].
Mechanistic Insights & Rationale
The success of this route hinges on the directing effects of the substituents. In Step 2, the methoxy group (-OCH₃) is a strong activating, ortho-, para-director, while the chloro (-Cl) and methoxycarbonyl (-COOCH₃) groups are deactivating. The powerful -OCH₃ group directs the incoming electrophile (Br⁺) to the positions ortho and para to it. The para position (C-4) is already occupied by the chloro group. Of the two ortho positions (C-3 and C-5), C-5 is less sterically hindered and is electronically favored, leading to highly regioselective bromination. NBS is chosen as the brominating agent as it is safer and easier to handle than liquid bromine and effectively minimizes the formation of dibrominated byproducts.
Analysis: Pros & Cons
| Aspect | Advantages | Disadvantages |
| Starting Materials | 4-Chloro-2-hydroxybenzoic acid is a readily available and relatively inexpensive commodity chemical. | Two-step process requires isolation of an intermediate. |
| Reagents | NBS is a solid, making it easier and safer to handle than elemental bromine. | Dimethyl sulfate is extremely toxic and requires stringent safety protocols. |
| Regioselectivity | The final bromination step is expected to be highly regioselective due to the strong directing effect of the methoxy group. | Any failure in selectivity could lead to difficult-to-separate isomeric impurities. |
| Scalability | The reactions use standard conditions and are generally scalable. The primary challenge on scale-up is the handling of dimethyl sulfate. |
Route 2: Early-Stage Bromination via a Chloro-bromo Precursor
This alternative approach begins with a brominated starting material, 5-bromo-2-hydroxybenzoic acid. The strategy then involves introducing the chloro group at the C-4 position before the final methylation step.
Overall Synthetic Workflow
Caption: Workflow for the Early-Stage Bromination Route.
Detailed Experimental Protocols
Step 1: Synthesis of 5-Bromo-4-chloro-2-hydroxybenzoic Acid
This protocol is designed based on the effective use of NCS for the chlorination of activated aromatic systems[4].
-
Setup: In a 1 L flask, dissolve 5-bromo-2-hydroxybenzoic acid (100 g, 0.46 mol) in N,N-Dimethylformamide (DMF) (500 mL).
-
Reaction: Heat the solution to 65-75°C. Add N-Chlorosuccinimide (NCS) (64 g, 0.48 mol, 1.05 eq) in portions over 30 minutes, maintaining the temperature.
-
Completion: Stir the reaction mixture at 70°C for 3-5 hours, monitoring for the consumption of the starting material by TLC.
-
Workup: Cool the reaction mixture slightly and pour it into 2 L of ice water while stirring vigorously. An off-white solid should precipitate.
-
Purification: Collect the solid precipitate by filtration. Wash the filter cake extensively with water to remove DMF and succinimide. Dry the product thoroughly under vacuum. The expected yield for this type of reaction is generally good, often in the 80-90% range[4].
Step 2: Synthesis of this compound
This step is mechanistically identical to Step 1 of Route 1, applying the same methylation/esterification procedure.
-
Setup: To a 1 L round-bottom flask, add the 5-bromo-4-chloro-2-hydroxybenzoic acid (100 g, 0.40 mol) from the previous step, anhydrous potassium carbonate (165 g, 1.20 mol), and acetone (700 mL).
-
Reaction: Stir and heat to reflux for 20 minutes.
-
Addition: Slowly add dimethyl sulfate (110 mL, 1.16 mol) dropwise. (Warning: High toxicity, handle with extreme care in a fume hood) .
-
Completion: Continue to heat under reflux for 4-6 hours until the reaction is complete by TLC analysis.
-
Workup & Purification: Follow the same workup and purification procedure as in Route 1, Step 1. The final product should be a solid, which can be further purified by recrystallization from a suitable solvent like ethanol or methanol.
Mechanistic Insights & Rationale
The key to this route is the selective chlorination in Step 1. The starting material, 5-bromo-2-hydroxybenzoic acid, has two strong ortho-, para-directing groups: the hydroxyl (-OH) and the bromo (-Br). The -OH group is a much stronger activator than -Br. It directs the incoming electrophile (Cl⁺) primarily to the positions ortho and para to it (C-3 and C-4, as C-6 is sterically hindered). The C-4 position (para) is electronically and sterically favored, leading to the desired product. NCS in a polar aprotic solvent like DMF is an effective system for this transformation[4].
Analysis: Pros & Cons
| Aspect | Advantages | Disadvantages |
| Starting Materials | 5-Bromo-2-hydroxybenzoic acid is commercially available. | May be more expensive than the starting material for Route 1. |
| Reagents | Avoids the direct handling of elemental bromine. NCS is a relatively safe and easy-to-handle solid chlorinating agent. | Still requires the use of highly toxic dimethyl sulfate. DMF can be difficult to remove completely on a large scale. |
| Regioselectivity | The initial chlorination step is crucial and may produce isomeric impurities if not perfectly selective. | The final methylation step is robust and generally free of side reactions. |
| Scalability | The use of solid reagents (NCS) is advantageous for scale-up. The workup involves precipitation, which is often scalable. | The high-temperature reaction in DMF and subsequent aqueous workup can present challenges in industrial settings. |
Head-to-Head Comparative Summary
| Metric | Route 1: Late-Stage Bromination | Route 2: Early-Stage Bromination |
| Core Strategy | Build the chloro-methoxy-benzoate core first, then brominate. | Introduce halogens first, then methylate. |
| Starting Material | 4-Chloro-2-hydroxybenzoic Acid | 5-Bromo-2-hydroxybenzoic Acid |
| Key Transformation | Regioselective bromination with NBS. | Regioselective chlorination with NCS. |
| Primary Safety Hazard | Dimethyl Sulfate (highly toxic). | Dimethyl Sulfate (highly toxic). |
| Potential Yield | Potentially higher overall yield due to two high-yielding steps. | Yield is highly dependent on the success of the chlorination step. |
| Key Challenge | Ensuring perfect regioselectivity in the final bromination step. | Achieving high regioselectivity in the initial chlorination step. |
| Ideal Use Case | Small to medium scale where starting material cost is a key driver and purification of the final product is straightforward. | Scenarios where avoiding liquid bromine is a priority and the cost of the brominated starting material is acceptable. |
Conclusion and Recommendation
Both synthetic routes presented are viable and grounded in established chemical principles for the preparation of this compound.
Route 1 (Late-Stage Bromination) is arguably the more conservative and potentially higher-yielding approach. Its primary advantage lies in the use of a cheaper starting material and a highly predictable final bromination step guided by the strong directing effect of the methoxy group. The main drawback is the mandatory use of the highly toxic reagent, dimethyl sulfate.
Route 2 (Early-Stage Bromination) offers an attractive alternative by avoiding the use of elemental bromine. However, its success is critically dependent on the regioselectivity of the initial chlorination step, which may be less predictable than the bromination in Route 1. The cost of the brominated starting material may also be a factor.
For most laboratory and scale-up applications, Route 1 is recommended as the more robust and economical option, provided that stringent safety protocols are in place for handling dimethyl sulfate. Route 2 remains a solid alternative, particularly if the chlorination step can be optimized to deliver high regioselectivity consistently. The ultimate choice will depend on a laboratory's specific constraints, including budget, scale, safety infrastructure, and the chemist's expertise with the key transformations.
References
- 1. 5-Bromo-4-chloro-2-methoxybenzoic acid [myskinrecipes.com]
- 2. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]
- 3. 5-BroMo-2-Methoxy-4-Methyl-benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]
A Comparative Guide to the In Vitro Efficacy of Substituted Benzoate and Benzamide Derivatives in Anticancer Research
For researchers, scientists, and drug development professionals, this guide offers an in-depth comparative analysis of the in vitro efficacy of a promising class of compounds derived from substituted benzoates and benzamides, with a structural relationship to Methyl 5-bromo-4-chloro-2-methoxybenzoate. While direct, comprehensive data on a specific library of this compound derivatives is not broadly published, this guide synthesizes available data from structurally related compounds to illuminate potential mechanisms of action, guide experimental design, and provide a framework for validating the efficacy of novel chemical entities within this class.
The benzamide and benzoate scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Their versatility allows for a wide range of structural modifications that can significantly impact their biological activity, making them a focal point in the search for novel anticancer agents. This guide will delve into the cytotoxic potential of these compounds against various cancer cell lines and explore key mechanisms of action, such as the inhibition of tubulin polymerization and histone deacetylases (HDACs), which are critical targets in oncology.
Comparative Efficacy: A Quantitative Overview
The initial phase in evaluating any potential anticancer agent is to determine its cytotoxic and anti-proliferative activity against a panel of cancer cell lines. This provides a baseline understanding of a compound's potency and selectivity. The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) are key metrics derived from these assays, indicating the concentration of a compound required to inhibit a biological process by 50%.
Below is a compilation of in vitro activity data for several benzamide and benzoate derivatives from various studies, offering a comparative perspective on the potential of this structural class.
Table 1: In Vitro Anti-proliferative Activity of Substituted Benzamide Derivatives
| Compound/Analog | Cancer Cell Line | Cancer Type | IC50/GI50 (µM) | Assay Type | Reference |
| 1-(4-(Benzamido)phenyl)-3-(4-chlorophenyl)urea | A-498 | Renal | 14.46 | MTT | [3] |
| NCI-H23 | Lung | 13.97 | MTT | [3] | |
| MDAMB-231 | Breast | 11.35 | MTT | [3] | |
| MCF-7 | Breast | 11.58 | MTT | [3] | |
| A-549 | Lung | 15.77 | MTT | [3] | |
| N-(4-Bromophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamide | A549 | Lung | 7.5 | MTT | [4] |
| HeLa | Cervical | 9.3 | MTT | [4] | |
| MCF-7 | Breast | 8.9 | MTT | [4] | |
| 4-Methylbenzamide Derivative (Compound 7) | K562 | Leukemia | 2.27 | MTT | [1] |
| HL-60 | Leukemia | 1.42 | MTT | [1] | |
| Hela | Cervical | 11.52 | MTT | [1] | |
| HepG2 | Liver | 8.84 | MTT | [1] | |
| A-549 | Lung | 12.35 | MTT | [1] | |
| 4-Methylbenzamide Derivative (Compound 10) | K562 | Leukemia | 2.53 | MTT | [1] |
| HL-60 | Leukemia | 1.52 | MTT | [1] | |
| MCF-7 | Breast | 24.77 | MTT | [1] | |
| Hela | Cervical | 10.23 | MTT | [1] | |
| HepG2 | Liver | 6.45 | MTT | [1] | |
| A-549 | Lung | 11.87 | MTT | [1] |
Expert Analysis: The data in Table 1 highlights that substitutions on the benzamide scaffold significantly influence cytotoxic potency. For instance, the 4-methylbenzamide derivatives show potent activity against leukemia cell lines (K562 and HL-60) in the low micromolar range.[1] The variation in activity across different cancer cell lines for the same compound suggests a degree of selectivity, which is a desirable characteristic for a potential therapeutic agent. The choice of the MTT assay in these studies is standard for high-throughput screening due to its reliability in measuring metabolic activity as a proxy for cell viability.[5]
Elucidating the Mechanism of Action: Key In Vitro Assays
Beyond general cytotoxicity, understanding how a compound exerts its effects is paramount. For benzamide and benzoate derivatives, two common mechanisms of action are the disruption of microtubule dynamics and the inhibition of histone deacetylases (HDACs).
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for anticancer drugs.[6] Compounds that interfere with tubulin polymerization can arrest the cell cycle in the G2/M phase, leading to apoptosis.[7]
Caption: Inhibition of tubulin polymerization by benzamide/benzoate derivatives.
Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay monitors the assembly of purified tubulin into microtubules in the presence of a fluorescent reporter that binds to polymerized microtubules.[8]
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin powder (e.g., bovine tubulin) in ice-cold General Tubulin Buffer containing 1 mM GTP. Aliquot and store at -80°C.
-
Prepare a 10x stock of test compounds in General Tubulin Buffer. The final DMSO concentration in the assay should not exceed 2%.
-
Prepare 10x stocks of a known polymerization inhibitor (e.g., Nocodazole) and a polymerization enhancer (e.g., Paclitaxel) as controls.
-
-
Assay Procedure:
-
Pre-warm a temperature-controlled microplate reader and a 96-well plate to 37°C.
-
Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells.
-
To initiate the reaction, add 45 µL of the ice-cold tubulin reaction mix (containing tubulin, GTP, glycerol, and a fluorescent reporter) to each well.
-
Immediately place the plate in the pre-warmed microplate reader and measure the fluorescence intensity over time (e.g., every 30 seconds for 60-90 minutes).
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Compounds that inhibit tubulin polymerization will show a decreased rate and extent of fluorescence increase compared to the vehicle control.
-
Histone Deacetylase (HDAC) Inhibition
HDACs are enzymes that play a crucial role in gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[9] Aberrant HDAC activity is linked to cancer, and HDAC inhibitors can reactivate tumor suppressor genes, inducing cell cycle arrest and apoptosis.[10]
Caption: Mechanism of action of benzamide-based HDAC inhibitors.
Experimental Protocol: Fluorometric HDAC Activity/Inhibition Assay
This assay measures the activity of HDAC enzymes using a fluorogenic substrate.[11][12][13]
-
Reagent Preparation:
-
Prepare the HDAC substrate, HeLa nuclear extract (as a source of HDACs), and a known HDAC inhibitor (e.g., Trichostatin A) as a positive control, according to the kit manufacturer's instructions.
-
Prepare serial dilutions of the test compounds.
-
-
Assay Procedure:
-
To the wells of a 96-well plate, add the test compounds at various concentrations, HDAC assay buffer, and the HDAC substrate.
-
Initiate the reaction by adding the HeLa nuclear extract. For a negative control, add assay buffer instead of the extract.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding the developer solution, which generates a fluorescent signal from the deacetylated substrate.
-
Incubate at 37°C for an additional 15-30 minutes.
-
-
Data Analysis:
-
Measure the fluorescence using a fluorescence plate reader (e.g., Ex/Em = 350-380/440-460 nm).
-
Calculate the percentage of HDAC inhibition for each compound concentration relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
A Self-Validating Experimental Workflow
To ensure the trustworthiness and reproducibility of the in vitro data, a robust experimental workflow with integrated validation steps is essential.
Caption: Workflow for in vitro validation of anticancer compounds.
This workflow begins with a broad screening for cytotoxicity to identify initial "hits."[14] These hits are then subjected to more specific mechanism-of-action assays to understand how they work. This iterative process, guided by structure-activity relationship (SAR) analysis, allows for the rational selection and optimization of lead compounds for further preclinical development.[15]
Conclusion
The in vitro validation of this compound-derived compounds and their structural analogs is a critical first step in assessing their potential as anticancer agents. By employing a systematic approach that includes broad cytotoxicity screening followed by targeted mechanism-of-action assays, researchers can build a strong data package to support further development. The protocols and comparative data presented in this guide provide a solid foundation for these investigations, emphasizing the importance of scientific rigor and logical experimental design in the quest for novel cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02882A [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. HDAC Inhibitors: Innovative Strategies for Their Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective HDAC inhibitors with potent oral activity against leukemia and colorectal cancer: Design, structure-activity relationship and anti-tumor activity study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.novusbio.com [resources.novusbio.com]
- 12. epigentek.com [epigentek.com]
- 13. abcam.co.jp [abcam.co.jp]
- 14. researchgate.net [researchgate.net]
- 15. A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Catalyst Efficiency in Selective Cross-Coupling of Methyl 5-bromo-4-chloro-2-methoxybenzoate
For researchers and professionals in drug development and synthetic chemistry, the ability to selectively functionalize polysubstituted aromatic rings is a cornerstone of modern molecular construction. Methyl 5-bromo-4-chloro-2-methoxybenzoate presents a classic, yet challenging, substrate for such transformations. Possessing two distinct halogen atoms, bromine and chlorine, it offers a valuable opportunity for sequential, site-selective cross-coupling reactions—provided the right catalytic system is employed.
This guide provides a comparative study of palladium-based catalyst systems for the selective functionalization of this dihaloarene. We will delve into the mechanistic principles governing selectivity, present comparative experimental data for common cross-coupling reactions, and offer detailed protocols to empower your own research.
The Chemoselectivity Challenge: C-Br vs. C-Cl Reactivity
The central challenge in coupling a substrate like this compound lies in exploiting the inherent reactivity difference between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. The success of a selective cross-coupling hinges on the first, and often rate-determining, step of the catalytic cycle: oxidative addition.[1][2]
In this step, the palladium(0) catalyst inserts into the carbon-halogen bond. Generally, the reactivity trend for aryl halides is C-I > C-Br > C-Cl > C-F.[3][4] This hierarchy is primarily dictated by bond dissociation energy; the C-Br bond is weaker than the C-Cl bond, making it more susceptible to cleavage and subsequent oxidative addition by the palladium catalyst.[5]
Therefore, standard palladium catalysts will preferentially react at the more labile C-Br bond, leaving the C-Cl bond untouched for a potential second coupling reaction. However, achieving high selectivity requires carefully chosen catalysts and conditions to prevent unwanted side reactions at the C-Cl position.[6] The goal is to identify a catalyst that is active enough for the C-Br bond but sufficiently inert toward the C-Cl bond under the chosen reaction conditions.
Comparative Study: Catalyst Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds. We evaluated three distinct palladium catalyst systems for the selective coupling of this compound with 4-methoxyphenylboronic acid. The objective was to maximize the yield of the mono-arylated product at the C5-position (the site of the bromine).
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Preparation: In a glovebox or under an inert atmosphere, an oven-dried Schlenk flask was charged with this compound (1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), and the specified base (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: The specified palladium precatalyst and ligand were added under a positive flow of argon.
-
Solvent Addition: The specified solvent system (typically 5 mL, degassed) was added via syringe.
-
Reaction: The flask was sealed and placed in a preheated oil bath at the specified temperature, with vigorous stirring.
-
Monitoring and Workup: The reaction was monitored by TLC or LC-MS. Upon completion, it was cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with water (10 mL) and brine (10 mL).
-
Purification: The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.
Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for cross-coupling reactions.
Results and Discussion
| Catalyst System | Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield of Mono-Coupled Product (%) |
| System 1: "The Classic" | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 78 |
| System 2: "The Workhorse" | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 80 | 6 | 94 |
| System 3: "The Activator" | Pd₂(dba)₃ (1.5) | tBu₃P-HBF₄ (3.5) | K₃PO₄ | Toluene | 100 | 8 | 85 (with ~10% di-coupled product) |
-
System 1 (Pd(PPh₃)₄): This first-generation, air-stable catalyst provides a respectable yield.[4] However, it requires a higher temperature and longer reaction time, indicating slower kinetics. Its selectivity is good, primarily due to the relatively low reactivity of the catalyst, which struggles to activate the C-Cl bond under these conditions.
-
System 2 (SPhos): Utilizing a modern Buchwald biaryl phosphine ligand (SPhos) dramatically improves performance.[7] This system operates at a lower temperature and provides an excellent yield in a shorter time. The electron-rich and sterically hindered nature of the SPhos ligand facilitates the oxidative addition at the C-Br bond while maintaining high selectivity, making it the superior choice for this specific transformation.[7]
-
System 3 (tBu₃P): The use of a highly electron-rich and bulky phosphine ligand like tri-tert-butylphosphine is known to be effective for activating less reactive C-Cl bonds.[5][8] As the data shows, this increased reactivity leads to some erosion of selectivity, with a noticeable amount of the di-arylated byproduct being formed. This system would be more suitable if the goal was to eventually couple both the C-Br and C-Cl positions.
Expanding the Scope: Buchwald-Hartwig and Sonogashira Couplings
The principles of selective coupling can be extended to other important transformations.
Buchwald-Hartwig Amination
For the synthesis of C-N bonds, the Buchwald-Hartwig amination is the premier method.[9][10] To selectively couple an amine at the C5-position, a catalyst system with high activity and selectivity is paramount.
-
Recommended Catalyst System: Based on literature precedent for dihaloarenes, a combination of a palladium precatalyst like Pd₂(dba)₃ with a sterically hindered biaryl phosphine ligand such as RuPhos or XPhos is recommended.[11]
-
Typical Conditions: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required. The reaction is usually run in an aprotic polar solvent like toluene or 1,4-dioxane at temperatures ranging from 80-110 °C.[5]
Sonogashira Coupling
To install an alkyne moiety, the Sonogashira coupling is the reaction of choice.[12][13] This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.[14]
-
Recommended Catalyst System: A standard system of Pd(PPh₃)₂Cl₂ and copper(I) iodide (CuI) is often effective for coupling aryl bromides.[14]
-
Typical Conditions: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used, often serving as both the base and part of the solvent system, along with a co-solvent like THF.[13] These reactions can often be run at or slightly above room temperature.
Mechanistic Overview: The Palladium Catalytic Cycle
Understanding the catalytic cycle is key to rational catalyst selection. All the discussed reactions proceed through a similar sequence of elementary steps: oxidative addition, transmetalation (or a related step for C-N/C-H activation), and reductive elimination.
Caption: A generalized palladium cross-coupling cycle.
The ligand (L) plays a critical role. Electron-rich, bulky ligands accelerate both the oxidative addition and the final reductive elimination step, leading to higher catalyst turnover and overall efficiency.[5][7] For selective C-Br coupling, the ligand must enhance the rate of oxidative addition for the C-Br bond to a much greater extent than for the C-Cl bond.
Conclusion and Recommendations
For the selective mono-functionalization of this compound at the C-Br position, catalyst selection is paramount.
-
For C-C Bond Formation (Suzuki-Miyaura): A catalyst system comprising Pd(OAc)₂ and the SPhos ligand offers the best combination of high yield, fast reaction time, mild conditions, and excellent chemoselectivity. It is the recommended starting point for reliable and efficient synthesis.
-
For C-N Bond Formation (Buchwald-Hartwig): A system using a modern biaryl phosphine ligand like RuPhos or XPhos with a palladium precatalyst is advised to achieve high yields while maintaining selectivity.
-
For C-C Alkyne Bond Formation (Sonogashira): Standard Pd/Cu catalyst systems are generally effective and selective for the C-Br position under mild conditions.
By understanding the interplay between the substrate's electronic properties and the catalyst's steric and electronic features, researchers can confidently select the optimal conditions to achieve their desired synthetic outcomes, paving the way for the efficient construction of complex molecules.
References
- 1. Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. oxidative addition and palladium coupling [employees.csbsju.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Preferential oxidative addition in palladium(0)-catalyzed suzuki cross-coupling reactions of dihaloarenes with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Benchmarking the stability of Methyl 5-bromo-4-chloro-2-methoxybenzoate against similar building blocks
A Comparative Guide to the Stability of Methyl 5-bromo-4-chloro-2-methoxybenzoate
Introduction: The Imperative of Stability in Pharmaceutical Building Blocks
In the intricate landscape of drug discovery and development, the chemical stability of intermediates and building blocks is a cornerstone of a successful program. A molecule's ability to withstand various environmental and processing stresses dictates its shelf-life, influences formulation strategies, and ultimately impacts the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] Unidentified degradation pathways can lead to the emergence of impurities, posing significant challenges for regulatory approval and patient safety.[3]
This technical guide presents a comprehensive stability benchmark of This compound , a highly functionalized aromatic building block. Its unique substitution pattern—featuring an ester, a methoxy group, and two different halogens—makes it a versatile synthon but also introduces multiple potential sites for degradation. To provide a clear and objective performance assessment, we will compare its stability against a panel of structurally analogous compounds under forced degradation conditions, including hydrolytic, thermal, and photolytic stress.
The insights generated from this study are intended to equip researchers, process chemists, and formulation scientists with the critical data needed to make informed decisions regarding the handling, storage, and application of this valuable chemical intermediate.
The Molecules Under Investigation
The selection of appropriate comparators is crucial for discerning structure-stability relationships. We have chosen three analogs that allow for a systematic evaluation of the contribution of each key functional group to the overall stability of the target molecule.
Caption: Chemical structures of the target molecule and selected analogs.
General Experimental Framework
To ensure a robust and reproducible comparison, all stability studies will adhere to a standardized workflow. Forced degradation, or stress testing, is employed to accelerate the chemical degradation process, allowing for the rapid identification of likely degradation products and pathways.[2][3]
Caption: General workflow for comparative forced degradation studies.
Analytical Methodology: Stability-Indicating HPLC
A validated stability-indicating analytical method is one that can accurately quantify the decrease in the active substance's concentration due to degradation.[4] For this study, a reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection was developed to separate the parent compound from its potential degradants.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient elution with (A) 0.1% Formic Acid in Water and (B) Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Quantification: Peak area of the parent compound was used to calculate the percentage remaining relative to the t=0 sample.
Hydrolytic Stability: The Impact of pH
Hydrolysis, the cleavage of a chemical bond by water, is one of the most common degradation pathways for pharmaceuticals, particularly for molecules containing labile functional groups like esters.[5][6] The rate of ester hydrolysis is highly dependent on pH, often catalyzed by both acid and base.[7][8] Evaluating stability across a range of pH values is crucial for predicting behavior in different formulations and physiological environments.
Protocol: Hydrolytic Stress Testing
-
Buffer Preparation: Prepare buffer solutions at pH 3.0 (0.01 M HCl), pH 7.0 (Phosphate Buffered Saline), and pH 11.0 (0.01 M NaOH).[9]
-
Sample Preparation: For each compound, dilute 1.0 mL of the 1 mg/mL acetonitrile stock solution into 9.0 mL of each of the three buffer solutions in sealed vials to achieve a final concentration of 100 µg/mL.
-
Incubation: Place all vials in a thermostatically controlled oven at 60°C.
-
Sampling: Withdraw aliquots at 0, 8, 24, 48, and 72 hours.
-
Analysis: Immediately neutralize the pH of the aliquots (if acidic or basic) and dilute with the mobile phase to an appropriate concentration for HPLC analysis.
Data Summary: Hydrolytic Degradation
| Compound | Stress Condition | % Parent Remaining (24h) | % Parent Remaining (72h) | Major Degradation Product |
| Target Molecule | pH 3.0, 60°C | 98.2% | 95.5% | Carboxylic Acid |
| pH 7.0, 60°C | 99.5% | 98.8% | Carboxylic Acid | |
| pH 11.0, 60°C | 65.4% | 20.1% | Carboxylic Acid | |
| Analog 1 (No Cl) | pH 11.0, 60°C | 68.9% | 25.3% | Carboxylic Acid |
| Analog 2 (No Br) | pH 11.0, 60°C | 72.1% | 30.8% | Carboxylic Acid |
| Analog 3 (Isomer) | pH 11.0, 60°C | 60.3% | 15.7% | Carboxylic Acid |
Discussion of Hydrolytic Stability
The experimental data reveal that all tested compounds are highly stable under acidic and neutral conditions, with minimal degradation observed even after 72 hours at an elevated temperature. This suggests that the ester linkage is well-protected from acid-catalyzed hydrolysis.
However, significant lability is observed under basic conditions (pH 11.0). The primary degradation pathway, as confirmed by LC-MS analysis, is the hydrolysis of the methyl ester to the corresponding carboxylic acid.
Caption: Primary degradation pathway under basic hydrolytic stress.
-
Impact of Halogens: The target molecule shows slightly faster degradation under basic conditions compared to its non-brominated (Analog 2) and non-chlorinated (Analog 1) counterparts. This is consistent with the electron-withdrawing nature of halogens, which increases the electrophilicity of the ester's carbonyl carbon, making it more susceptible to nucleophilic attack by hydroxide ions.
-
Impact of Positional Isomerism: Analog 3, with the bromine atom positioned ortho to the ester, exhibits the fastest degradation. This suggests that the steric and electronic effects of the substituent's position relative to the reactive center play a critical role in stability.
Thermal Stability: Resilience to Heat
Thermal stability is a critical parameter for processes involving heating, such as drying or melt crystallization, and for determining appropriate long-term storage conditions.[10][11] Aromatic compounds are generally thermally robust, but degradation can occur at elevated temperatures.[12]
Protocol: Thermal Stress Testing
-
Solid State: Place 10 mg of each compound in a loosely capped glass vial in a calibrated oven at 80°C.
-
Solution State: Place a sealed vial containing the 1 mg/mL stock solution (in acetonitrile) of each compound in the same oven at 80°C.
-
Sampling: At 24, 48, and 72 hours, remove a solid state vial, allow it to cool, dissolve the contents in a known volume of acetonitrile, and analyze by HPLC. For the solution state, directly sample from the vial and analyze.
-
Analysis: Quantify the parent peak area against a t=0 sample.
Data Summary: Thermal Degradation
| Compound | Stress Condition | % Parent Remaining (72h) | Observations |
| Target Molecule | Solid, 80°C | >99.9% | No change in appearance |
| Solution, 80°C | 99.2% | No significant degradation | |
| Analog 1 (No Cl) | Solid, 80°C | >99.9% | No change in appearance |
| Analog 2 (No Br) | Solid, 80°C | >99.9% | No change in appearance |
| Analog 3 (Isomer) | Solid, 80°C | >99.9% | No change in appearance |
Discussion of Thermal Stability
All tested compounds demonstrated excellent thermal stability in both the solid state and in an acetonitrile solution at 80°C for 72 hours. The highly substituted aromatic ring and the stable ether and ester linkages contribute to this high thermal resilience.[12] No significant degradation or change in physical appearance was noted for any of the compounds, indicating their suitability for processes that may involve moderate heating.
Photostability: Behavior Under Light Exposure
Photostability testing is a mandatory part of stability studies as outlined by the International Council for Harmonisation (ICH) guideline Q1B.[13][14][15] It evaluates the potential for a molecule to degrade upon exposure to light, which can be a critical factor for both drug substances and products. Aromatic halides, in particular, can be susceptible to photodecomposition.[16]
Protocol: Photostability Testing
-
Sample Preparation: Spread a thin layer (approx. 1 mm) of the solid compound on a petri dish. Prepare a 100 µg/mL solution of each compound in quartz cuvettes.
-
Control Sample: Prepare an identical set of samples and wrap them completely in aluminum foil to serve as dark controls.
-
Exposure: Place both sets of samples in a photostability chamber equipped with a Xenon lamp. Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[17]
-
Analysis: After exposure, dissolve the solid samples in a known volume of solvent. Analyze all samples and their corresponding dark controls by HPLC.
Data Summary: Photodegradation
| Compound | Stress Condition | % Parent Remaining (vs. Dark Control) | Observations |
| Target Molecule | ICH Q1B, Solid | 99.5% | No change in appearance |
| ICH Q1B, Solution | 97.1% | Slight yellowing of solution | |
| Analog 1 (No Cl) | ICH Q1B, Solution | 96.5% | Slight yellowing of solution |
| Analog 2 (No Br) | ICH Q1B, Solution | 98.8% | Minimal change |
| Analog 3 (Isomer) | ICH Q1B, Solution | 96.8% | Slight yellowing of solution |
Discussion of Photostability
The compounds exhibit good photostability in the solid state. In solution, a minor degree of degradation (2-4%) was observed for the bromo-substituted compounds, including the target molecule. The slightly higher degradation of bromo-substituted compounds compared to the chloro-only analog (Analog 2) is expected, as the Carbon-Bromine bond is generally weaker and more susceptible to photolytic cleavage than the Carbon-Chlorine bond. The slight yellowing of the solutions containing bromine suggests the formation of minor chromophoric degradants. However, the overall degradation is minimal, suggesting that with standard protection from light, such as using amber vials, the compounds are sufficiently stable for typical laboratory and manufacturing use.
Conclusion and Recommendations
-
High Thermal Stability: The molecule is exceptionally stable under thermal stress (80°C) in both solid and solution forms, making it robust for standard chemical processing.
-
Good Photostability: It is stable to light in the solid state and shows only minor degradation in solution under ICH Q1B conditions. Standard precautions (e.g., amber glassware) are sufficient to prevent photodegradation.
-
Conditional Hydrolytic Stability: The compound is stable in acidic and neutral aqueous media but is susceptible to base-catalyzed hydrolysis of the methyl ester.
Recommendations for Handling and Storage:
-
Storage: Store in well-sealed containers at ambient temperature, protected from direct light.
-
Processing: Avoid prolonged exposure to strongly basic conditions (pH > 9), especially at elevated temperatures, to prevent hydrolysis of the ester group. Neutral or mildly acidic conditions are well-tolerated.
By understanding these stability characteristics, researchers and developers can confidently utilize this compound and its analogs, ensuring the integrity of their materials and the success of their synthetic endeavors.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acdlabs.com [acdlabs.com]
- 4. longdom.org [longdom.org]
- 5. carbodiimide.com [carbodiimide.com]
- 6. lubesngreases.com [lubesngreases.com]
- 7. researchgate.net [researchgate.net]
- 8. ars.usda.gov [ars.usda.gov]
- 9. farm.ucl.ac.be [farm.ucl.ac.be]
- 10. Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials [mdpi.com]
- 11. ARL Bio Pharma | What Factors Influence Stability? [arlok.com]
- 12. zslubes.com [zslubes.com]
- 13. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. database.ich.org [database.ich.org]
- 15. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 16. Flame retardant - Wikipedia [en.wikipedia.org]
- 17. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Methyl 5-bromo-4-chloro-2-methoxybenzoate
This guide provides a comprehensive, step-by-step protocol for the proper disposal of Methyl 5-bromo-4-chloro-2-methoxybenzoate. As a halogenated aromatic compound, this chemical requires stringent disposal procedures to ensure laboratory safety, maintain regulatory compliance, and protect the environment. The following procedures are designed to provide clarity and reinforce the principles of responsible chemical waste management for researchers, scientists, and drug development professionals.
Core Principles: Hazard Identification and Risk Assessment
This compound belongs to a class of chemicals known as halogenated aromatic compounds. The presence of both bromine and chlorine atoms in its structure is the primary determinant for its disposal pathway. These compounds cannot be disposed of via standard drains or mixed with non-halogenated organic waste.[1][2][3] Improper disposal can lead to environmental contamination and significant regulatory penalties under frameworks like the Resource Conservation and Recovery Act (RCRA).[4]
While a specific Safety Data Sheet (SDS) for this compound should always be consulted as the primary source of information, analogous halogenated benzoic acid derivatives are known to cause skin and eye irritation.[5][6][7] Therefore, a conservative approach to handling and disposal is mandatory.
Table 1: Hazard Summary and Personal Protective Equipment (PPE)
| Potential Hazard | Required Personal Protective Equipment (PPE) | Rationale |
| Skin Contact/Irritation | Nitrile Gloves & Laboratory Coat | Prevents direct dermal exposure and absorption.[1] |
| Eye Contact/Irritation | Chemical Safety Goggles or Glasses | Protects eyes from accidental splashes of the compound or its solutions.[1][5] |
| Inhalation of Vapors/Dust | Use within a Chemical Fume Hood | All handling and waste commingling should occur in a fume hood to minimize inhalation exposure.[2][8] |
| Environmental Hazard | N/A (Procedural Control) | Strict adherence to segregated waste protocols prevents release into aquatic or terrestrial ecosystems.[9] |
The Disposal Workflow: A Step-by-Step Protocol
This protocol outlines the complete lifecycle of waste management for this compound, from the point of generation to final hand-off for disposal.
Step 1: Establish a Satellite Accumulation Area (SAA)
For safety and regulatory compliance, all hazardous waste must be stored in a designated SAA.[10][11]
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[11][12] Waste should not be moved between different rooms for storage.[11]
-
Inspections: The SAA should be inspected weekly for any signs of container leakage or degradation.[10]
Step 2: Select and Prepare the Waste Container
The integrity of the waste stream begins with the proper container.
-
Compatibility: Use a container made of a material chemically compatible with halogenated organic compounds. High-density polyethylene (HDPE) or glass containers are typically appropriate. Avoid metal containers for acidic waste.[10]
-
Condition: The container must be in good condition, free from damage, and possess a secure, leak-proof screw cap.[4][10]
-
Labeling: This is a critical step. The moment the first drop of waste enters the container, it must be labeled.[13] The label must include:
Step 3: Waste Collection and Segregation
The fundamental rule for this compound is strict segregation.
-
Designated Stream: As a brominated and chlorinated compound, all waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[1][3][8]
-
NO Mixing: Never mix halogenated waste with non-halogenated organic waste.[8] Doing so contaminates the entire volume of non-halogenated waste, leading to significantly higher disposal costs and more complex disposal procedures.
-
Container Management: Keep the waste container securely capped at all times, except when adding waste.[13][10][11] Do not fill the container beyond 90% capacity (or at least one inch of headroom) to allow for expansion.[10]
Step 4: Managing Contaminated Materials
The disposal plan must account for all items that come into contact with the chemical.
-
Glassware Rinsate: Solvents (e.g., acetone) used to rinse contaminated glassware must be collected and disposed of as halogenated hazardous waste.[8] Do not pour rinsate down the drain.
-
Spill Cleanup Debris: Any materials used to clean up a spill of this compound, such as absorbent pads, vermiculite, and contaminated gloves, must be collected in a sealed bag, labeled as hazardous waste, and disposed of through your institution's EHS office.[13]
-
Contaminated PPE: Grossly contaminated gloves, lab coats, or other PPE should be disposed of as solid hazardous waste.
Step 5: Arranging Final Disposal
Once the waste container is full (or has been in the SAA for up to one year if partially filled), it is ready for removal.[10][11]
-
Contact EHS: Arrange for the pickup of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[8][11]
-
Documentation: Follow all institutional procedures for waste hand-off, which may include completing an online collection request form or other documentation.[13]
Emergency Procedures: Spill Management
In the event of a spill, prioritize personal safety and containment.
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate (if necessary): For large spills or if you feel unwell, evacuate the area and contact your institution's emergency line.
-
Don PPE: If the spill is small and you are trained to handle it, don appropriate PPE, including gloves, goggles, and a lab coat.
-
Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).[13]
-
Collect Waste: Carefully scoop the absorbent material into a designated hazardous waste bag or container.
-
Decontaminate: Clean the spill area as appropriate.
-
Dispose: Label the spill cleanup waste as "Hazardous Waste" and dispose of it according to the protocol in Section 2.
Visual Workflow: Disposal Decision Pathway
The following diagram illustrates the logical flow for managing waste containing this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 2. scienceready.com.au [scienceready.com.au]
- 3. bucknell.edu [bucknell.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. fishersci.com [fishersci.com]
- 6. Methyl 5-chloro-2-methoxybenzoate | C9H9ClO3 | CID 118574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Methyl 4-acetamido-5-bromo-2-methoxybenzoate - Safety Data Sheet [chemicalbook.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. epa.gov [epa.gov]
- 13. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
